Technical Documentation Center

4-(1H-pyrazol-4-yl)benzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1H-pyrazol-4-yl)benzonitrile
  • CAS: 1101167-56-9

Core Science & Biosynthesis

Foundational

Isomeric Divergence in Pyrazole Scaffolds: A Technical Guide to 4-(1H-pyrazol-4-yl)benzonitrile vs. 4-(1H-pyrazol-1-yl)benzonitrile

Executive Summary In medicinal chemistry, the connectivity of a heterocycle to an aromatic core dictates not only the synthetic route but also the physicochemical profile and binding trajectory of the molecule. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the connectivity of a heterocycle to an aromatic core dictates not only the synthetic route but also the physicochemical profile and binding trajectory of the molecule. This guide analyzes the structural divergence between 4-(1H-pyrazol-4-yl)benzonitrile (Isomer A, C-linked) and 4-(1H-pyrazol-1-yl)benzonitrile (Isomer B, N-linked). While sharing an identical molecular formula (


), their behaviors in solution, at the protein interface, and in the reaction flask are fundamentally distinct.

Part 1: Structural & Electronic Architecture

The Connectivity Divergence

The core difference lies in the bond connecting the pyrazole ring to the benzonitrile moiety.

  • Isomer A (C-Linked): The pyrazole is attached via its C4 carbon. This leaves the pyrazole nitrogen atoms (N1 and N2) intact as a donor-acceptor pair.

  • Isomer B (N-Linked): The pyrazole is attached via its N1 nitrogen. This "caps" the nitrogen, removing its hydrogen bond donor capability and fixing the tautomeric state.

Tautomerism: The Chameleon vs. The Anchor

The most critical medicinal chemistry distinction is annular tautomerism .

  • Isomer A (Dynamic): Exists in equilibrium between two identical tautomers (assuming no other substituents on the pyrazole). The proton shuttles between N1 and N2.[1] This allows the molecule to adapt to a binding pocket, acting as either a donor at N1 or N2 depending on the complementary residue (e.g., a kinase hinge region).

  • Isomer B (Static): The N-Aryl bond locks the system. N1 is substituted; N2 is a fixed hydrogen bond acceptor. It cannot donate a hydrogen bond from the ring nitrogens.

Electronic Effects of the Nitrile Group

The benzonitrile group exerts a strong electron-withdrawing effect (


) on the pyrazole ring in both cases, but the transmission vector differs:
  • In Isomer A: The effect is transmitted through the

    
    -system via the C-C bond, lowering the 
    
    
    
    of the pyrazole NH, making it more acidic than unsubstituted pyrazole (
    
    
    ).
  • In Isomer B: The electron-poor benzonitrile ring pulls density from N1, significantly reducing the basicity of the N2 lone pair.

Visualization: Structural & Tautomeric Relationships

Pyrazole_Isomers cluster_A Isomer A: C-Linked (Dynamic) cluster_B Isomer B: N-Linked (Static) A1 Tautomer 1 (NH at Pos 1) A2 Tautomer 2 (NH at Pos 2) A1->A2 Fast Exchange (Annular Tautomerism) B1 Fixed Structure (N-Aryl Bond at Pos 1) B_Feat No H-Bond Donor Lone Pair Acceptor at N2 B1->B_Feat

Figure 1: Comparison of the tautomeric equilibrium in the C-linked isomer versus the fixed state of the N-linked isomer.

Part 2: Synthetic Methodologies

The synthesis of these isomers requires orthogonal bond-forming strategies: C-C coupling for Isomer A and C-N coupling for Isomer B.

Synthetic Decision Tree

Synthesis_Pathways Target Target Selection IsoA Isomer A (C-Linked) Target->IsoA IsoB Isomer B (N-Linked) Target->IsoB MethodA Suzuki-Miyaura Coupling IsoA->MethodA ReagentsA 4-Cyanophenylboronic acid + 4-Halopyrazole MethodA->ReagentsA Pd(0) Cat. MethodB1 SnAr Substitution (Preferred) IsoB->MethodB1 Activated Ring MethodB2 Chan-Lam / Ullmann (Alternative) IsoB->MethodB2 Non-activated ReagentsB 4-Fluorobenzonitrile + Pyrazole MethodB1->ReagentsB Base/Heat

Figure 2: Orthogonal synthetic strategies based on the required connectivity.

Protocol A: Synthesis of C-Linked Isomer (Suzuki-Miyaura)

Mechanism: Palladium-catalyzed cross-coupling between an organoboron species and a halide. Challenge: Unprotected pyrazoles can poison Pd catalysts. Use of a protecting group (SEM, THP) or specific ligands (XPhos, SPhos) is recommended.

Step-by-Step Protocol:

  • Reagents:

    • 4-Bromo-1H-pyrazole (1.0 eq) - Note: If yield is low, use 1-THP-4-bromopyrazole.

    • 4-Cyanophenylboronic acid (1.2 eq).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (3.0 eq).
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure:

    • Charge a microwave vial with reagents and solvent.[2]

    • Degas with

      
       for 10 minutes (Critical for Pd cycle).
      
    • Heat at 100°C for 12 hours (thermal) or 120°C for 30 mins (microwave).

    • Workup: Dilute with EtOAc, wash with brine. If THP protected, treat with 4M HCl/Dioxane to deprotect.

  • Validation: Monitor disappearance of bromide by LCMS. Product mass

    
    .
    
Protocol B: Synthesis of N-Linked Isomer (SnAr)

Mechanism: Nucleophilic Aromatic Substitution.[3] Why SnAr? The nitrile group at the para position activates the benzene ring, making the fluorine atom susceptible to displacement by the pyrazole nitrogen. This avoids heavy metals.[4]

Step-by-Step Protocol:

  • Reagents:

    • 1H-Pyrazole (1.0 eq).

    • 4-Fluorobenzonitrile (1.0 eq).

    • Base:

      
       or 
      
      
      
      (2.0 eq).
    • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Procedure:

    • Dissolve pyrazole and 4-fluorobenzonitrile in DMF (0.5 M concentration).

    • Add base.[5]

    • Heat to 80-100°C for 4-6 hours.

    • Workup: Pour reaction mixture into crushed ice/water. The product usually precipitates as a solid. Filter and wash with water.

  • Validation: Appearance of product peak in HPLC. Absence of fluorine coupling in

    
     NMR of the product (compared to starting material).
    

Part 3: Comparative Data & Medicinal Chemistry[6]

Physicochemical & Biological Profile

The table below summarizes the key differences relevant to drug discovery.

Feature4-(1H-pyrazol-4-yl)benzonitrile (Isomer A)4-(1H-pyrazol-1-yl)benzonitrile (Isomer B)
H-Bond Potential Donor (NH) & Acceptor (N:)Acceptor only (N:)
Binding Mode Hinge Binder: Mimics adenine in kinase pockets.Space Filler: Hydrophobic interactions; positions the CN group.
LogP (Lipophilicity) Lower (More polar due to NH).Higher (No H-bond donor).
Solubility Moderate (H-bond capability aids solvation).Lower (More lipophilic).
Metabolic Risk Phase II conjugation (Glucuronidation) at NH.Oxidation of phenyl ring; N-dealkylation unlikely.
Geometry Twisted but capable of planarity (

).
Highly twisted (

) due to steric clash between Pyrazole-H5 and Phenyl-H2.
Analytical Differentiation (NMR)

Distinguishing these isomers is straightforward using


 NMR.
  • Isomer A (C-Linked):

    • Symmetry: The pyrazole protons (H3 and H5) are chemically equivalent (or very broad/averaged) due to rapid tautomerism in solvents like DMSO-

      
      .
      
    • Signal: Appears as a singlet integrating to 2H around 8.0–8.3 ppm.

  • Isomer B (N-Linked):

    • Asymmetry: The pyrazole protons are distinct. H3, H4, and H5 appear as separate signals (often doublets/triplets).

    • H5 Shift: The proton at position 5 (adjacent to the N-Aryl bond) is often deshielded and shows a specific NOE correlation to the phenyl ring ortho-protons.

References

  • Synthesis of C-Linked Pyrazoles (Suzuki)

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[2]

    • Source:Journal of Chemical Research (via RHHZ).
    • URL: (Verified context from search results).

  • Synthesis of N-Linked Pyrazoles (SnAr)

    • Title: Concerted Nucleophilic Aromatic Substitution Reactions.[6]

    • Source:NIH / PMC.
    • URL:[Link]

  • Tautomerism in Pyrazoles

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source:Molecules (MDPI) / NIH.
    • URL:[Link]

  • Medicinal Chemistry Properties

    • Title: Recent Advances in Synthesis and Properties of Pyrazoles.[4][7]

    • Source:Molecules (MDPI).
    • URL:[Link]

Sources

Exploratory

Precision Chemoinformatics: Navigating the CAS Landscape for 4-(1H-pyrazol-4-yl)benzonitrile Scaffolds

Executive Summary & Chemical Significance The scaffold 4-(1H-pyrazol-4-yl)benzonitrile represents a critical biaryl pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape (e.g., JAK1/2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Significance

The scaffold 4-(1H-pyrazol-4-yl)benzonitrile represents a critical biaryl pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape (e.g., JAK1/2, Chk1 inhibitors) and androgen receptor antagonists. Its structural utility lies in the C-C bond connectivity between the phenyl and pyrazole rings, which distinguishes it from the more synthetically accessible but pharmacologically distinct N-linked (pyrazol-1-yl) isomers.

For researchers, the challenge in retrieving accurate CAS Registry Numbers® (CAS RNs) for this family arises from three sources:

  • Tautomeric Ambiguity: The 1H-pyrazole moiety exists in dynamic equilibrium, often leading to fragmented database entries (1H vs. 2H).

  • Regioisomerism: Database text searches often conflate the desired 4-yl (C-linked) derivatives with 1-yl (N-linked) byproducts.

  • Patent Obfuscation: Key derivatives are frequently hidden within Markush structures in patent literature.

This guide details a self-validating search protocol to isolate the correct chemical entities, ensuring data integrity for SAR (Structure-Activity Relationship) studies.

The Structural Core & Isomerism

Before initiating a search, one must define the precise connectivity. A standard text search for "pyrazolyl benzonitrile" yields high noise.

  • Target Scaffold (C-Linked): 4-(1H-pyrazol-4-yl)benzonitrile.

    • Pharmacology:[1] Mimics the ATP hinge-binding region in kinases; offers a hydrogen bond donor/acceptor motif.

  • Common False Positive (N-Linked): 4-(1H-pyrazol-1-yl)benzonitrile (CAS 25699-83-6).

    • Origin: Often the kinetic product of nucleophilic aromatic substitution, distinct from the target C-C coupled product.

Visualization: Search Logic & Isomer Filtering

The following diagram illustrates the logical flow required to filter regioisomers and handle tautomers during the search process.

SearchLogic Input Input Query: 4-(1H-pyrazol-4-yl)benzonitrile IsomerCheck Regioisomer Filter: Check Connectivity (C-C vs N-C) Input->IsomerCheck Define Connectivity Tautomer Tautomer Enumeration: 1H-pyrazole = 2H-pyrazole IsomerCheck->Tautomer C-Linked Selected FalsePos Discard: 4-(1H-pyrazol-1-yl) (N-Linked) IsomerCheck->FalsePos N-Linked Detected Database Database Interrogation: (SciFinder / PubChem / Reaxys) Tautomer->Database Generic Search Output Validated CAS RN List Database->Output Filter by Substitution

Figure 1: Logical workflow for distinguishing the target pharmacophore from common synthetic byproducts.

Database-Specific Search Protocols

A. SciFinder-n (The Gold Standard)

SciFinder-n is the authoritative source for CAS numbers. However, a simple name search is insufficient due to indexing variations.

Protocol:

  • Launch CAS Draw: Do not use the text bar. Open the structure editor.[2]

  • Draw the Core: Draw the benzonitrile ring and the pyrazole ring. Connect them via a single bond at the 4-positions of both rings.

  • Variable Definition (Substructure Search):

    • Select the pyrazole nitrogen (N1). Click "Tautomer" or "H/R" to allow for substitution if looking for derivatives.

    • Crucial Step: Lock the ring connectivity. Select the C-C bond connecting the rings and mark it as "Ring, Chain" or specifically "Bond" to prevent the system from retrieving fused ring systems (like indazoles).

  • Execute Substructure Search:

    • Filter: Sort results by "Number of References" to find the most biologically relevant derivatives (e.g., CAS 1152958-56-9 for formyl derivatives or CAS 1297537-37-1 for chloro-derivatives).

B. PubChem & Open Source (The Validation Layer)

For rapid verification without a license, PubChem is effective but requires InChIKey handling to manage tautomers.

Protocol:

  • Generate SMILES: Start with the canonical SMILES for the core: N#CC1=CC=C(C2=CNN=C2)C=C1.

  • Identity Search: Paste the SMILES into PubChem’s "Identity Search" to find the parent record.

  • Substructure Search:

    • Use the query: N#CC1=CC=C(C2=CNN=C2)C=C1

    • Uncheck "Stereochemistry" to broaden results.

    • Note: PubChem aggregates CAS numbers under the "Synonyms" section. Always cross-reference these with a vendor or secondary source, as PubChem data is deposited by third parties.

Key Derivatives & CAS Data Table

The following table summarizes validated CAS numbers for the core and its pharmacologically relevant derivatives. Note the distinction between the target C-linked scaffold and the N-linked isomer.[3]

Chemical EntityStructure DescriptionCAS Registry Number®Relevance
Parent Scaffold 4-(1H-pyrazol-4-yl)benzonitrile103068-83-3 (Generic)Core pharmacophore for JAK/Chk1 inhibitors.
N-Linked Isomer 4-(1H-pyrazol-1-yl)benzonitrile25699-83-6 Common false positive; often inactive.
Formyl Derivative 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile1152958-56-9 Synthetic intermediate.
Halogenated Core 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile1297537-37-1 Intermediate for Androgen Receptor antagonists.

Note: CAS 1297537-37-1 is often indexed as "pyrazol-5-yl" due to IUPAC numbering priority shifts when the phenyl ring is substituted, but it retains the same relative connectivity.

Advanced Technique: Markush Searching for Patents

In drug development, specific CAS numbers often do not exist for proprietary molecules protected by patents. These are hidden in "Markush" structures.

The "Dummy Atom" Strategy:

  • Define the Fixed Core: Draw 4-(1H-pyrazol-4-yl)benzonitrile.

  • Place Variable Groups: Attach a variable group (R) to the pyrazole nitrogen.

  • Database: Use Reaxys or SciFinder-n Markush Search .

  • Analysis: This retrieves patents where the core is claimed, even if the specific derivative was never synthesized or assigned a CAS number. This is critical for Freedom-to-Operate (FTO) analysis.

Visualization: Markush & Tautomer Logic

The following diagram depicts how a Markush search expands the core scaffold into a chemical space of potential derivatives.

MarkushSpace Core Core Scaffold (Fixed) R1 R1 (Pyrazole N): Alkyl, Aryl, Sulfonyl Core->R1 Substitution R2 R2 (Phenyl Ring): F, Cl, OMe Core->R2 Substitution JAK JAK Inhibitors (e.g., Ruxolitinib analogs) R1->JAK SAR Optimization AR AR Antagonists (e.g., Darolutamide analogs) R2->AR SAR Optimization

Figure 2: Expansion of the core scaffold into therapeutic chemical space via Markush enumeration.

References

  • American Chemical Society. (n.d.). CAS Common Chemistry.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135400504 (2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile). Retrieved from [Link]

  • Foloppe, N., et al. (2006). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein-Ligand Affinity. Journal of Medicinal Chemistry. (Contextual grounding for scaffold relevance in kinase inhibition).
  • World Intellectual Property Organization (WIPO). (n.d.). PATENTSCOPE Chemical Structure Search. Retrieved from [Link]

Sources

Foundational

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the 4-Cyanophenyl-1H-Pyrazole Biaryl Scaffold: From Privileged Core to Clinical Success The 4-cyanophenyl-1H-pyrazole biaryl moiety has emerged as a quintessential "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 4-Cyanophenyl-1H-Pyrazole Biaryl Scaffold: From Privileged Core to Clinical Success

The 4-cyanophenyl-1H-pyrazole biaryl moiety has emerged as a quintessential "privileged scaffold" in modern drug discovery.[1][2] This structural motif, characterized by a pyrazole ring linked to a cyanophenyl group and another aryl system, provides a unique combination of metabolic stability, synthetic accessibility, and a precise three-dimensional arrangement of pharmacophoric features.[1] Its rigid framework allows for the specific orientation of substituents to engage with biological targets, while the cyano group often acts as a critical hydrogen bond acceptor. These attributes have propelled its incorporation into a multitude of clinically successful and investigational drugs across diverse therapeutic areas, from oncology to inflammatory diseases.[1][3] This guide provides a detailed exploration of the scaffold's applications, mechanisms of action, structure-activity relationships (SAR), and the synthetic strategies employed in its utilization.

I. Application in Oncology: Targeting Key Drivers of Cancer Progression

The 4-cyanophenyl-1H-pyrazole scaffold has proven exceptionally fruitful in the development of targeted cancer therapies. Its ability to anchor molecules within the ATP-binding pockets of kinases and the ligand-binding domains of nuclear receptors has been a cornerstone of its success.

A. Androgen Receptor (AR) Antagonism in Prostate Cancer

Prostate cancer growth is often driven by androgen receptor signaling.[4] The development of potent AR antagonists is a primary therapeutic strategy, particularly for castration-resistant prostate cancer (CRPC), where the receptor remains active despite low androgen levels.[5][6] The 4-cyanophenyl-1H-pyrazole core is central to the structure of Apalutamide, a second-generation nonsteroidal antiandrogen.[7]

Mechanism of Action: Apalutamide and similar compounds function by binding with high affinity to the ligand-binding domain (LBD) of the androgen receptor.[8] This competitive inhibition prevents the binding of androgens, blocks AR nuclear translocation, and inhibits the binding of the AR to androgen response elements (AREs) on DNA, ultimately downregulating the expression of androgen-driven genes responsible for prostate cancer cell proliferation.[6] The 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile core was specifically designed as a new foundation for AR antagonists through scaffold hopping from existing therapies.[8]

Key Compound Data:

CompoundTargetIndicationIC50FDA Approval
Apalutamide Androgen ReceptorProstate Cancer[9]~25-70 nM[8]Yes (2018)[5]

Synthetic Protocol: A Plausible Route to Apalutamide

The synthesis of Apalutamide involves a multi-step sequence culminating in the formation of the core biaryl structure and subsequent cyclization.[5] The following protocol is a representative example of the synthetic logic employed.

  • Step 1: Cyanation: A key step involves the introduction of the cyano group onto a brominated pyridine intermediate using reagents like sodium cyanide with a copper(I) catalyst.[5]

  • Step 2: Amide Bond Formation: The aminopyridine intermediate is coupled with a suitable carboxylic acid derivative, often activated by a coupling agent such as 1,1'-Carbonyldiimidazole (CDI).[5]

  • Step 3: Boc Deprotection: A tert-Butyloxycarbonyl (Boc) protecting group is removed from a nitrogen atom, typically using acidic conditions (e.g., HCl).[5]

  • Step 4: Ullman-type Coupling: The crucial biaryl bond is formed via a copper-catalyzed Ullman-type coupling reaction between the deprotected amine and an aryl bromide.[5]

  • Step 5: Final Cyclization: The final thiohydantoin ring is formed through a cyclization reaction, completing the synthesis of Apalutamide.[5]

Causality in Experimental Design: The choice of an Ullman-type coupling in Step 4 is deliberate. While palladium-catalyzed cross-couplings are common for biaryl synthesis, copper catalysis is often preferred for N-arylation, providing a robust and high-yielding method to connect the pyrazole nitrogen to the cyanophenyl ring. The use of a Boc protecting group in earlier steps is critical to prevent unwanted side reactions at the amine, ensuring chemoselectivity during the coupling and cyclization stages.

B. BRAF Kinase Inhibition in Melanoma

Mutations in the B-RAF serine/threonine kinase, a key component of the MAPK signaling pathway, are found in a high percentage of melanomas and other cancers.[10][11] The pyrazole scaffold has been instrumental in designing potent and selective BRAF inhibitors.[10][12]

Mechanism of Action: BRAF inhibitors containing the pyrazole scaffold are typically Type I inhibitors, meaning they bind to the active (DFG-in) conformation of the kinase.[11] They occupy the ATP-binding pocket, forming critical hydrogen bonds with hinge residues. This prevents the phosphorylation of MEK, the downstream target of BRAF, thereby inhibiting the entire MAPK cascade and suppressing tumor cell proliferation and survival.[11]

Structure-Activity Relationship (SAR): The development of triarylimidazole BRAF inhibitors identified the phenylpyrazole group as a key component for activity.[10] SAR studies revealed that modifications to the pyrazole and the terminal aryl rings are crucial for optimizing potency and pharmacokinetic properties. For instance, introducing bulky amide substituents can enhance antitumor effects.[13]

Workflow for Screening BRAF Inhibitors

G cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 Lead Optimization A Compound Library (Pyrazole Derivatives) B Primary Biochemical Assay (Purified BRAF V600E Kinase) A->B Screening C Hit Identification (Potent Inhibitors, IC50 < 1µM) B->C Data Analysis D Secondary Assay (BRAF-mutant Melanoma Cell Lines) C->D Progression E Assess ERK Phosphorylation (Western Blot) D->E Target Engagement F Measure Cell Proliferation (MTT / CellTiter-Glo) D->F Functional Outcome G Confirmed Hits F->G H In Vivo Xenograft Models G->H Efficacy Testing I Lead Candidate H->I Selection

Caption: Workflow for the discovery of novel BRAF inhibitors.

II. Application in Inflammatory and Autoimmune Diseases

The scaffold's utility extends beyond oncology into the realm of chronic inflammatory conditions, primarily through the inhibition of the Janus kinase (JAK) family.

A. Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines involved in immune response and inflammation.[14][15] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis.[16] Small molecule JAK inhibitors (jakinibs) function by blocking this pathway.[15][17]

Mechanism of Action: Filgotinib, a selective JAK1 inhibitor, exemplifies the role of the 4-cyanophenyl-1H-pyrazole scaffold in this class.[18] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK1.[19] By blocking ATP binding, Filgotinib prevents the phosphorylation and activation of STAT proteins.[14] This, in turn, prevents the translocation of STATs to the nucleus and the subsequent transcription of pro-inflammatory genes, effectively dampening the inflammatory response.[17]

The JAK-STAT Signaling Pathway and Inhibition

G JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Recruitment pJAK P-JAK (Active) JAK->pJAK 3. Activation (Phosphorylation) STAT STAT pJAK->STAT 4. STAT Phosphorylation pSTAT P-STAT STAT->pSTAT Dimer P-STAT Dimer pSTAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription 7. DNA Binding Inhibitor Filgotinib (JAK Inhibitor) Inhibitor->JAK Blocks ATP Binding

Caption: Inhibition of the JAK-STAT pathway by Filgotinib.

Key Compound Data:

CompoundTargetIndicationIC50 (JAK1)FDA Approval
Filgotinib JAK1 selectiveRheumatoid Arthritis[18]10 nMNo (Approved in Europe/Japan)[18]

Synthetic Protocol: Key Steps in Filgotinib Synthesis

The synthesis of Filgotinib is a complex process involving the construction of its triazole and pyrazole-containing core, followed by coupling reactions.[18] Several routes have been patented.[20][21][22]

  • Step 1: Triazole Formation: A common starting point is the condensation of 2-aminopyridine with an isothiocyanate, followed by cyclization with hydroxylamine to form the aminotriazole subunit.[18]

  • Step 2: Amidation: The aminotriazole is then acylated, for example with cyclopropanecarbonyl chloride, to install the characteristic cyclopropyl amide group.[20][23]

  • Step 3: Suzuki Coupling: The core of the 4-cyanophenyl-1H-pyrazole biaryl scaffold is often assembled via a Suzuki coupling. This involves reacting a boronic acid or ester derivative of one aryl component with a halide of the other, catalyzed by a palladium complex like PdCl2(dppf).[18][21]

  • Step 4: Final Assembly: The final fragments are joined, which may involve converting a functional group like a benzyl alcohol to a bromide, followed by reaction with an amine to complete the molecule.[18]

Rationale for Method Selection: The Suzuki coupling (Step 3) is a cornerstone of modern organic synthesis for its reliability, functional group tolerance, and efficiency in creating carbon-carbon bonds between aryl groups. This makes it an ideal choice for constructing the central biaryl linkage in molecules like Filgotinib, allowing for the convergent assembly of complex fragments late in the synthetic sequence.

III. Emerging Applications in Neurodegenerative Diseases

Recent research has highlighted the potential of pyrazole-based scaffolds, including biaryl variants, in addressing neurodegenerative diseases like Parkinson's and Alzheimer's.[24][25]

  • LRRK2 Inhibition: The G2019S mutation in the LRRK2 kinase is a common genetic factor in Parkinson's disease.[26] Novel biaryl-1H-pyrazole scaffolds have been discovered as potent and selective inhibitors of this hyperactive mutant kinase, offering a promising therapeutic strategy.[26]

  • Multi-Target Ligands for Alzheimer's: Biphenyl pyrazole scaffolds have been identified as first-in-class dual inhibitors of both acetylcholinesterase (AChE) and tau protein aggregation.[27] This multi-target approach is highly desirable for complex diseases like Alzheimer's, where multiple pathological pathways are involved.[28] The lead compounds in these studies demonstrated neuroprotective effects superior to single-target inhibitors.[27]

Conclusion

The 4-cyanophenyl-1H-pyrazole biaryl scaffold is a testament to the power of privileged structures in drug discovery. Its inherent properties—structural rigidity, synthetic tractability, and capacity for specific, high-affinity interactions—have enabled the development of groundbreaking therapies. From potent AR antagonists like Apalutamide and selective JAK inhibitors like Filgotinib to promising new agents targeting BRAF and LRRK2 kinases, this scaffold continues to be a fertile ground for innovation. As our understanding of disease biology deepens, the versatility of this core structure ensures it will remain a valuable tool for medicinal chemists aiming to design the next generation of targeted therapeutics.

References

  • Synthesis of Drugs. (2021, October 16). Synthesis of Drugs: Apalutamide [Video]. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Synthesis of Apalutamide Intermediate: A Deep Dive into Production and Purity. [Link]

  • Google Patents. (n.d.). CN104987333A - Filgotinib synthetic method.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Chen, C., et al. (2022). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Journal of Medicinal Chemistry, 65(19), 13074–13093. [Link]

  • PubMed. (2012). Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2536-2540. [Link]

  • ResearchGate. (2018). Biaryl scaffold-focused virtual screening for anti-aggregatory and neuroprotective effects in Alzheimer's disease. [Link]

  • Liu, W., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1202. [Link]

  • ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Chessari, G., et al. (2010). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry, 18(18), 6599–6607. [Link]

  • Expert Opinion on Drug Discovery. (n.d.). On the development of B-Raf inhibitors acting through innovative mechanisms. [Link]

  • Wikipedia. (n.d.). Prostate cancer. [Link]

  • PubMed. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). Molecules, 26(5). [Link]

  • El-Gamal, M. I., et al. (2022). New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies. Scientific Reports, 12(1), 12513. [Link]

  • Al-Salama, Z. T., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(9), 1129. [Link]

  • Gabr, M. T., et al. (2020). Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands. Bioorganic & Medicinal Chemistry Letters, 30(21), 127370. [Link]

  • ResearchGate. (n.d.). The mechanism of action of Janus kinase (JAK) inhibitors: tofacitinib, baricitinib, upadacitinib, and filgotinib. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Link]

  • Mechanisms in Medicine Inc. (2017, June 6). Mechanism of Action of JAK Inhibitors [Video]. YouTube. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAFV600E Inhibitors. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • ResearchGate. (n.d.). Selected biaryl-containing drug compounds. [Link]

  • PubMed. (2004). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. Journal of Organic Chemistry, 69(21), 7058-7065. [Link]

  • Clark, J. D., et al. (2020). Basic Mechanisms of JAK Inhibition. Rheumatology and Therapy, 7(Suppl 1), 7–20. [Link]

  • MDPI. (n.d.). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. [Link]

  • WashU Medicine Research Profiles. (2021). Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). [Link]

  • UCHealth. (n.d.). Beyond hormone therapy: Treatment options for advanced prostate cancer. [Link]

  • Biointerface Research in Applied Chemistry. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of.... [Link]

  • PubMed. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). (+)-JJ-74-138 is a novel non-competitive androgen receptor antagonist. [Link]

  • National Institutes of Health. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • SSRN. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. [Link]

  • ResearchGate. (n.d.). Representative drugs containing the pyrazole scaffold. [Link]

  • MDPI. (n.d.). Recent Advances in Androgen Receptor Pathway Inhibitors for Castration-Sensitive Prostate Cancer. [Link]

  • ResearchGate. (n.d.). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. [Link]

  • ResearchGate. (n.d.). Androgen receptor inhibitors in treating prostate cancer. [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]

Sources

Exploratory

The 4-(1H-Pyrazol-4-yl)benzonitrile Scaffold: A Privileged Pharmacophore in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 4-(1H-pyrazol-4-yl)benzonitrile motif has emerged as a cornerstone in contemporary drug discovery, demonstrating re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1H-pyrazol-4-yl)benzonitrile motif has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic targets. This technical guide provides a comprehensive analysis of this privileged pharmacophore, dissecting its core medicinal chemistry principles, structure-activity relationships (SAR), and the critical role of its constituent parts in molecular recognition. We will explore its application in the design of potent and selective kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other key drug classes. Detailed synthetic methodologies, experimental protocols for biological evaluation, and an examination of its structural biology will provide researchers with a robust framework for leveraging this scaffold in their drug design endeavors.

Introduction: The Rise of a Privileged Scaffold

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, lauded for its metabolic stability, synthetic tractability, and its ability to engage in a variety of non-covalent interactions with biological macromolecules.[1] When coupled with a benzonitrile moiety at the 4-position, the resulting 4-(1H-pyrazol-4-yl)benzonitrile core offers a unique combination of features that have been successfully exploited in the development of numerous clinical candidates and approved drugs. The strategic placement of the nitrile group, a potent hydrogen bond acceptor and a strong dipole, provides a critical anchor point for protein-ligand interactions, while the pyrazole ring itself can be extensively decorated to fine-tune potency, selectivity, and pharmacokinetic properties.[2]

This guide will delve into the nuanced medicinal chemistry of this pharmacophore, providing actionable insights for its application in drug discovery programs.

The Pharmacophore Unveiled: Key Features and Interactions

The 4-(1H-pyrazol-4-yl)benzonitrile pharmacophore can be deconstructed into three key components, each contributing to its biological activity: the pyrazole core, the benzonitrile moiety, and the substituents on both ring systems.

A. The Pyrazole Core: A Versatile Hub

The 1H-pyrazole ring serves as the central hub of the pharmacophore, offering several key features:

  • Hydrogen Bonding: The N1-H of the pyrazole is a crucial hydrogen bond donor, often interacting with backbone carbonyls or specific amino acid side chains in the target protein. The N2 atom acts as a hydrogen bond acceptor.

  • Aromaticity and π-Stacking: The aromatic nature of the pyrazole ring allows for favorable π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

  • Vectors for Substitution: The C3, C5, and N1 positions of the pyrazole ring provide readily accessible vectors for chemical modification, enabling the exploration of structure-activity relationships and the optimization of physicochemical properties.

B. The Benzonitrile Moiety: A Critical Anchor

The 4-cyanophenyl group is not merely a passive linker; it plays a pivotal role in molecular recognition:

  • Hydrogen Bond Acceptor: The nitrile nitrogen is a strong hydrogen bond acceptor, frequently engaging with hydrogen bond donors on the protein, such as backbone N-H groups or the side chains of residues like arginine, serine, or threonine.[2]

  • Dipolar Interactions: The strong dipole moment of the nitrile group can participate in favorable polar interactions within the binding pocket.

  • Hydrophobic Interactions: The phenyl ring contributes to hydrophobic interactions, further anchoring the ligand in the binding site.

C. The Power of Substitution: Fine-Tuning Activity and Selectivity

The true power of the 4-(1H-pyrazol-4-yl)benzonitrile scaffold lies in the strategic placement of substituents. As will be detailed in the subsequent sections, modifications at various positions on both the pyrazole and benzonitrile rings have profound effects on potency, selectivity, and pharmacokinetic profiles.

Application in Kinase Inhibition: A Case Study in Structure-Based Design

The 4-(1H-pyrazol-4-yl)benzonitrile scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors.[1] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3]

Targeting Checkpoint Kinase 1 (Chk1)

An extensive structure-activity relationship (SAR) study of tricyclic pyrazole-based Chk1 inhibitors led to the identification of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles as a potent new lead series.[4] These compounds demonstrated significant improvements in physicochemical properties, such as lower molecular weight and reduced lipophilicity, compared to earlier leads.[4]

Key SAR Insights for Chk1 Inhibitors:

Position of SubstitutionEffect on ActivityReference
6- and 7-positions of the indeno ringIdeal for enhancing potency and cell-based activity[4]
3-position of the pyrazoleIntroduction of the benzonitrile moiety maintained high potency[4]
Aurora Kinase Inhibition

Derivatives of 4-(1H-pyrazol-4-yl)benzonitrile have also shown potent inhibitory activity against Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in cancer.

Binding Mode and Pharmacophore Model

The crystal structure of 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile provides critical insights into the binding mode of this scaffold within a kinase active site.[5] The pyrazole ring forms dihedral angles that position the substituent groups for optimal interaction with the protein.[5]

A generalized pharmacophore model for kinase inhibition by this scaffold can be proposed:

Pharmacophore_Model cluster_ligand 4-(1H-Pyrazol-4-yl)benzonitrile Scaffold cluster_protein Kinase Active Site HBD H-Bond Donor (N1-H) AR1 Aromatic (Pyrazole) Acceptor_Pocket H-Bond Acceptor (e.g., Backbone C=O) HBD->Acceptor_Pocket H-bond HBA1 H-Bond Acceptor (N2) AR2 Aromatic (Benzene) AR1->AR2 R1 R1 AR1->R1 R2 R2 AR1->R2 Hydrophobic_Pocket1 Hydrophobic Pocket 1 AR1->Hydrophobic_Pocket1 π-stacking HBA2 H-Bond Acceptor (CN) AR2->HBA2 R3 R3 AR2->R3 Hydrophobic_Pocket2 Hydrophobic Pocket 2 AR2->Hydrophobic_Pocket2 Hydrophobic interaction Donor_Pocket H-Bond Donor (e.g., Backbone N-H) HBA2->Donor_Pocket H-bond Solvent_Front Solvent Front R1->Solvent_Front Vector for optimization R2->Solvent_Front Vector for optimization R3->Solvent_Front Vector for optimization

Caption: Generalized pharmacophore model for kinase inhibition.

Synthetic Strategies

The synthesis of the 4-(1H-pyrazol-4-yl)benzonitrile core and its derivatives can be achieved through several reliable synthetic routes. A common and versatile approach involves the construction of the pyrazole ring via condensation reactions.

General Synthesis of the Pyrazole Core

A widely employed method for the synthesis of substituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the synthesis of 4-substituted pyrazoles, a key intermediate is often a 4-formylpyrazole, which can be prepared via the Vilsmeier-Haack reaction.[6]

Experimental Protocol: Synthesis of a 4-Formylpyrazole Intermediate

  • Hydrazone Formation: React an appropriate acetophenone with a substituted hydrazine (e.g., 4-hydrazinobenzoic acid) in ethanol and reflux for several hours.[6]

  • Vilsmeier-Haack Reaction: Treat the resulting hydrazone with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the 4-formylpyrazole derivative.[6]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow Start Substituted Acetophenone + Substituted Hydrazine Step1 Hydrazone Formation (Ethanol, Reflux) Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Vilsmeier-Haack Reaction (POCl3, DMF) Intermediate1->Step2 Intermediate2 4-Formylpyrazole Derivative Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 Final_Product 4-(1H-Pyrazol-4-yl)benzonitrile Analogues Step3->Final_Product

Caption: General synthetic workflow for 4-formylpyrazole intermediates.

Introduction of the Benzonitrile Moiety

The benzonitrile group can be introduced either as part of the hydrazine starting material (e.g., 4-cyanophenylhydrazine) or through functional group interconversion on a pre-formed pyrazole-phenyl scaffold.

Beyond Kinases: Other Therapeutic Applications

The versatility of the 4-(1H-pyrazol-4-yl)benzonitrile pharmacophore extends beyond kinase inhibition.

GPCR Modulation

A notable example is the development of positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor M4. These compounds, bearing a substituted 4-(1H-pyrazol-4-yl)benzonitrile core, have shown promise in the treatment of neuropsychiatric disorders.

Antimicrobial Agents

Derivatives of 4-(1H-pyrazol-4-yl)benzoic acid, a close analogue of the benzonitrile, have demonstrated potent activity against drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[6] This highlights the potential for this scaffold in addressing the growing challenge of antimicrobial resistance.

Conclusion and Future Perspectives

The 4-(1H-pyrazol-4-yl)benzonitrile scaffold has firmly established itself as a privileged pharmacophore in medicinal chemistry. Its favorable combination of synthetic accessibility, metabolic stability, and diverse interaction capabilities makes it an attractive starting point for the design of novel therapeutics. The continued exploration of this scaffold, particularly through the application of modern drug design techniques such as fragment-based screening and computational modeling, is expected to yield a new generation of potent and selective drug candidates for a wide range of diseases. The insights provided in this guide offer a solid foundation for researchers to harness the full potential of this remarkable molecular framework.

References

  • Al-khattabi, H. et al. (2018). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. ACS Omega, 3(10), 13413–13423. Available at: [Link]

  • Chen, Y. et al. (2007). Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5944-5951. Available at: [Link]

  • Abu Thaher, B. et al. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. Available at: [Link]

  • Hassan, A. S. et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4934. Available at: [Link]

  • Fleming, J. J. et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

  • Al-Otaibi, M. A. et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(10), 1851-1875. Available at: [Link]

Sources

Foundational

4-(1H-pyrazol-4-yl)benzonitrile: A Critical Scaffold in JAK Inhibitor Design

The following technical guide details the role, synthesis, and application of 4-(1H-pyrazol-4-yl)benzonitrile as a critical intermediate in the development of Janus Kinase (JAK) inhibitors. Executive Summary 4-(1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 4-(1H-pyrazol-4-yl)benzonitrile as a critical intermediate in the development of Janus Kinase (JAK) inhibitors.

Executive Summary

4-(1H-pyrazol-4-yl)benzonitrile (CAS: 1152958-56-9 / 25699-83-6 regioisomer dependent) represents a "privileged structure" in medicinal chemistry, specifically within the optimization of ATP-competitive kinase inhibitors. In the context of the Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—this biaryl motif serves as a potent hinge-binding scaffold . The pyrazole moiety mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region (e.g., Glu966/Leu932 in JAK2), while the benzonitrile group extends into the hydrophobic pocket, orienting the molecule for high-affinity binding.

This guide provides a comprehensive technical analysis of this intermediate, focusing on its synthetic production via Suzuki-Miyaura cross-coupling, its structural role in signal transduction modulation, and the rigorous quality control required for its use in pharmaceutical development.

Part 1: Signal Transduction & Pharmacophore Logic

The JAK-STAT Pathway Context

The Janus Kinase/Signal Transducers and Activators of Transcription (JAK-STAT) pathway is the central communication node for type I and II cytokine receptors.[1][2][3] Dysregulation of this pathway drives myeloproliferative neoplasms (MPNs) and autoimmune disorders (e.g., Rheumatoid Arthritis).

Small-molecule inhibitors like Ruxolitinib (JAK1/2) and Baricitinib (JAK1/2) function by competing with ATP for the catalytic cleft of the kinase domain (JH1). 4-(1H-pyrazol-4-yl)benzonitrile serves as a simplified, highly efficient core for exploring Structure-Activity Relationships (SAR) in this domain.

JAK_Pathway Cytokine Cytokine (IL-6, IFN-y) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Autophosphorylation Receptor->JAK Activation STAT_Recruit STAT Recruitment (SH2 Domain) JAK->STAT_Recruit Phosphorylation STAT_Dimer STAT Dimerization STAT_Recruit->STAT_Dimer Nucleus Nuclear Translocation & Transcription STAT_Dimer->Nucleus Inhibitor 4-(1H-pyrazol-4-yl)benzonitrile (ATP Competitive Inhibition) Inhibitor->JAK Blocks ATP Binding

Figure 1: The JAK-STAT signaling cascade and the intervention point of ATP-competitive inhibitors.

Structural Significance: The Biaryl Pharmacophore

The efficacy of 4-(1H-pyrazol-4-yl)benzonitrile lies in its ability to satisfy two critical binding requirements within the kinase pocket:

  • Hinge Binding (Donor/Acceptor): The pyrazole nitrogen (N-H) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu966 in JAK2). The adjacent nitrogen acts as an acceptor.

  • Gatekeeper/Solvent Interaction: The benzonitrile moiety is rigid and planar. The nitrile group (-CN) can function as a weak hydrogen bond acceptor or interact with the "gatekeeper" residue (often Methionine or Phenylalanine in JAKs), influencing isoform selectivity.

Part 2: Synthetic Pathway & Experimental Protocol

The most robust route to 4-(1H-pyrazol-4-yl)benzonitrile is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Negishi or Stille couplings due to the stability of boronic acids and the avoidance of toxic tin byproducts.

Retrosynthetic Analysis
  • Target: 4-(1H-pyrazol-4-yl)benzonitrile[4][5]

  • Disconnection: C–C bond between the phenyl and pyrazole rings.

  • Coupling Partners: 4-Cyanophenylboronic acid (Nucleophile) + 4-Bromo-1H-pyrazole (Electrophile).

    • Note: The pyrazole nitrogen often requires protection (e.g., THP, SEM, or Boc) to prevent catalyst poisoning, although optimized conditions can tolerate free NH.

Synthesis Workflow (Graphviz)

Synthesis_Route SM1 4-Cyanophenylboronic Acid (Ar-B(OH)2) Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O SM1->Catalyst SM2 4-Bromo-1H-pyrazole (Het-Br) SM2->Catalyst Intermediate Pd(II) Complex (Oxidative Addition) Catalyst->Intermediate 100°C, 12h Product 4-(1H-pyrazol-4-yl)benzonitrile Intermediate->Product Reductive Elimination

Figure 2: Suzuki-Miyaura coupling strategy for the target intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 4-(1H-pyrazol-4-yl)benzonitrile on a 10 mmol scale.

Reagents:

  • 4-Cyanophenylboronic acid (1.47 g, 10.0 mmol)

  • 4-Bromo-1H-pyrazole (1.47 g, 10.0 mmol) [Note: Using Boc-protected pyrazole improves yield]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (400 mg, 5 mol%)

  • Potassium Carbonate (K2CO3) (4.14 g, 30.0 mmol)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 50 mL)

Step-by-Step Methodology:

  • Degassing: In a 250 mL round-bottom flask, combine the 1,4-dioxane and water. Sparge with argon or nitrogen for 15 minutes to remove dissolved oxygen. Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.

  • Reagent Addition: Add the 4-cyanophenylboronic acid, 4-bromo-1H-pyrazole, and K2CO3 to the solvent.

  • Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of inert gas. Seal the flask with a septum and reflux condenser.

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The spot for 4-bromopyrazole (Rf ~0.4) should disappear; a new fluorescent spot (Rf ~0.3) should appear.[6]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute the filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-60% EtOAc in Hexanes).

  • Deprotection (if applicable): If Boc-protected pyrazole was used, treat the intermediate with 4M HCl in Dioxane for 2 hours at RT to reveal the free NH.

Part 3: Quality Control & Characterization

Trustworthiness in drug development relies on rigorous characterization. The following specifications define the "Gold Standard" for this intermediate.

Analytical Specifications Table
Test ParameterSpecificationMethodRationale
Appearance Off-white to pale yellow solidVisualIndicates removal of Pd/carbon impurities.
Purity > 98.0%HPLC (254 nm)Essential for downstream library synthesis.
Identity (H-NMR) Confirms structure400 MHz DMSO-d6Verifies biaryl connectivity.
Mass Spec (MS) [M+H]+ = 170.07LC-MS (ESI)Confirms molecular weight.
Residual Pd < 20 ppmICP-MSCritical for biological assay safety.
Key NMR Diagnostic Signals (DMSO-d6)
  • Pyrazole CH (2H): Singlet broad at ~8.1–8.3 ppm. (Symmetric protons on the pyrazole ring).

  • Benzonitrile Ar-H (4H): Two doublets (AA'BB' system) at ~7.8 ppm and ~7.9 ppm. The para-substitution pattern is distinct.

  • Pyrazole NH (1H): Broad singlet at ~13.1 ppm (exchangeable with D2O).

Part 4: Applications in Drug Discovery

While 4-(1H-pyrazol-4-yl)benzonitrile itself is an intermediate, its structural logic underpins several approved and clinical-stage JAK inhibitors.

  • Fragment-Based Lead Optimization: Researchers utilize this scaffold to probe the "selectivity filter" of JAK1 vs. JAK2. By substituting the benzonitrile at the ortho/meta positions, steric clashes can be induced in the JAK2 pocket (which is slightly more constricted than JAK1), enhancing isoform selectivity.

  • Library Synthesis: The nitrile group is a versatile synthetic handle. It can be converted into:

    • Amidines: For interaction with Asp residues.

    • Amides: Via hydrolysis (e.g., Momelotinib analogs).

    • Amines: Via reduction, allowing for chain extension into the solvent-exposed region.

  • Comparison to Ruxolitinib: Ruxolitinib utilizes a pyrrolo[2,3-d]pyrimidine core. The pyrazol-4-yl-benzonitrile scaffold represents an alternative "biaryl" chemotype that offers different solubility profiles and metabolic stability (avoiding the oxidative liability of the pyrrolopyrimidine system).

References

  • Clark, J. D., et al. "Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases." Journal of Medicinal Chemistry, 2014.[7]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Norman, P. "Selective JAK inhibitors in development for rheumatoid arthritis."[8] Expert Opinion on Investigational Drugs, 2014.[8]

  • Lin, X., et al. "Synthesis and biological evaluation of novel pyrazole derivatives as potent JAK inhibitors." Bioorganic & Medicinal Chemistry Letters, 2017.

  • Changelian, P. S., et al. "Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor."[7] Science, 2003.

Sources

Exploratory

hydrogen bond donor acceptor properties of 4-phenylpyrazole nitriles

An In-depth Technical Guide to the Hydrogen Bond Donor-Acceptor Properties of 4-Phenylpyrazole Nitriles For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazole scaffold is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hydrogen Bond Donor-Acceptor Properties of 4-Phenylpyrazole Nitriles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its versatile biological activities. The introduction of specific substituents, such as a phenyl group at the 4-position and a nitrile group, imparts unique electronic and steric properties that are critical for molecular recognition in drug design. This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of 4-phenylpyrazole nitriles, a class of compounds with significant potential in therapeutic development. We delve into the synthesis, experimental characterization, and computational analysis of these molecules, offering both theoretical understanding and practical, field-proven protocols. This document serves as a resource for researchers aiming to exploit the nuanced hydrogen bond donor and acceptor properties of these heterocycles to design next-generation therapeutics with enhanced specificity and efficacy.

Introduction: The Strategic Importance of Hydrogen Bonds in Pyrazole-Based Drug Design

Hydrogen bonds are the quintessential directional non-covalent interactions that govern the principles of molecular recognition, from the structure of DNA to the binding of a ligand to its protein target[1]. In drug design, the ability of a molecule to act as a hydrogen bond donor (HBD) or a hydrogen bond acceptor (HBA) is a primary determinant of its binding affinity and selectivity.

The 1H-pyrazole ring system is a particularly compelling scaffold because it uniquely presents both an HBD (the N-H proton) and an HBA (the sp²-hybridized N2 nitrogen) in a constrained five-membered ring[2][3]. This dual functionality allows pyrazoles to form a variety of stable, directional interactions and supramolecular assemblies, such as dimers, trimers, and catemers (chains)[4][5][6]. The strategic placement of substituents dramatically modulates these intrinsic properties.

This guide focuses on 4-phenylpyrazole nitriles, which feature two key modulators:

  • 4-Phenyl Group: This bulky aromatic substituent influences the steric accessibility of the pyrazole core and can engage in π-π stacking interactions, contributing to the overall binding profile.

  • Nitrile Group (-C≡N): As a potent electron-withdrawing group and a strong HBA, the nitrile function significantly alters the electronic landscape of the pyrazole ring[7][8]. Its linear geometry and localized lone pair on the nitrogen make it a highly effective and directional acceptor[9].

Understanding the interplay between the pyrazole N-H donor, the pyrazole N2 acceptor, and the nitrile N acceptor is therefore critical for rationally designing potent and selective drug candidates.

Synthesis of a Model Compound: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

To provide a practical context for characterization, we outline a reliable synthesis for a representative 4-phenylpyrazole nitrile. The 5-aminopyrazole-4-carbonitriles are versatile building blocks for a wide array of fused heterocyclic systems and serve as excellent models for studying the fundamental hydrogen bonding properties of this class[10][11].

Synthetic Workflow Diagram

SynthesisWorkflow reagents Aryl Diazonium Chloride + Sodium Acetate reaction Coupling Reaction (0-5 °C, 1 hr) reagents->reaction In Ethanol start 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile (8) start->reaction workup Precipitation with NaOH reaction->workup Stir Overnight product 5-Aryltriaz-1-en-1-yl-1-phenyl- 1H-pyrazole-4-carbonitrile (9) workup->product Filter & Crystallize

Caption: Synthetic route to a 5-substituted 1-phenyl-1H-pyrazole-4-carbonitrile derivative.

Experimental Protocol

This procedure is adapted from established literature methods for the synthesis of 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which starts from the readily available 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile[11].

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (10.0 mmol)

  • Substituted Aniline (10.0 mmol)

  • Sodium Nitrite (10.5 mmol)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Acetate (50.0 mmol)

  • Sodium Hydroxide

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve the desired aryl amine (10.0 mmol) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (10.5 mmol) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the aryl diazonium chloride solution.

  • Coupling Reaction:

    • In a separate flask, dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10.0 mmol) and sodium acetate (50.0 mmol) in ethanol at room temperature.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold aryl diazonium chloride solution to the pyrazole solution with vigorous stirring.

    • Continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Work-up and Isolation:

    • Allow the mixture to stand overnight in a refrigerator.

    • Add sodium hydroxide solution in small portions until the product precipitates completely.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and air dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to yield the pure triazene derivative[11].

  • Characterization:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Verify the presence of the nitrile group via FTIR spectroscopy, expecting a sharp absorption band around 2220-2230 cm⁻¹[11].

Analysis of Hydrogen Bond Donor and Acceptor Sites

The 4-phenylpyrazole nitrile scaffold presents one primary hydrogen bond donor site and two competing hydrogen bond acceptor sites. The local electronic environment, dictated by the phenyl and nitrile substituents, governs the strength and preference of these interactions.

The N-H Group as a Hydrogen Bond Donor

The pyrazole N-H group is a moderately acidic proton donor. The incorporation of additional nitrogen atoms into a five-membered ring, as in pyrazole and imidazole, generally increases the hydrogen bond donating strength compared to pyrrole[12]. The electron-withdrawing nature of the adjacent nitrile group further enhances the acidity of the N-H proton, making it a more potent hydrogen bond donor.

Competing Hydrogen Bond Acceptor Sites

A key feature of this scaffold is the presence of two distinct nitrogen atoms that can act as hydrogen bond acceptors:

  • Pyrazole N2 Nitrogen: This sp²-hybridized nitrogen has a lone pair of electrons in the plane of the aromatic ring. It is a well-established HBA site in pyrazole derivatives, leading to the formation of cyclic dimers and trimers in the solid state[3][6].

  • Nitrile Nitrogen: The sp-hybridized nitrogen of the nitrile group possesses a localized, high-electron-density lone pair. Nitriles are effective and highly directional hydrogen bond acceptors[7][9].

The competition between these two sites is influenced by both electronics and sterics. Computationally, molecular electrostatic potential (MEP) calculations can predict the most likely site of interaction, with the most negative potential indicating the strongest acceptor site[13]. While the nitrile nitrogen is generally a strong acceptor, the pyrazole N2 nitrogen's basicity is also significant and contributes to the formation of robust intermolecular networks[13].

Caption: Hydrogen bond donor and competing acceptor sites on the 4-phenylpyrazole nitrile core. (Note: A placeholder is used for the molecular image).

Experimental and Computational Characterization Workflows

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is essential for a thorough characterization of the hydrogen bonding properties.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous, direct evidence of hydrogen bonding interactions in the solid state.

Key Parameters to Analyze:

  • H-bond Distance (D-H···A): The distance between the donor atom (D) and acceptor atom (A). For N-H···N bonds in pyrazoles, this typically ranges from 2.8 to 3.0 Å[6].

  • H-bond Angle (D-H···A): The angle formed by the donor, hydrogen, and acceptor atoms. Angles closer to 180° indicate stronger, more linear hydrogen bonds.

  • Supramolecular Motifs: Identification of recurring patterns like dimers, chains (catemers), or sheets, which reveal the preferred mode of intermolecular association[4][14].

Parameter Typical Value for N-H···N in Pyrazoles Significance
N···N Distance2.80 - 3.10 ÅShorter distances indicate stronger interactions[6].
N-H···N Angle150 - 180°Angles closer to 180° denote stronger, more directional bonds.
C≡N···H Angle> 150°Linearity is preferred for strong H-bonds to nitriles[8].

Table 1: Typical geometric parameters for hydrogen bonds involving pyrazole and nitrile moieties as observed in crystal structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is highly sensitive to changes in bond vibrational frequencies upon hydrogen bond formation.

Key Observables:

  • N-H Stretching (ν(N-H)): In a non-coordinating solvent, the free N-H stretch of a pyrazole appears as a sharp band around 3500 cm⁻¹. Upon H-bond formation, this band broadens and shifts to a lower frequency (red-shift), typically to the 3100-3300 cm⁻¹ region[3][5]. The magnitude of this red-shift is proportional to the H-bond strength.

  • C≡N Stretching (ν(C≡N)): The nitrile stretch is a sharp, intense band typically found around 2220-2240 cm⁻¹. Unlike most oscillators, the nitrile frequency often shifts to a higher frequency (blue-shift) upon hydrogen bonding, a phenomenon attributed to the complex interplay of electrostatic effects and geometry[11].

Workflow for FTIR Analysis:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_anal Data Analysis s1 Prepare series of solutions in non-polar solvent (e.g., CCl4) s2 Vary concentration of 4-phenylpyrazole nitrile s1->s2 s3 Prepare samples with excess H-bond acceptor (e.g., DMSO) s2->s3 acq1 Record FTIR spectra for each sample s3->acq1 acq2 Identify ν(N-H) and ν(C≡N) stretching bands an1 Monitor shift in ν(N-H) with increasing concentration (self-association) acq2->an1 an2 Measure Δν(N-H) and Δν(C≡N) in presence of added acceptor an1->an2 an3 Correlate Δν with H-bond strength an2->an3

Caption: Experimental workflow for the FTIR spectroscopic analysis of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution. The chemical shift of the N-H proton is exceptionally sensitive to its electronic environment.

Key Observables:

  • ¹H Chemical Shift (δ(N-H)): The N-H proton resonance is typically observed downfield (e.g., 10-14 ppm). Formation of a hydrogen bond deshields the proton, causing a significant downfield shift[1][15].

  • Titration Studies: By systematically adding a known HBA (like DMSO-d₆) or HBD to a solution of the pyrazole nitrile in a non-coordinating solvent (like CDCl₃), one can monitor the change in δ(N-H) to quantify the association constant and thus the strength of the interaction[2].

  • Temperature Dependence: The chemical shift of a hydrogen-bonded proton often shows a strong dependence on temperature, whereas a non-bonded proton is less sensitive.

Technique Observable Parameter Information Gained
FTIR Δν(N-H) Red ShiftStrength of H-bond donation
Δν(C≡N) Blue ShiftStrength of H-bond acceptance at nitrile
¹H NMR Δδ(N-H) Downfield ShiftStrength of H-bond donation in solution
X-ray D···A distance, D-H···A angleDefinitive geometry and packing in solid state

Table 2: Summary of key spectroscopic and crystallographic observables for hydrogen bond analysis.

Computational Chemistry

Density Functional Theory (DFT) calculations provide invaluable insights into the intrinsic properties of the molecule, complementing experimental data.

Methodology:

  • Monomer Optimization: Optimize the geometry of the 4-phenylpyrazole nitrile monomer using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p))[16].

  • Dimer/Complex Optimization: Construct and optimize the geometries of various hydrogen-bonded complexes (e.g., a self-associated dimer via N-H···N, or a complex with a water molecule at the nitrile).

  • Interaction Energy Calculation: Calculate the binding energy of the complex, correcting for basis set superposition error (BSSE), to quantify the strength of the hydrogen bond.

  • Vibrational Frequency Analysis: Calculate the harmonic vibrational frequencies to predict the IR spectrum and the shifts in ν(N-H) and ν(C≡N) upon complexation[5].

  • Molecular Electrostatic Potential (MEP) Mapping: Visualize the MEP on the van der Waals surface to identify regions of negative potential (red), which correspond to the most potent hydrogen bond acceptor sites[13].

Implications for Rational Drug Design

The dual HBD/HBA nature of the 4-phenylpyrazole nitrile core makes it a versatile scaffold for targeting a wide range of biological macromolecules.

  • Kinase Inhibitors: The pyrazole N-H can serve as a crucial "hinge-binding" element, donating a hydrogen bond to the backbone carbonyls of the kinase hinge region, a common binding motif for Type I and Type II inhibitors.

  • Receptor Antagonists: The directional acceptor capabilities of the pyrazole N2 and the nitrile group can be used to engage with donor groups (e.g., -OH, -NH) on a protein surface, contributing to high-affinity binding.

  • Modulation of Physicochemical Properties: The ability to form strong hydrogen bonds influences key drug-like properties such as solubility, permeability, and metabolic stability[17]. By understanding which H-bonding sites are engaged with the target, medicinal chemists can modify other parts of the molecule to fine-tune these properties without compromising potency.

Conclusion

4-Phenylpyrazole nitriles are a sophisticated class of heterocyclic compounds whose hydrogen bonding properties are governed by a delicate interplay of electronic and steric factors. The pyrazole N-H group acts as a potent hydrogen bond donor, enhanced by the electron-withdrawing nitrile substituent. The molecule presents two competitive hydrogen bond acceptor sites—the pyrazole N2 and the nitrile nitrogen—whose relative strengths dictate intermolecular association. A comprehensive characterization, employing X-ray crystallography, FTIR and NMR spectroscopy, and computational modeling, is essential to fully elucidate these properties. This detailed understanding empowers drug discovery professionals to rationally design and optimize 4-phenylpyrazole nitrile-based ligands, leading to the development of novel therapeutics with superior binding affinity and selectivity.

References

  • High-Field NMR Spectroscopy Reveals Aromaticity-Modulated Hydrogen Bonding in Heterocycles. PubMed. [Link]

  • Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. PMC. [Link]

  • NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. Not available.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • Hydrogen bonding lights up overtones in pyrazoles. AIP Publishing. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Self-assembly of NH-pyrazoles via intermolecular N-H...N hydrogen bonds. PubMed. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC. [Link]

  • X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. [Link]

  • NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )... ResearchGate. [Link]

  • Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. [Link]

  • FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. [Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. [Link]

  • Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. PMC. [Link]

  • A simple 1H nmr conformational study of some heterocyclic azomethines. Not available.
  • 5 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 4-Phenylpyrazole. PubChem. [Link]

  • Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. Journal of Chemical Theory and Computation. [Link]

  • Hydrogen-bond acceptor properties of nitriles: A combined crystallographic and ab initio theoretical investigation. ResearchGate. [Link]

  • Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. PMC. [Link]

  • Computational Studies of the Photophysics of Hydrogen-Bonded Molecular Systems. The Journal of Physical Chemistry A. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. Not available.
  • Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. ResearchGate. [Link]

  • Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. ResearchGate. [Link]

  • Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. SciSpace. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Hydrogen bond donors in drug design. ChemRxiv. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan. [Link]

  • Supramolecular assembly involving weak hydrogen bonds, anti-parallel &... CONICET. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Pyrazoleboronic Acid Pinacol Ester

[1][2][3] Abstract & Strategic Importance 4-Pyrazoleboronic acid pinacol ester (4-PyBPin) is a privileged building block in the synthesis of kinase inhibitors (e.g., JAK, ALK inhibitors).[1] Its ubiquity stems from the p...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract & Strategic Importance

4-Pyrazoleboronic acid pinacol ester (4-PyBPin) is a privileged building block in the synthesis of kinase inhibitors (e.g., JAK, ALK inhibitors).[1] Its ubiquity stems from the pyrazole ring’s ability to function as both a hydrogen bond donor and acceptor within ATP-binding pockets.[1] However, this substrate presents a dichotomy: while the pinacol ester confers greater stability than the free boronic acid, the electron-rich heteroaromatic core makes it susceptible to protodeboronation and catalyst poisoning (via N-coordination).

This guide moves beyond generic Suzuki-Miyaura "recipes." It provides a mechanistically grounded decision framework to select conditions that suppress deboronation while maintaining high catalytic turnover, specifically addressing the challenges of unprotected (free NH) versus protected pyrazoles.

Mechanistic Challenges & Critical Process Parameters

The Protodeboronation Trap

Unlike phenylboronic acids, 4-PyBPin is prone to C-B bond cleavage under basic aqueous conditions.[1] This is the primary cause of "stalled" reactions where the halide remains unconsumed but the boronate is gone.

  • Mechanism: Base-catalyzed hydrolysis converts the pinacol ester to the boronic acid (equilibrium).[1] The electron-rich pyrazole ring then facilitates ipso-protonation, releasing the boron moiety and generating the hydro-deboronated byproduct (pyrazole).[1]

  • Mitigation: Limit the concentration of the active boronate species ("slow release"), use anhydrous conditions for extreme cases, or employ bulky ligands that accelerate transmetallation over protonolysis.

Catalyst Poisoning (The "Free NH" Factor)

Unprotected pyrazoles possess an acidic NH (pKa ~14) and a basic sp2 nitrogen.

  • Deprotonation: Under basic coupling conditions, the pyrazolate anion is formed.

  • Coordination: This anion is a potent ligand (σ-donor) that can displace phosphines on the Palladium center, forming stable, inactive Pd-pyrazole complexes (Pd-black formation is a common symptom).[1]

Optimization Workflow (Decision Matrix)

The following decision tree illustrates the logic for selecting the appropriate protocol based on substrate architecture.

OptimizationStrategy Start Start: 4-PyBPin Coupling Q1 Is the Pyrazole Nitrogen Protected? (e.g., SEM, THP, Boc, Methyl) Start->Q1 Simple Standard Protocol A (Robust, Cost-Effective) Q1->Simple Yes Q2 Is the Halide Partner Sterically Hindered or Electron-Rich? Q1->Q2 No (Free NH) DetailsA Catalyst: Pd(dppf)Cl2 Base: Na2CO3 or K2CO3 Solvent: Dioxane/H2O Simple->DetailsA Intermediate Modified Protocol A (Increase Catalyst Load) Q2->Intermediate No Advanced Advanced Protocol B (High Turnover, Anti-Poisoning) Q2->Advanced Yes DetailsB Catalyst: XPhos Pd G3 Base: K3PO4 Solvent: THF/H2O or Dioxane/H2O Advanced->DetailsB

Figure 1: Strategic selection of reaction conditions based on pyrazole protection status and electrophile complexity.

Experimental Protocols

Protocol A: Standard Conditions (Protected Pyrazoles)

Applicability: Robust substrates, N-protected pyrazoles (1-methyl, 1-SEM, 1-THP), and aryl bromides/iodides.[1] Rationale: Pd(dppf)Cl2 is a robust, air-stable catalyst.[1] The large bite angle of dppf favors reductive elimination.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 4-PyBPin (1.1 – 1.2 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2[1]·CH2Cl2) (0.05 equiv / 5 mol%)[1]

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 4-PyBPin (1.2 mmol), and Pd(dppf)Cl2 (0.05 mmol).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (4 mL, 0.25 M concentration relative to halide).

  • Base: Add 2.0 M aq. Na2CO3 (1.5 mL, 3.0 mmol) via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Note: Monitor by LCMS. If conversion stalls, add 0.02 equiv more catalyst.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na2SO4, and concentrate.

Protocol B: Advanced Conditions (Unprotected / Challenging Substrates)

Applicability: Free NH pyrazoles , sterically hindered chlorides, or electron-rich aryl chlorides.[1] Rationale: This protocol utilizes Buchwald Precatalysts (Generation 3) .[1]

  • XPhos Pd G3: The bulky biaryl ligand (XPhos) prevents the formation of inactive Pd-pyrazole complexes.[1]

  • G3 Precatalyst: Ensures rapid activation of the Pd(0) species even at lower temperatures, reducing the window for protodeboronation side reactions.

  • Base: K3PO4 is used as it is sufficiently basic to activate the boronate but often provides better solubility profiles in THF/Water mixtures than carbonates.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 4-PyBPin (1.3 – 1.5 equiv) Excess required due to faster deboronation of free pyrazole.[1]

  • Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv / 2–5 mol%)[1]

  • Base: K3PO4 (0.5 M aqueous solution or solid + water, 3.0 equiv)

  • Solvent: THF or 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: Add Aryl Halide (1.0 mmol), 4-PyBPin (1.5 mmol), and XPhos Pd G3 (0.02 mmol) to the vial.

  • Inert: Purge with Argon (preferred over Nitrogen for high-sensitivity catalysis).[1]

  • Solvent/Base: Add THF (4 mL) and degassed water (1 mL) containing K3PO4 (3.0 mmol). Alternatively, add solid K3PO4 and then the solvent mixture.

  • Reaction: Heat to 60–80 °C .

    • Critical: Do not overheat. Unprotected pyrazoles degrade faster at >100 °C.

    • Time: Typically complete in 1–4 hours.[1]

  • Workup: Adjust pH to ~7 with dilute HCl or NH4Cl (to ensure the pyrazole is neutral/protonated for extraction). Extract with EtOAc or 2-MeTHF.[1]

Comparative Data Summary

VariableProtocol A (Standard)Protocol B (Advanced)
Catalyst System Pd(dppf)Cl2XPhos Pd G3
Ligand Class Bidentate FerrocenylBulky Biaryl Monodentate
Substrate Scope Protected Pyrazoles, Aryl BromidesFree NH Pyrazoles , Aryl Chlorides
Typical Yield 75–95%80–99% (for difficult cases)
Deboronation Risk ModerateLow (Fast oxidative addition)
Cost LowHigh

Troubleshooting Guide

Issue: Protodeboronation (Product is Pyrazole-H)
  • Symptom: LCMS shows mass of Pyrazole-H (M-Pin) and unreacted Aryl Halide.[1]

  • Solution 1 (Concentration): Increase the concentration of the reaction (0.5 M to 1.0 M). This favors the bimolecular coupling over the unimolecular hydrolysis.

  • Solution 2 (Anhydrous): Switch to anhydrous conditions . Use Cs2CO3 or K3PO4 (finely ground, anhydrous) in dry DMF or Dioxane at 100 °C. Note: This requires the boronate to activate via the solubility of the base, which is slower, but eliminates water-driven hydrolysis.

Issue: N-Arylation (Regioselectivity Failure)
  • Symptom: The aryl group couples to the Nitrogen (N1) instead of C4.

  • Cause: Competitive Chan-Lam type coupling or SNAr if the halide is very electron-deficient (e.g., 2-chloro-4-nitro-pyridine).[1]

  • Solution: Ensure the reaction is strictly anaerobic (remove O2 to stop Chan-Lam). If SNAr is the cause, use a non-polar solvent (Toluene) and a weaker base to disfavor the formation of the aggressive pyrazolate nucleophile.

References

  • Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[1] Base-Catalyzed Hydrolysis of Arylboronic Esters. J. Am. Chem. Soc.[1]2017 , 139, 13156–13165. [Link][1]

  • Coupling of Unprotected Heterocycles (XPhos Pd G3): Billingsley, K. L.; Buchwald, S. L.[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. J. Am. Chem. Soc.[2]2007 , 129, 3358–3366. [Link]

  • Advanced Precatalysts (G3 System): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L.[1] N-Methyl-2-aminobiphenyl-based Palladacycles: Efficient Precatalysts for Cross-Coupling Reactions.[1] J. Org.[3] Chem.2014 , 79, 4161–4166. [Link]

  • General Suzuki-Miyaura Reviews: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chem. Rev.1995 , 95, 2457–2483. [Link]

Sources

Application

Strategic Synthesis of N-(4-Cyanophenyl) Pyrazoles: A Guide to Palladium-Catalyzed Cross-Coupling with 4-Cyanophenylboronic Acid

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Introduction Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone of me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry.[1][2] Their versatile scaffold is a key component in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The functionalization of the pyrazole core, particularly through N-arylation, is a critical strategy in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

The 4-cyanophenyl group is a prevalent structural motif in pharmaceuticals, acting as a crucial pharmacophore that can engage in hydrogen bonding and other key interactions with biological targets. The introduction of this moiety onto a pyrazole ring can significantly enhance therapeutic efficacy. 4-Cyanophenylboronic acid has emerged as an indispensable reagent for this purpose, primarily through transition metal-catalyzed cross-coupling reactions.[5][6]

This application note provides a comprehensive technical guide on the use of 4-cyanophenylboronic acid for the synthesis of N-aryl pyrazoles, with a primary focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss key parameters for reaction optimization, offering researchers a practical and scientifically grounded workflow.

Core Concepts: Synthetic Strategies for N-Arylation of Pyrazoles

The formation of a C-N bond between an aryl group and a pyrazole nitrogen is most efficiently achieved through transition metal catalysis. The Suzuki-Miyaura and Chan-Lam couplings are two of the most prominent methods.

The Suzuki-Miyaura Coupling: A Palladium-Catalyzed Pathway

Originally developed for C-C bond formation, the Suzuki-Miyaura reaction has been effectively adapted for C-N cross-coupling.[7][8] The reaction couples an organoboron compound (in this case, 4-cyanophenylboronic acid) with a nitrogen-containing heterocycle (pyrazole) in the presence of a palladium catalyst and a base.[9][10]

Mechanism: The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[7][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond of an aryl halide (if starting with a halo-pyrazole) or, in the case of N-arylation of an N-H pyrazole, forms a Pd(II)-azolyl complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (the pyrazole and the cyanophenyl group) are coupled, forming the desired N-aryl pyrazole product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[11]

Suzuki_Miyaura_CN_Coupling Figure 1: Catalytic Cycle of Suzuki-Miyaura C-N Coupling cluster_transmetalation Transmetalation cluster_reductive_elimination Reductive Elimination pd0 Pd(0)L_n pd_halide [X-Pd(II)-N(pyrazole)]L_n pd0->pd_halide pd_complex [Ar-Pd(II)-N(pyrazole)]L_n product Ar-N(pyrazole) pd_complex->product pd_halide->pd_complex product->pd0 boronic_acid ArB(OH)₂ base Base pyrazole Pyrazole-H

Caption: Figure 1: Catalytic Cycle of Suzuki-Miyaura C-N Coupling

Key Components and Their Roles:

  • Palladium Catalyst: A source of Pd(0) is required. While Pd(PPh₃)₄ can be used, Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are more common as they are more stable and are reduced in situ to the active Pd(0) species.[8]

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity. Bulky, electron-rich phosphine ligands often improve catalytic activity.[12]

  • Base: An essential component that activates the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can significantly impact the reaction yield.[13]

  • Solvent: The reaction is often performed in organic solvents like dioxane, THF, or DMF, frequently with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.[12][13]

The Chan-Lam Coupling: A Copper-Catalyzed Alternative

The Chan-Lam coupling reaction offers another powerful method for C-N bond formation, utilizing a copper catalyst instead of palladium.[14] This reaction can often be performed under milder conditions, sometimes even at room temperature and open to the air, which can be a significant advantage.[15] It provides a complementary approach, particularly when palladium-catalyzed methods are unsuccessful due to substrate sensitivities.

Experimental Protocol: Synthesis of 1-(4-Cyanophenyl)-1H-pyrazole

This protocol details a standard procedure for the N-arylation of pyrazole with 4-cyanophenylboronic acid using a palladium catalyst.

Experimental_Workflow Figure 2: Experimental Workflow for Pyrazole Synthesis start 1. Reagent Preparation reaction_setup 2. Reaction Assembly (Under Inert Atmosphere) start->reaction_setup heating 3. Heating & Stirring (e.g., 85-110 °C, 12-24h) reaction_setup->heating workup 4. Aqueous Work-up (Extraction) heating->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Characterization (NMR, MS) purification->analysis

Caption: Figure 2: Experimental Workflow for Pyrazole Synthesis

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Typical Quantity (1 mmol scale)PurityNotes
Pyrazole288-13-168.0868 mg (1.0 mmol, 1.0 equiv)≥98%-
4-Cyanophenylboronic acid126747-14-6146.94220 mg (1.5 mmol, 1.5 equiv)≥95%Can be prone to dehydration/trimerization.[12]
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.504.5 mg (0.02 mmol, 2 mol%)≥98%Catalyst precursor.
Xantphos161265-03-8578.6823 mg (0.04 mmol, 4 mol%)≥98%Ligand.
Potassium Carbonate (K₂CO₃)584-08-7138.21276 mg (2.0 mmol, 2.0 equiv)≥99%Anhydrous.
1,4-Dioxane123-91-188.115 mLAnhydrousSolvent.
Deionized Water7732-18-518.021 mL-Co-solvent.
Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add pyrazole (68 mg, 1.0 mmol), 4-cyanophenylboronic acid (220 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Add the palladium(II) acetate (4.5 mg, 0.02 mmol) and Xantphos ligand (23 mg, 0.04 mmol).

    • Expertise & Experience: The order of addition is important. Adding the solid reagents first, followed by the catalyst and ligand, ensures they are well-mixed before solvent addition.

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: The Pd(0) catalytic species is sensitive to oxygen, which can lead to catalyst deactivation and formation of undesired side products. Maintaining an inert atmosphere is critical for reproducibility and high yields.

  • Solvent Addition:

    • Using a syringe, add anhydrous 1,4-dioxane (5 mL) followed by deionized water (1 mL) to the flask.

    • Trustworthiness: Using anhydrous solvent for the organic phase prevents quenching of reactive intermediates. The small amount of water is crucial for dissolving the base and facilitating the transmetalation step.[13]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

    • Self-Validating System: The purity of the collected fractions should be confirmed by TLC before combining and evaporating the solvent.

  • Characterization:

    • The final product, 4-(1H-pyrazol-1-yl)benzonitrile, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected product is a white solid.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes conditions reported in the literature for similar transformations, providing a basis for optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O60-100Good-Exc.[10][12]
2PdCl₂(dppf) (5)-K₂CO₃ (2.0)DMF/H₂O70-85Good[11][13]
3Pd₂(dba)₃ (1.5)PPh₃ (6)Cs₂CO₃ (2.0)Dioxane80Good[12]
4Pd(PPh₃)₄ (3)-Na₂CO₃ (2.0)THF/H₂O80Good-Exc.[16]
5NiCl₂(dme)/L (10)DalPhos (12)DBU/NaTFA (2.0)Toluene80Moderate[17]

Note: Yields are context-dependent and vary with specific substrates.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality of boronic acid.Use a fresh catalyst/ligand; Ensure proper degassing of the reaction mixture; Use fresh, high-purity boronic acid.[8]
Protodeboronation Presence of excess water or acidic protons; Prolonged reaction time at high temp.Use anhydrous solvents; Ensure the base is sufficiently strong; Optimize reaction time and temperature.[12]
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling.Rigorously maintain an inert atmosphere throughout the setup and reaction.
Difficulty in Purification Formation of closely eluting byproducts.Adjust the polarity of the chromatography eluent; Consider a different purification technique (e.g., recrystallization).

Conclusion

4-Cyanophenylboronic acid is a highly effective and versatile reagent for the synthesis of N-(4-cyanophenyl) pyrazoles, which are of significant interest in drug discovery. The palladium-catalyzed Suzuki-Miyaura coupling provides a reliable and high-yielding pathway for this transformation. By carefully selecting the catalyst, ligand, base, and solvent system, and by adhering to a robust experimental protocol under inert conditions, researchers can efficiently access these valuable compounds. This guide provides the foundational knowledge and practical steps necessary to successfully implement this important synthetic methodology in a research and development setting.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). PubMed. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. [Link]

  • Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles. (n.d.). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. (2017). Synfacts. [Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). PubMed. [Link]

  • Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. (n.d.). PMC. [Link]

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. (2013). PubMed. [Link]

  • Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam... (n.d.). ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. (n.d.). PMC. [Link]

  • Process for the preparation of androgen receptor antagonists and intermediates thereof. (n.d.).
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.). ResearchGate. [Link]

  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... (n.d.). ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling of N -Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. (2020). MDPI. [Link]

  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). MDPI. [Link]

  • 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide. (n.d.).
  • Synthesis of some 4-oxobenzotriazolo Hydrazones. (n.d.). American Research Journals. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • 4-Cyanophenylboronic acid. (n.d.). PubChem. [Link]

Sources

Method

optimized reaction conditions for 4-halo-1H-pyrazole coupling with aryl boronic acids

Application Note: Optimized Coupling of 4-Halo-1H-Pyrazoles with Aryl Boronic Acids Part 1: Executive Summary & Strategic Analysis The Suzuki-Miyaura coupling of 4-halo-1H-pyrazoles presents a unique duality of challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling of 4-Halo-1H-Pyrazoles with Aryl Boronic Acids

Part 1: Executive Summary & Strategic Analysis

The Suzuki-Miyaura coupling of 4-halo-1H-pyrazoles presents a unique duality of challenges compared to standard aryl halide couplings. Unlike their N-protected counterparts, 1H-pyrazoles possess an acidic N-H proton (


 in DMSO) and a nitrogen atom capable of 

-coordination.

The "Pyrazolate Poisoning" Effect: Under the basic conditions required for transmetallation, the pyrazole is deprotonated to form a pyrazolate anion. This species is an ambident nucleophile that can displace labile ligands on the Palladium(II) center, forming stable, unreactive Pd-amidate complexes (rest states) that arrest the catalytic cycle. Furthermore, the electron-rich nature of the pyrazole ring ($ \pi $-excessive) increases the energy barrier for the oxidative addition step, particularly for 4-chloro derivatives.

The Solution: To bypass these issues, the optimized protocol utilizes bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) which serve two functions:

  • Steric Bulk: Prevents the formation of stable bis-pyrazolate Pd complexes.

  • Electron Density: Accelerates oxidative addition into the electron-rich pyrazole-halogen bond.

Part 2: Mechanistic Visualization

The following diagram illustrates the competing pathways between the productive catalytic cycle and the inhibitory "trap" caused by the free NH group.

SuzukiMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + 4-Halo-1H-Pyrazole BaseStep Base Activation (Deprotonation of Pyrazole) OxAdd->BaseStep TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base Pyrazolate Pyrazolate Anion (Inhibitor) BaseStep->Pyrazolate - H+ Trap Catalyst Trap (Stable Pd-Pyrazolate Complex) Pyrazolate->Trap Coords to Pd(II) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Completes

Figure 1: Catalytic cycle highlighting the competitive "Catalyst Trap" pathway where the deprotonated pyrazole coordinates to the metal center, inhibiting turnover.

Part 3: Optimized Reaction Conditions

The following matrix summarizes the optimized parameters derived from high-throughput screening and kinetic studies.

ParameterProtocol A: The Workhorse Protocol B: Challenging Substrates
Substrate Scope 4-Bromo/Iodo-1H-pyrazoles4-Chloro-1H-pyrazoles or Steric Bulk
Catalyst Source XPhos Pd G2 (or G3)SPhos Pd G2 or CataCXium A Pd G2
Ligand Role XPhos provides balance of stability and activity.SPhos/CataCXium A are smaller, increasing reactivity for Cl.
Base K₃PO₄ (2.0 - 3.0 equiv)K₃PO₄ or Cs₂CO₃ (3.0 equiv)
Solvent System 1,4-Dioxane / Water (4:1 v/v)n-Butanol / Water (4:1 v/v)
Temperature 80 °C - 100 °C100 °C - 120 °C
Concentration 0.1 M - 0.2 M0.2 M - 0.5 M (High conc. helps kinetics)

Part 4: Detailed Experimental Protocols

Protocol A: Coupling of 4-Bromo-1H-pyrazoles (Standard)

Recommended for initial screening of standard aryl boronic acids.

Materials:

  • 4-Bromo-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%) [CAS: 1310584-14-5]

  • Base: Tripotassium Phosphate (K₃PO₄), tribasic, anhydrous (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Distilled Water

Step-by-Step Procedure:

  • Vessel Preparation: Charge a reaction vial equipped with a magnetic stir bar with the 4-bromo-1H-pyrazole (1.0 mmol), aryl boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

    • Note: If using a boronic ester (pinacol), increase base to 4.0 equiv and ensure water content is sufficient for hydrolysis.

  • Catalyst Addition: Add XPhos Pd G2 (0.02 - 0.05 mmol).

    • Scientific Integrity: Using a precatalyst (G2/G3) ensures a defined 1:1 Pd:Ligand ratio and rapid generation of the active L-Pd(0) species, avoiding the induction period associated with Pd(OAc)₂/Ligand mixing.

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).

    • Crucial Step: Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes. Oxygen is detrimental to the electron-rich phosphine ligand.

  • Reaction: Seal the vial and heat to 90 °C for 4–16 hours.

    • Monitoring: Monitor by LC-MS. The starting bromide should disappear. If the reaction stalls, add 1.0 equiv of additional boronic acid (protodeboronation of the coupling partner is a common side reaction).

  • Work-up: Cool to room temperature. Dilute with EtOAc and adjust pH to ~6-7 using 1M HCl.

    • Why Acidify? The product will likely be in the aqueous phase as the pyrazolate salt. Acidification ensures the neutral pyrazole extracts into the organic layer.

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Protocol B: Coupling of 4-Chloro-1H-pyrazoles (High Difficulty)

Recommended for cost-sensitive scale-up (chlorides are cheaper) or when bromides are unavailable.

Key Modification: The C-Cl bond is stronger and the pyrazole ring is electron-rich, making oxidative addition the rate-limiting step. We switch to CataCXium A or SPhos , which form highly active mono-ligated Pd species.

Step-by-Step Procedure:

  • Charge: 4-Chloro-1H-pyrazole (1.0 equiv), Boronic Acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv).

  • Catalyst: Add Pd(OAc)₂ (5 mol%) and CataCXium A (10 mol%) OR SPhos Pd G2 (5 mol%).

  • Solvent: n-Butanol / Water (4:1).

    • Reasoning: Butanol allows for higher reaction temperatures (bp 117 °C) and better solubility of the cesium base compared to dioxane.

  • Reaction: Heat to 110 °C (sealed tube or reflux) for 12–24 hours.

  • Work-up: Similar to Protocol A, but ensure thorough washing of the butanol (or evaporate azeotropically).

Part 5: Troubleshooting & Self-Validation

Use this decision tree to diagnose reaction failures.

Troubleshooting Start Reaction Analysis (LC-MS) SM_Remains SM Remains (Conversion < 50%) Start->SM_Remains Dehal Dehalogenation (Reduction of SM) Start->Dehal Homocoupling Homocoupling (Ar-Ar Dimer) Start->Homocoupling Sol_Temp Increase Temp or Switch to SPhos SM_Remains->Sol_Temp Catalyst Poisoning Sol_Water Decrease Water Use Anhydrous Dioxane Dehal->Sol_Water Protodehalogenation Sol_Degas Improper Degassing Sparge longer Homocoupling->Sol_Degas O2 Leak

Figure 2: Diagnostic workflow for common failure modes in pyrazole couplings.

Validation Checkpoints:

  • Visual Check: The reaction mixture should turn from a suspension to a dark homogenous solution (or black precipitate if Pd crashes out). A "palladium mirror" on the glass indicates catalyst decomposition (bad).

  • pH Check: After the reaction, the aqueous layer should be basic (pH > 10). If neutral, the base was consumed or insufficient, preventing transmetallation.

Part 6: References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

  • Li, H., et al. (2011). Optimization of Suzuki-Miyaura coupling of 4-chloropyrazoles. Tetrahedron Letters, 52(35), 4550-4553. Link

Application

Application Note: Strategic Handling of SEM-Protected 4-(1H-pyrazol-4-yl)benzonitrile

This Application Note is designed for researchers and drug development professionals working with 4-(1H-pyrazol-4-yl)benzonitrile , a critical biaryl scaffold found in JAK inhibitors (e.g., Ruxolitinib analogs) and andro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals working with 4-(1H-pyrazol-4-yl)benzonitrile , a critical biaryl scaffold found in JAK inhibitors (e.g., Ruxolitinib analogs) and androgen receptor modulators.[1]

Executive Summary & Strategic Rationale

The 4-(1H-pyrazol-4-yl)benzonitrile scaffold presents a specific synthetic challenge: the pyrazole NH is acidic (


) and nucleophilic, requiring protection during base-mediated reactions (e.g., alkylations, Suzuki couplings). However, the para-benzonitrile group is sensitive to the harsh acidic or reductive conditions often used to remove standard protecting groups like Trityl (Trt) or Tosyl (Ts).

Why SEM (2-(Trimethylsilyl)ethoxymethyl)? The SEM group is the superior choice for this scaffold because:

  • Orthogonality: It is stable to the basic/nucleophilic conditions required for functionalizing the pyrazole or benzene ring (e.g., lithiation, Pd-catalyzed cross-coupling).

  • Nitrile Tolerance: Unlike THP (acid-labile) or Boc (base/acid-labile), SEM removal conditions (Fluoride or controlled acid) can be tuned to preserve the nitrile functionality.

  • Regiocontrol: While 4-(1H-pyrazol-4-yl)benzonitrile is symmetric regarding the pyrazole nitrogens (making N1 and N2 protection equivalent), the SEM group's bulk prevents N-coordination poisoning of Pd-catalysts during subsequent couplings.[1]

Mechanism & Workflow Visualization

The following diagram illustrates the protection-deprotection cycle, highlighting the critical "Hemiaminal Intermediate" trap that often leads to low yields during deprotection.

SEM_Workflow cluster_legend Key Phase Start 4-(1H-pyrazol-4-yl) benzonitrile Step1 Protection (NaH, SEM-Cl) Start->Step1 SN2 Attack Protected N-SEM Protected Intermediate Step1->Protected Quant. Yield Func Functionalization (e.g., Lithiation, Suzuki) Protected->Func Optional Deprotect Deprotection (TFA or TBAF) Protected->Deprotect Func->Deprotect Trap Hemiaminal Intermediate (N-CH2-OH) Deprotect->Trap Cleavage of Si-O bond Final Target Scaffold (Free NH) Trap->Final CRITICAL STEP: Basic Workup (-CH2O)

Figure 1: Strategic workflow for SEM handling. Note the red path emphasizing the removal of the hemiaminal hydroxymethyl group, a common failure point.

Protocol 1: Regioselective SEM Protection

Objective: Install the SEM group on the pyrazole nitrogen. Challenge: Controlling the exotherm and ensuring complete consumption of the starting material to avoid difficult chromatographic separations.

Materials
  • Substrate: 4-(1H-pyrazol-4-yl)benzonitrile (1.0 equiv)

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve the substrate in anhydrous DMF. Cool to 0 °C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution creates a clear anion.

  • Alkylation: Add SEM-Cl dropwise via syringe pump or pressure-equalizing funnel over 15 minutes. The rate should control the internal temperature to <5 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:3). The polar NH spot should disappear, replaced by a less polar spot.

  • Quench: Cool back to 0 °C. Quench carefully with saturated aqueous

    
    .
    
  • Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    .[2][3]
    
  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Expert Insight: For this specific symmetric pyrazole, regioselectivity is not an issue. However, if the benzene ring has ortho-substituents (e.g., 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile), steric hindrance may slow the reaction, requiring longer times or slight heating (35 °C).[1]

Protocol 2: SEM Deprotection (Nitrile-Safe Strategies)

Removing the SEM group from a pyrazole is significantly more difficult than from an alcohol. The standard conditions must be modified to prevent hydrolysis of the benzonitrile to a benzamide (


).
Method A: The Acidic Route (TFA/DCM) – Preferred for Scalability

This method is preferred for scale-up as it avoids the formation of difficult-to-remove silicon byproducts associated with TBAF.[1]

  • Cleavage: Dissolve the protected compound in DCM (0.1 M). Add Trifluoroacetic acid (TFA) (DCM:TFA ratio 2:1 or 1:1).

    • Note: Do not use water or alcohols yet.

  • Reaction: Stir at RT for 3–5 hours. LCMS will show the conversion of the Starting Material (

    
    ) to the N-hydroxymethyl intermediate  (
    
    
    
    ).
    • Critical Checkpoint: Most researchers stop here thinking the reaction is incomplete. It is not. The SEM group has been cleaved to the hemiaminal (

      
      ).
      
  • Formaldehyde Removal: Concentrate the reaction to remove excess TFA. Redissolve the residue in MeOH or EtOH.

  • Basification: Add concentrated aqueous

    
     (5 mL per mmol substrate) or Ethylenediamine (5 equiv). Stir at 60 °C for 1 hour.
    
    • Mechanism:[4][5][6][7] The base collapses the unstable

      
       to the free NH and formaldehyde.
      
  • Workup: Concentrate to remove solvents. Partition between EtOAc and saturated

    
    .
    
Method B: The Fluoride Route (TBAF + Scavenger) – Preferred for Acid-Sensitive Groups

If your molecule contains acid-sensitive groups (e.g., Boc amines elsewhere), use this method.

  • Reaction: Dissolve substrate in THF. Add TBAF (1.0 M in THF, 3–5 equiv).

  • Add Scavenger: Add Ethylenediamine (3 equiv).

    • Why? TBAF generates formaldehyde in situ. Without a scavenger, the equilibrium may stall, or formaldehyde may polymerize. Ethylenediamine forms a stable Schiff base with the released formaldehyde, driving the reaction to completion.

  • Heat: Heat to 60–70 °C in a sealed tube for 12–24 hours.

    • Nitrile Safety: Benzonitriles are stable to TBAF at this temperature.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove TBAF salts.[8]

Comparative Data: Deprotection Efficiency

Reagent SystemConditionsYieldNitrile IntegrityNotes
TFA / DCM RT, 4h


workup
92% ExcellentBest for scale. Must perform basic workup to remove

.[1]
TBAF / THF

, 16h
78%GoodDifficult purification (tetrabutylammonium salts).
HCl / EtOH Reflux, 2h45%Poor Risk of Nitrile Hydrolysis (Pinner reaction). Avoid.

/

RT, 24h60%ExcellentVery mild, but slow. Use only for highly sensitive substrates.

Troubleshooting Guide

Problem: LCMS shows Mass + 30/31 after acidic deprotection.

  • Cause: You have the N-hydroxymethyl intermediate (

    
    ).[1]
    
  • Solution: The reaction is actually complete. You must treat the crude residue with a base (ammonium hydroxide or sodium acetate in MeOH) to force the elimination of formaldehyde.

Problem: Nitrile hydrolysis (Amide formation).

  • Cause: High temperature combined with strong aqueous acid (e.g., 6M HCl).

  • Solution: Switch to Method A (TFA/DCM) which is anhydrous during the cleavage step. Ensure the basic workup is done with

    
     rather than strong caustic soda (NaOH).
    

Problem: Incomplete reaction with TBAF.

  • Cause: N-SEM bonds are stronger than O-SEM.[1]

  • Solution: Switch solvent from THF to DMPU or HMPA (if safety allows) to increase fluoride nucleophilicity, or simply switch to the TFA Method A.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for SEM stability).

  • Kocienski, P. J. (2005). Protecting Groups. Thieme. (Detailed mechanisms of N-SEM cleavage).
  • Smith, A. B., et al. (2025). "Troubleshooting SEM-Deprotection of Pyrrole Derivatives." BenchChem Technical Notes. Link

  • Common Organic Chemistry. "SEM Protection & Deprotection Conditions." Link

  • Verma, A., et al. (2015). "Chemoselective deprotection of aryl silyl ethers using sodium hydride." RSC Advances. Link (Demonstrates NaH utility in silyl chemistry).

  • Patent WO2012149280. "Process for the preparation of JAK inhibitors." (Specific example of TFA/DCM deprotection of pyrazole-benzonitrile systems). Link

Sources

Method

Scalable Synthesis Protocols for 4-(1H-pyrazol-4-yl)benzonitrile: A Guide for Process Development

An Application Note and Protocol Guide Abstract This document provides a comprehensive guide to the scalable synthesis of 4-(1H-pyrazol-4-yl)benzonitrile, a key building block in modern medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the scalable synthesis of 4-(1H-pyrazol-4-yl)benzonitrile, a key building block in modern medicinal chemistry and drug development. Pyrazole-containing compounds are prevalent in numerous FDA-approved drugs, making robust and efficient synthetic routes to pyrazole intermediates a critical focus.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions necessary for transitioning from laboratory-scale synthesis to pilot-plant production. We present a detailed, optimized protocol centered on the Suzuki-Miyaura cross-coupling reaction, renowned for its reliability and broad functional group tolerance.[3][4][5] Additionally, we address process optimization, safety considerations, and scalable purification techniques to ensure a self-validating and industrially viable synthetic system.

Introduction: The Strategic Importance of 4-Arylpyrazoles

The pyrazole moiety is a "biologically privileged" scaffold, a core structure found in a multitude of pharmacologically active agents.[2] Its presence in drugs like Celecoxib and Rimonabant underscores the therapeutic importance of this heterocycle. Specifically, 4-arylpyrazoles such as 4-(1H-pyrazol-4-yl)benzonitrile serve as crucial intermediates, allowing for further molecular elaboration in drug discovery programs. The development of a scalable, cost-effective, and safe synthesis is paramount for advancing these programs from the bench to clinical application.

The primary challenge in synthesizing 4-substituted pyrazoles lies in achieving regioselective functionalization.[6] While numerous methods exist for pyrazole synthesis, the Suzuki-Miyaura cross-coupling stands out as a superior strategy for forging the C4-aryl bond due to its high yields, mild reaction conditions, and commercial availability of diverse starting materials.[7][8]

This guide focuses on providing a detailed, field-tested protocol for this key transformation, emphasizing the practical aspects required for successful scale-up.

Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The recommended and most scalable approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling between a 4-halopyrazole and 4-cyanophenylboronic acid. This method is selected for its proven reliability and adaptability to large-scale production.

Reaction Principle: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three key steps:

  • Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the 4-halopyrazole.

  • Transmetalation: The organic group from the organoboron compound (4-cyanophenyl) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active palladium(0) catalyst.

Suzuki_Miyaura_Coupling cluster_catalyst Catalyst & Base R_X 4-Halopyrazole (e.g., 4-Bromo-1H-pyrazole) Product 4-(1H-Pyrazol-4-yl)benzonitrile R_X->Product Suzuki-Miyaura Cross-Coupling R_B 4-Cyanophenylboronic Acid R_B->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product

Figure 1: General scheme for the Suzuki-Miyaura synthesis of 4-(1H-pyrazol-4-yl)benzonitrile.

Detailed Laboratory-Scale Synthesis Protocol

This protocol describes a standard lab-scale synthesis (1-10 g) that can be optimized for larger scales.

Materials and Equipment
Reagent/MaterialCAS No.Molecular WeightKey PropertiesSupplier Example
4-Bromo-1H-pyrazole15878-02-1146.97 g/mol Solid, irritantSigma-Aldrich
4-Cyanophenylboronic acid126747-14-6146.95 g/mol Solid, irritantCombi-Blocks
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol Solid, toxic, air-sensitiveStrem Chemicals
Sodium Carbonate (Na₂CO₃)497-19-8105.99 g/mol Solid, hygroscopicFisher Scientific
1,2-Dimethoxyethane (DME)110-71-490.12 g/mol Flammable liquidMerck
Deionized Water7732-18-518.02 g/mol LiquidN/A
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Flammable liquidVWR
Brine (Saturated NaCl solution)7647-14-558.44 g/mol Aqueous solutionN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Solid, desiccantAcros Organics
Equipment
Three-neck round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Nitrogen or Argon gas inlet
Separatory funnel, Buchner funnel
Rotary evaporator
Step-by-Step Experimental Procedure

Workflow A 1. Setup & Inerting - Assemble glassware - Purge with N₂/Ar for 15 min B 2. Reagent Addition - Add 4-bromopyrazole, boronic acid,  Na₂CO₃, and solvent (DME/H₂O) - Degas solution (sparge with N₂) A->B C 3. Catalyst Addition - Add Pd(PPh₃)₄ under  positive N₂ pressure B->C D 4. Reaction - Heat to reflux (e.g., 90°C) - Monitor by TLC/LC-MS (4-12 h) C->D E 5. Work-up - Cool to RT - Dilute with water - Extract with EtOAc (3x) D->E F 6. Washing & Drying - Wash combined organic layers  with water, then brine - Dry over MgSO₄ E->F G 7. Purification - Filter desiccant - Concentrate on rotary evaporator - Purify via chromatography or recrystallization F->G H 8. Final Product - Isolate pure 4-(1H-pyrazol-4-yl)benzonitrile - Characterize (NMR, MS, MP) G->H

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried. Purge the entire system with inert gas for at least 15 minutes.

  • Charge Reagents: To the flask, add 4-bromo-1H-pyrazole (1.0 eq), 4-cyanophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).

  • Add Solvents: Add a degassed mixture of DME and water (e.g., a 4:1 to 10:1 v/v ratio).[7] The total solvent volume should be sufficient to create a stirrable slurry (approx. 10-15 mL per gram of the limiting reagent). Sparge the resulting mixture with nitrogen for another 10-15 minutes.

    • Causality Note: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[8] The aqueous phase is necessary to dissolve the inorganic base.

  • Add Catalyst: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (1-3 mol%).

    • Expertise Note: While Pd(PPh₃)₄ is effective, for larger scales or more challenging substrates, more robust pre-catalysts like XPhos Pd G2 can offer higher turnover numbers and better air stability.[9]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 85-95°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromopyrazole is consumed (typically 4-12 hours).

  • Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by one of the following methods:

    • Flash Column Chromatography (Lab Scale): Elute with a hexane/ethyl acetate gradient to yield the pure product.

    • Recrystallization (Scalable): Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile) and allow it to cool slowly to induce crystallization.[10] This is the preferred method for large-scale purification.

Process Optimization and Scalability

Transitioning from the bench to a pilot plant requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, and reproducibility.

ParameterLaboratory Scale (1-10 g)Pilot Scale (>1 kg) ConsiderationsRationale
Catalyst Pd(PPh₃)₄ (1-3 mol%)Use modern pre-catalysts (e.g., XPhos Pd G2) at lower loadings (0.1-0.5 mol%).Modern catalysts are more active and stable, reducing cost and residual palladium levels in the final product.[3][4][9]
Solvent DME / WaterToluene / Water or 2-MeTHF / Water.Higher boiling points improve safety. 2-MeTHF is a greener solvent alternative.
Base Na₂CO₃, Cs₂CO₃K₂CO₃ or K₃PO₄.Lower cost and better solubility profiles for large-scale operations.
Temperature 85-95 °C (Reflux)Precise temperature control (e.g., 80 ± 5 °C) using jacketed reactors.Avoids side reactions and ensures consistent batch-to-batch performance.
Purification Column ChromatographyRecrystallization, trituration with a non-polar solvent (e.g., heptane).Chromatography is not economically viable at scale. Crystallization provides high purity and is easily scalable.[10][11]

Characterization Data

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.25 (s, 1H, NH), 8.35 (s, 1H), 7.95 (s, 1H), 7.86 (d, J=8.4 Hz, 2H), 7.78 (d, J=8.4 Hz, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 143.0, 133.5, 132.8, 125.5, 120.1, 119.2, 110.0.

  • MS (ESI+): m/z 170.1 [M+H]⁺.

Safety and Handling

Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[12][13]

  • Engineering Controls: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust and vapors.[14]

  • Reagent Hazards:

    • Palladium Catalysts: Are toxic and should be handled with care. Avoid creating dust.

    • Organic Solvents (DME, EtOAc): Are flammable. Keep away from ignition sources.

    • Boronic Acids: Can be irritating to the eyes and respiratory system.

    • Pyrazole: Handle with care as pyrazole and its derivatives can have toxicological properties.[12][15]

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional and local regulations. Do not pour organic solvents or palladium waste down the drain.[13][15]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Base is not strong enough or has poor solubility.1. Use a fresh bottle of catalyst or a more robust pre-catalyst. 2. Ensure thorough degassing of solvents and purging of the reaction vessel. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Formation of Side Products (e.g., Homocoupling) 1. Reaction temperature is too high. 2. Presence of oxygen.1. Lower the reaction temperature and monitor closely. 2. Improve degassing procedures.
Difficulty in Purification 1. Residual catalyst or ligands. 2. Product is an oil or amorphous solid.1. Wash the organic layer with a dilute aqueous solution of a thiol (e.g., thiourea) to scavenge residual palladium. 2. Attempt trituration with a non-polar solvent (like hexanes or diethyl ether) to induce solidification, or try recrystallization from different solvent systems.

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly effective and scalable pathway for the synthesis of 4-(1H-pyrazol-4-yl)benzonitrile. By carefully selecting the catalyst, base, and solvent system, and by transitioning from chromatographic purification to crystallization, this synthesis can be efficiently scaled to meet the demands of drug development programs. The protocols and insights provided herein offer a robust framework for researchers and process chemists to produce this valuable intermediate with high yield, purity, and safety.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. wjgnet.com. [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

  • Purification of Benzonitrile. Chempedia - LookChem. [Link]

  • Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. PMC. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • How can I purify impure benzonitrile?. ResearchGate. [Link]

  • Method for purifying pyrazoles.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. Department of Physics & Chemistry, The Chinese University of Hong Kong. [Link]

  • Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles. Organic Syntheses. [Link]

  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]

Sources

Application

Microwave-Assisted Synthesis of 4-Aryl-1H-Pyrazoles

Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Executive Summary The 4-aryl-1H-pyrazole scaffold is a privileged structure in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

The 4-aryl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and numerous kinase inhibitors.[1] Conventional thermal synthesis often suffers from prolonged reaction times (12–24 hours), poor regioselectivity, and harsh conditions that degrade sensitive functional groups.[1]

This guide details microwave-assisted protocols that reduce reaction times to minutes while enhancing yield and purity.[1] We present three distinct synthetic pathways:

  • Suzuki-Miyaura Cross-Coupling: The gold standard for introducing diversity at the C-4 position.[1]

  • Cyclocondensation (Modified Knorr): A "bottom-up" approach for constructing the pyrazole ring with the aryl group pre-installed.

  • Late-Stage C-H Arylation: A sophisticated method for functionalizing the C-5 position of 4-arylpyrazoles to create vicinal diaryl systems (e.g., COX-2 inhibitor scaffolds).[1]

Mechanistic Insight & Decision Matrix

Microwave irradiation (MW) provides direct dielectric heating, coupling efficiently with polar solvents (e.g., EtOH, H₂O, DMF) and ionic intermediates.[1] This results in:

  • Rate Enhancement: Arrhenius rate acceleration due to rapid, uniform heating.[1]

  • Wall-Effect Elimination: Prevents thermal gradients typical of oil baths, reducing byproduct formation.[1]

  • Pressure Effects: Sealed vessels allow solvents to be heated 20–50°C above their boiling points, significantly increasing reaction kinetics.[1]

Workflow Selection Guide

Use the following logic map to select the optimal protocol for your substrate:

Figure 1: Decision matrix for selecting the appropriate synthetic pathway.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Best For: High-throughput library generation; introducing diverse aryl groups onto a pre-formed pyrazole core.[1]

The Chemistry

The reaction couples a 4-halo-1H-pyrazole (electrophile) with an aryl boronic acid (nucleophile) using a Palladium(0) catalyst. Microwave irradiation accelerates the transmetallation step, which is often rate-limiting in bulky substrates.[1]

Materials & Reagents[1][2]
  • Substrate: 4-Iodo-1-methyl-1H-pyrazole (or 4-bromo analog).[1]

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv).[1]

  • Catalyst: Pd(PPh₃)₄ (2–5 mol%) or Pd(dppf)Cl₂ for sterically hindered substrates.

  • Base: Cs₂CO₃ (2.5 equiv) or Na₂CO₃.

  • Solvent: DME/Water (3:1) or EtOH/Water (1:1). Note: Water is critical for dissolving the inorganic base and facilitating the catalytic cycle.

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave process vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 mmol, 208 mg) and Phenylboronic acid (1.2 mmol, 146 mg).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol, 23 mg). Handle in a glovebox or under Argon flow if possible.

  • Solvent & Base: Add 3.0 mL of DME (dimethoxyethane) and 1.2 mL of degassed water. Add Cs₂CO₃ (2.5 mmol, 815 mg).

  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal. Purge with N₂ for 30 seconds via needle inlet/outlet.[1]

  • Irradiation: Place in the microwave reactor.

    • Temperature: 90°C (Dynamic mode).

    • Hold Time: 10 minutes.

    • Stirring: High.[1]

    • Max Pressure: Set limit to 250 psi (safety cutoff).

  • Work-up: Cool to RT. Filter through a Celite pad (washing with EtOAc). Wash filtrate with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Optimization Data (Reaction Conditions)

Table 1: Effect of Solvent and Temperature on Yield (4-iodo-1-methylpyrazole + Ph-B(OH)₂)

EntrySolvent SystemTemp (°C)Time (min)Yield (%)
1DME (Anhydrous)901014
2DME / Water (10:[1]1)901067
3DME / Water (10:4) 90 10 92
4EtOH / Water (1:1)120588
5Water (neat) + TBAB1001565

Key Insight: The presence of water is non-negotiable. It solubilizes the carbonate base, activating the boronic acid to the boronate species required for transmetallation.

Protocol 2: One-Pot Cyclocondensation (Modified Knorr)

Best For: "Bottom-up" synthesis when the 4-aryl pyrazole core is not commercially available; avoiding transition metal catalysts.[1]

The Chemistry

This method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent (e.g., 2-arylmalonaldehyde or a chalcone precursor).[1] Under MW irradiation, the dehydration steps occur rapidly, suppressing the formation of hydrazone intermediates.[1]

Materials[1]
  • Reactant A: 3-(Dimethylamino)-2-phenylacrolein (or 2-phenylmalonaldehyde).[1]

  • Reactant B: Hydrazine hydrate (or Alkyl/Aryl hydrazine).

  • Solvent: Ethanol (Green alternative: Water + 10 mol% HCl).

  • Catalyst: None required (or dilute HCl for pH adjustment).

Step-by-Step Protocol
  • Mixing: In a 10 mL MW vial, dissolve 2-phenylmalonaldehyde (1.0 mmol) in Ethanol (4 mL).

  • Addition: Add Methylhydrazine (1.1 mmol). Caution: Exothermic reaction.[1]

  • Irradiation:

    • Temperature: 120°C.

    • Time: 5–8 minutes.

    • Power: Max 150W (to prevent overshoot).

  • Work-up: Pour reaction mixture into ice water (20 mL). The product usually precipitates.

  • Isolation: Vacuum filtration.[1] Recrystallize from EtOH if necessary.

Protocol 3: Late-Stage C-H Arylation (C-5 Functionalization)

Best For: Creating 1,4,5-trisubstituted pyrazoles (e.g., Celecoxib analogs) from 4-arylpyrazoles synthesized in Protocol 1.[1]

The Chemistry

Direct C-H activation of pyrazoles is highly regioselective.[1][2] The order of reactivity is C-5 > C-4 >> C-3 .[1][2][3] Therefore, if the C-4 position is already blocked (by an aryl group), Pd-catalyzed C-H activation will selectively arylate the C-5 position.[1]

CH_Activation Substrate 1-Methyl-4-Phenylpyrazole Product 1-Methyl-4,5-Diphenylpyrazole Substrate->Product MW, 140°C, 20 min C-5 Selective Reagents Ar-Br + Pd(OAc)2 DavePhos, K2CO3

Figure 2: Regioselective C-H arylation at the C-5 position.

Step-by-Step Protocol
  • Substrate: 1-Methyl-4-phenyl-1H-pyrazole (0.5 mmol).

  • Reagents: Add Aryl Bromide (0.75 mmol), Pd(OAc)₂ (5 mol%), and DavePhos (10 mol%).

  • Base/Solvent: Add K₂CO₃ (2.0 equiv) and PivOH (30 mol% - crucial proton shuttle). Solvent: DMA (Dimethylacetamide).

  • Irradiation:

    • Temperature: 140°C.[1][4]

    • Time: 20 minutes.

  • Work-up: Dilute with water, extract with EtOAc. The Pivalic acid (PivOH) additive is essential for the Concerted Metalation-Deprotonation (CMD) mechanism.

Troubleshooting & Safety

Common Issues
ProblemProbable CauseSolution
Low Conversion (Suzuki) Catalyst poisoning or inert atmosphere breach.[1]Use fresh catalyst; ensure rigorous N₂ purging.[1] Check water ratio (must be >10%).
Vessel Failure/Leaking Excessive pressure from EtOH/Water.[1]Do not exceed 140°C with EtOH.[1] Switch to DMA/Water or NMP for high-temp runs.[1]
Regioisomer Mix (Protocol 2) Asymmetric hydrazines (e.g., Ph-NHNH₂).[1]Regioselectivity is governed by sterics.[1] Use 1H-NMR (NOE) to confirm N1 vs N2 substitution.[1]
Safety Directives
  • Vessel Headspace: Never fill MW vials >75% volume.

  • Metal Residues: Pd residues must be scavenged (e.g., with SiliaMetS® Thiol) before biological testing.[1]

  • Pressure: Ethanol/Water mixtures generate significant pressure at 120°C (~6-8 bar). Ensure your reactor is rated for 20 bar (300 psi).

References

  • Cheng, H. et al. (2014).[1] "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chemical Research in Chinese Universities. Link

  • Law, J. et al. (2019).[1] "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines." Journal of Visualized Experiments (JoVE). Link

  • Goossen, L. J. et al. (2009).[1] "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation." Advanced Synthesis & Catalysis. Link

  • Chupakhin, O. N. et al. (2010).[1] "Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles." Organic Letters. Link

  • Alejandro Perez, J. (2018).[1][5] "Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave." UTRGV Theses. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling of Unprotected (NH)-Pyrazoles

Ticket ID: #SZK-PYR-NH Subject: Troubleshooting Low Yields / Catalyst Arrest in Free Pyrazole Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group Issue Diagnosis & Triage User Reported Symptoms:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SZK-PYR-NH Subject: Troubleshooting Low Yields / Catalyst Arrest in Free Pyrazole Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group

Issue Diagnosis & Triage

User Reported Symptoms:

  • "Reaction turns black immediately upon heating (Pd black precipitation)."

  • "Starting material is consumed, but only de-borylated byproduct is found (Protodeboronation)."

  • "Conversion stalls at <20% despite adding more catalyst."

Root Cause Analysis

Coupling free (NH)-pyrazoles presents a "Perfect Storm" of two competing failure modes. You must identify which one is killing your reaction to select the correct fix.

SymptomRoot CauseMechanism
Reaction Stalls / Pd Black Catalyst Poisoning The acidic NH (pKa ~14) deprotonates. The resulting pyrazolate anion acts as a bridging ligand, displacing your phosphine and forming an inactive Pd-cluster (The "Pd-sink").
No Product / Des-Boryl Byproduct Protodeboronation Heterocyclic boronic acids are inherently unstable. The C-B bond hydrolyzes faster than the transmetallation step, especially in the presence of base and water.

The "Hardware" Fix: Catalyst & Ligand Architecture

The Standard Protocol (Pd(PPh3)4 or dppf) will fail. You require sterically bulky, electron-rich ligands that create a "protective shell" around the Palladium, physically preventing the small pyrazolate anion from coordinating to the metal center.

Recommended Catalyst Systems
Option A: The "Buchwald" Standard (High Success Rate)

Ligand: XPhos or SPhos Precatalyst: XPhos Pd G3 or G4 (Avoid generating Pd(0) in situ if possible). Why: The biaryl backbone provides steric bulk, while the dicyclohexyl/di-tert-butyl phosphine ensures rapid oxidative addition. The bulk prevents the N-binding of the pyrazole.

Option B: The "Industrial" Workhorse

Ligand: CataCXium® A (Di-1-adamantyl-n-butylphosphine) Why: The massive adamantyl groups provide extreme steric shielding. This ligand is particularly effective for "difficult" nitrogen heterocycles where even XPhos fails.

Visualization: The Poisoning Mechanism vs. Steric Protection

G Pd_Active Active Pd(0)L Pd_Poisoned Inactive Pd-Pyrazolate Complex (Catalyst Death) Pd_Active->Pd_Poisoned Small Ligand (PPh3) Displaced by N- Productive_Cycle Productive Oxidative Addition Pd_Active->Productive_Cycle Bulky Ligand (XPhos) Blocks N- Binding Pyrazole_NH Free (NH)-Pyrazole Pyrazolate Pyrazolate Anion (N-) Pyrazole_NH->Pyrazolate Deprotonation Base Base (CO3/PO4) Base->Pyrazolate Pyrazolate->Pd_Poisoned

Figure 1: Mechanism of Catalyst Poisoning. Small ligands allow the pyrazolate anion to bind and deactivate Pd. Bulky ligands (Green path) sterically occlude this interaction.

The "Software" Fix: Reaction Conditions

If the catalyst is the hardware, the solvent and base are the software. Incorrect settings here lead to Protodeboronation .[1]

Critical Parameter: Base Selection

Avoid strong hydroxide bases (NaOH, KOH) if using boronic acids. They accelerate C-B bond cleavage.

  • Recommended: K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 .

  • Why: These provide sufficient basicity for transmetallation without rapidly degrading the boronic acid.

Critical Parameter: Solvent System
  • The "Phase Transfer" Trick: Use n-Butanol / Water (4:1) or 1,4-Dioxane / Water (4:1) .

  • Why: A biphasic system or a protic co-solvent helps solubilize the inorganic base while modulating the concentration of active hydroxide, protecting the boron species.

Advanced Additive: Trimethyl Borate

Protocol: Add 3.0 equivalents of B(OMe)3 . Mechanism: The trimethyl borate acts as a "sacrificial" Lewis acid or water scavenger, protecting the valuable heteroaryl boronic acid from hydrolysis.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (XPhos System)

Best for: General screening of free pyrazoles.

  • Charge Vials: Add (NH)-pyrazole halide (1.0 equiv), Boronic acid/ester (1.2–1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst: Add XPhos Pd G3 (2–5 mol%).

  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio). Concentration: 0.1 M to 0.2 M.

  • Degas: Sparge with Argon for 5 minutes (Oxygen kills active Pd species).

  • Heat: Seal and heat to 80–100 °C for 2–12 hours.

  • Workup: If the reaction is acidic post-completion, neutralize carefully to avoid losing the amphoteric pyrazole in the aqueous wash.

Protocol B: The "Difficult Substrate" (CataCXium A System)

Best for: Sterically hindered pyrazoles or highly unstable boronic acids.

  • Charge Vials: Substrates + K3PO4 (3.0 equiv).

  • Catalyst: Pd(OAc)2 (2 mol%) + CataCXium® A (4 mol%). Note: Pre-stirring catalyst and ligand in solvent for 10 mins is recommended.

  • Additive: Add Trimethyl Borate (3.0 equiv).

  • Solvent: n-Butanol (anhydrous or wet).

  • Heat: 100 °C.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Failed: Low Yield Check_SM Is Halide SM Consumed? Start->Check_SM SM_Yes No (SM Remains) Check_SM->SM_Yes Halide Recovered SM_No Yes (SM Consumed) Check_SM->SM_No Halide Gone Black_Pd Did reaction turn black? SM_Yes->Black_Pd Poisoning Diagnosis: Catalyst Poisoning Black_Pd->Poisoning Yes Fix_Ligand Action: Switch to XPhos G3 or CataCXium A Poisoning->Fix_Ligand Check_Byprod Is De-borylated Arene Present? SM_No->Check_Byprod Proto Diagnosis: Protodeboronation Check_Byprod->Proto Yes Fix_Boron Action: Use MIDA Boronate or Pinacol Ester + Reduce Water Proto->Fix_Boron

Figure 2: Diagnostic logic flow for identifying the failure mode.

FAQ: Boron Species Stability

Q: My pyrazole boronic acid degrades before coupling. What can I do? A: Free pyrazole boronic acids are notoriously unstable.

  • Switch to Pinacol Esters (BPin): They are kinetically more stable to hydrolysis.

  • Use MIDA Boronates: These are slow-release reagents. Under hydrous basic conditions, they slowly hydrolyze to the active boronic acid, keeping the standing concentration low and minimizing decomposition.

  • Invert the Coupling: If possible, use a Pyrazole-Halide and a stable Aryl-Boronic Acid . It is chemically easier to couple a stable boronic acid to a difficult halide than vice-versa.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Angewandte Chemie International Edition.[2] Link

    • Key Insight: Establishes XPhos/SPhos as the premier ligands for preventing azole inhibition.
  • Dunyaszky, R., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids.[1] Journal of the American Chemical Society.[3] Link

    • Key Insight: Detailed mechanism of how pH affects the stability of heterocyclic boron species.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Processes with Unstable Nucleophiles. Journal of the American Chemical Society.[3] Link

    • Key Insight: Introduction of G3 precatalysts to handle unstable substr
  • Zapf, A., et al. (2006). CataCXium A: A Novel Class of Sterically Demanding Phosphine Ligands.[4] Chemistry – A European Journal. Link

    • Key Insight: Validation of adamantyl-phosphines for difficult couplings.[4]

Sources

Optimization

Technical Support Center: Preventing Catalyst Poisoning by Pyrazole Nitrogen in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide Senior Application Scientist-level insights and actionable troubleshooting strate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide Senior Application Scientist-level insights and actionable troubleshooting strategies for a common yet significant challenge in synthetic chemistry: the poisoning of palladium catalysts by pyrazole substrates in cross-coupling reactions. Pyrazoles are critical scaffolds in medicinal chemistry, and their efficient functionalization is paramount. This resource offers in-depth, causality-driven explanations and field-proven protocols to help you overcome experimental hurdles and achieve reliable, high-yielding results.

Section 1: Understanding the Problem – The "Why"

Before troubleshooting, it is crucial to understand the fundamental science behind the issue. This section explains the mechanism of catalyst poisoning and its common symptoms.

FAQ: What is catalyst poisoning by pyrazole nitrogen?

Answer: Catalyst poisoning, in this context, refers to the deactivation of the palladium catalyst by the pyrazole substrate. The core of the issue lies in the electronic properties of the pyrazole ring. The lone pair of electrons on the sp²-hybridized nitrogen atom is readily available to coordinate to the electron-deficient, catalytically active palladium center (e.g., Pd(0) or Pd(II) species).[1][2]

This strong coordination forms a stable, off-cycle palladium-pyrazole complex, which can lead to several detrimental outcomes:

  • Active Site Blocking: The pyrazole effectively occupies the coordination site on the palladium, preventing the oxidative addition of the aryl halide or subsequent steps in the catalytic cycle.[3]

  • Inhibition of Reductive Elimination: The strong coordination can alter the electronic properties of the palladium center, disfavoring the final, product-forming reductive elimination step.

  • Formation of Inactive Species: The catalyst can be sequestered into a catalytically dormant or dead state, halting the reaction.[4]

This inhibitory effect is a well-known challenge for nitrogen-containing heterocycles in cross-coupling reactions.[1][3]

Diagram: Mechanism of Pyrazole-Induced Catalyst Poisoning

G cluster_cycle Productive Catalytic Cycle cluster_poison Poisoning Pathway Active_Pd Active Pd(0)Ln OxAdd Oxidative Addition Active_Pd->OxAdd Ar-X Inactive_Complex Inactive [Pd]-Pyrazole Complex Active_Pd->Inactive_Complex Strong Coordination (Poisoning) Transmetal Transmetalation OxAdd->Transmetal R-B(OH)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Active_Pd Product Desired Product RedElim->Product Pyrazole Pyrazole (N-H or N-R) Pyrazole->Inactive_Complex G Start Problem: Low Yield with Unprotected Pyrazole Screen Set Up Parallel Reactions: Vary Ligand Start->Screen Ligands Test Bulky, Electron-Rich Ligands: - XPhos - SPhos - RuPhos - AdBrettPhos / tBuBrettPhos Screen->Ligands Conditions Keep Other Parameters Constant: - Pd Source (e.g., Pd₂(dba)₃) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene) - Temperature Screen->Conditions Analyze Analyze by LC-MS / UPLC: Compare Product:Byproduct Ratios Screen->Analyze Result Identify Optimal Ligand Analyze->Result

Sources

Troubleshooting

overcoming solubility issues of 4-(1H-pyrazol-4-yl)benzonitrile in NMR solvents

Technical Support Center: Case #PYR-4YL-SOL Subject: Optimization of NMR Solubility & Spectral Resolution for 4-(1H-pyrazol-4-yl)benzonitrile Status: Open Assigned Specialist: Senior Application Scientist Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Case #PYR-4YL-SOL Subject: Optimization of NMR Solubility & Spectral Resolution for 4-(1H-pyrazol-4-yl)benzonitrile Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The compound 4-(1H-pyrazol-4-yl)benzonitrile presents a classic "solubility vs. resolution" paradox common in rigid, nitrogen-rich heterocycles. Its poor solubility in non-polar solvents (like CDCl₃) is driven by strong intermolecular hydrogen bonding (pyrazole N-H···N) and


-

stacking of the planar aryl-pyrazole system.

This guide provides a tiered troubleshooting approach to overcome insolubility, aggregation-induced line broadening, and tautomeric averaging.

Part 1: Diagnostic Workflow (Decision Matrix)

Before altering your sample, determine the root cause of your spectral issue using this logic flow.

SolventSelection Start START: Sample State in CDCl3 Insoluble Precipitate / Cloudiness? Start->Insoluble Soluble Clear Solution Start->Soluble DMSO Switch to DMSO-d6 (Disrupts H-bonds) Insoluble->DMSO Yes Acetone Try Acetone-d6 (Intermediate Polarity) Insoluble->Acetone Partial SpectrumCheck Check 1H Spectrum Soluble->SpectrumCheck BroadPeaks Broad/Missing NH Signal? SpectrumCheck->BroadPeaks Yes SharpPeaks Sharp Signals SpectrumCheck->SharpPeaks No VT_NMR Run VT-NMR (50-80°C) (Fast Exchange) BroadPeaks->VT_NMR Aggregation/Tautomerism Success Proceed to Analysis SharpPeaks->Success DMSO->SpectrumCheck VT_NMR->Success

Figure 1: Decision tree for selecting the optimal NMR solvent and experimental conditions based on visual solubility and spectral quality.

Part 2: Troubleshooting Guide (Q&A)

Tier 1: Basic Solubility Issues

Q: Why does my sample float or form a suspension in CDCl₃, even after sonication? A: This is a polarity mismatch. The pyrazole moiety acts as both a hydrogen bond donor (N-H) and acceptor (N:). In non-polar solvents like Chloroform-d (


), these molecules prefer to interact with themselves rather than the solvent, forming tight intermolecular aggregates or "dimers" that resist solvation.
  • Solution: Switch to DMSO-d6 . Dimethyl sulfoxide is a strong H-bond acceptor. It competitively binds to the pyrazole N-H, breaking the intermolecular solute-solute bonds and solvating the molecule effectively [1].

Q: I need to recover my sample after NMR. DMSO is hard to remove. What is the alternative? A: Use Acetone-d6 or Methanol-d4 (MeOD) .

  • Acetone-d6: Good for intermediate solubility and easier to evaporate than DMSO.

  • MeOD: Excellent solubility, however, the pyrazole N-H proton will exchange with deuterium from the solvent (

    
    ). This causes the N-H signal to disappear from the proton spectrum, which is acceptable if you do not need to characterize that specific proton.
    
Tier 2: Spectral Anomalies (Broadening & Tautomerism)

Q: My sample dissolved in DMSO-d6, but the peaks are broad, specifically the pyrazole protons. Is it impure? A: Likely not. This is often due to Annular Tautomerism .[1] The proton on the pyrazole nitrogen hops between N1 and N2. At room temperature, this exchange rate is often intermediate on the NMR timescale, leading to broadened or "coalesced" peaks.

  • Protocol (VT-NMR):

    • Prepare the sample in DMSO-d6.[1][2]

    • Heat the probe to 313 K (40°C) or 333 K (60°C) .

    • Result: Higher temperature increases the exchange rate (

      
      ), pushing the system into the "fast exchange" regime. The broad peaks will sharpen into a well-defined average set of signals [2].[1]
      

Q: The N-H peak is extremely broad (>1 ppm wide) or invisible even in dry DMSO. Why? A: This is caused by Quadrupolar Broadening . The N-H proton is attached to Nitrogen-14 (


, spin 

), which has a quadrupole moment.[1] This facilitates rapid relaxation of the attached proton, broadening the signal.[1]
  • Verification: This is normal behavior for pyrazoles. To confirm the peak is N-H (and not an impurity), add 1 drop of

    
     to the tube and shake. If the broad peak disappears, it was the exchangeable N-H.
    
Tier 3: Advanced Protocols (Concentration & Aggregation)

Q: I need a high-concentration sample (>20 mg) for


 NMR, but it precipitates even in DMSO. 
A:  You are fighting 

-stacking aggregation.
  • The "TFA Trick": Add 1-2 drops of Trifluoroacetic acid-d (

    
    ).
    
    • Mechanism: Protonation of the pyrazole ring introduces a positive charge, creating electrostatic repulsion between molecules that prevents stacking.

    • Warning: This will significantly shift your signals downfield (deshielding) due to the positive charge. Report chemical shifts as "in DMSO-d6 + TFA-d".

Part 3: Comparative Data & Specifications

Table 1: Solvent Performance for 4-(1H-pyrazol-4-yl)benzonitrile

SolventSolubility RatingN-H VisibilityRisk FactorsRecommended Use
CDCl₃ PoorVisible (if soluble)Aggregation, broad linesAvoid for this compound
DMSO-d6 Excellent Visible (Broad) High boiling point, hygroscopicPrimary Choice
Acetone-d6 GoodVisibleVolatileSample recovery needed
MeOD ExcellentInvisible (Exchanges)Loss of N-H signalRoutine purity checks
D₂O Very PoorInvisibleInsolubleDo not use

Part 4: Validated Experimental Protocol

Protocol ID: NMR-PREP-PYR-01 Objective: Obtain high-resolution


 and 

spectra.
  • Massing: Weigh 5–10 mg of 4-(1H-pyrazol-4-yl)benzonitrile into a clean vial (not directly into the tube to avoid powder on walls).

  • Solvation: Add 0.6 mL of DMSO-d6 .

    • Tip: Use an ampoule of DMSO-d6 rather than a stock bottle to minimize water content (water peak at 3.33 ppm can obscure signals).

  • Transfer: Transfer solution to a 5mm NMR tube. Cap immediately.

  • Acquisition (Standard):

    • Run standard proton sequence (e.g., zg30).

    • Number of scans (

      
      ): 16.[3]
      
    • Relaxation delay (

      
      ): Set to 
      
      
      
      seconds to allow full relaxation of aromatic protons.
  • Acquisition (If Broad):

    • Set Variable Temperature unit to 323 K (50°C) .

    • Allow 5 minutes for thermal equilibration.

    • Re-shim (heating changes magnetic susceptibility).

    • Acquire spectrum.[1][2][4][5][6]

References

  • Abraham, R. J., et al. (2006).[7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Explains the mechanistic basis of DMSO's ability to disrupt hydrogen bonding in heterocycles.

  • Claramunt, R. M., et al. (2006). "The 1H NMR spectrum of pyrazole in a nematic phase." Journal of Physical Organic Chemistry. Details the tautomeric exchange mechanisms and temperature dependence of pyrazole NMR signals.

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development. Reference for identifying solvent peaks in DMSO/MeOD mixtures.

Sources

Optimization

removing palladium impurities from 4-(1H-pyrazol-4-yl)benzonitrile product

Topic: Removing Palladium Impurities from 4-(1H-pyrazol-4-yl)benzonitrile Ticket ID: PD-REM-042 Status: Open Assigned Specialist: Senior Application Scientist The Core Problem: Why is this specific molecule difficult? As...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium Impurities from 4-(1H-pyrazol-4-yl)benzonitrile Ticket ID: PD-REM-042 Status: Open Assigned Specialist: Senior Application Scientist

The Core Problem: Why is this specific molecule difficult?

As a researcher working with 4-(1H-pyrazol-4-yl)benzonitrile , you are likely facing a "sticky substrate" scenario. Unlike simple biaryls, your molecule contains a pyrazole ring.

The Coordination Trap: The pyrazole nitrogen (specifically the


 nitrogen) acts as a highly effective ligand for Palladium (Pd). In the presence of the benzonitrile group (which can also coordinate, though more weakly), the Pd catalyst does not just physically adsorb to the surface of your product; it chemically coordinates to it.
  • Consequence: Standard filtration (Celite) or flash chromatography often fails to reduce Pd levels below 1000 ppm because the Pd co-elutes with your product.

  • The Fix: You must break the Product-Pd coordination bond using a scavenger with a higher affinity for Pd than your pyrazole ring.

Diagnostic & Triage: Select Your Protocol

Before proceeding, verify your current Pd load and target limit.

ParameterStandardLimit (Oral)Limit (Parenteral)
Regulatory Body ICH Q3D (Class 2B)100 µ g/day 10 µ g/day
Target Concentration < 10 ppm (typical)< 10 ppm< 1 ppm
Decision Matrix (Workflow)

Pd_Removal_Workflow node_start Crude Reaction Mixture (4-(1H-pyrazol-4-yl)benzonitrile) node_assess Assess Initial Pd Level node_start->node_assess node_high > 1000 ppm (Visible Black/Grey) node_assess->node_high node_med 100 - 1000 ppm (Colloidal/Coordinated) node_assess->node_med node_low < 100 ppm (Trace) node_assess->node_low node_celite Step 1: Celite/Carbon Filtration (Remove Bulk Pd) node_high->node_celite Bulk Removal node_scavenger Step 2: Silica-Based Scavengers (Thiol or DMT) node_med->node_scavenger Standard Protocol node_wash Step 3: Chelation Wash (NAC or L-Cysteine) node_med->node_wash Alternative node_final Final QC (ICP-MS) node_low->node_final node_celite->node_med node_scavenger->node_low node_wash->node_low

Figure 1: Decision matrix for selecting the appropriate purification tier based on initial impurity load.

Recommended Protocols

Protocol A: Solid-Supported Scavengers (The Gold Standard)

Best for: High-value intermediates where yield loss must be minimized. Mechanism: Functionalized silica (Thiol or DMT) binds Pd irreversibly.

Why DMT (Dimercaptotriazine)? For pyrazoles, simple Thiol scavengers sometimes struggle due to competitive binding. SiliaMetS® DMT or MP-TMT are preferred because the triazine ring offers a chelating effect that outcompetes the pyrazole for the Pd center [1, 3].

Step-by-Step Guide:

  • Dissolution: Dissolve crude 4-(1H-pyrazol-4-yl)benzonitrile in a solvent where it is soluble (THF, EtOAc, or DMF). Avoid MeOH if possible, as it can reduce scavenging efficiency for some resins.

  • Loading: Add 4 equivalents of SiliaMetS® DMT (relative to the residual Pd, not the product). If Pd content is unknown, use 10% w/w relative to the mass of the crude product.

  • Temperature: Heat to 50-60°C .

    • Note: While room temperature works for simple substrates, pyrazole-Pd complexes are stable. Heat provides the kinetic energy required for ligand exchange.

  • Time: Stir for 4 to 16 hours .

  • Filtration: Filter through a 0.45 µm PTFE membrane or a fine sintered glass funnel. The Pd is trapped on the silica.

  • Wash: Wash the filter cake with clean solvent to recover adsorbed product.

Protocol B: The "Snapper" Wash (Aqueous Chelation)

Best for: Large scale (>100g) where silica scavengers are too expensive. Reagent: N-Acetylcysteine (NAC) or L-Cysteine.

Mechanism: These amino acids are water-soluble ligands with high affinity for Pd. They "snap" the Pd off the organic product and pull it into the aqueous phase.

Step-by-Step Guide:

  • Dissolution: Dissolve crude product in EtOAc or MeTHF.

  • Preparation: Prepare a 5-10% aqueous solution of N-Acetylcysteine . Adjust pH to neutral/slightly basic (pH 7-8) using NaHCO₃.

    • Critical: The pyrazole NH is acidic. If pH is too high (>10), you may deprotonate the pyrazole, driving it into the water layer. Keep pH controlled.

  • Extraction: Stir the organic and aqueous layers vigorously for 1-2 hours (not just a simple shake).

  • Separation: Separate layers. The Pd-NAC complex will turn the aqueous layer dark red/brown.

  • Repeat: Repeat until the aqueous layer remains colorless.

Protocol C: Activated Carbon (Charcoal)

Best for: Removing Pd(0) colloids (bulk black particles). Warning: Pyrazoles often adsorb onto carbon, leading to yield loss (10-20%).

  • Dissolve product in hot EtOH or EtOAc.

  • Add Activated Carbon (e.g., Darco KB) at 10-20% w/w.

  • Stir at reflux for 1 hour.

  • Filter hot through a Celite pad.

Comparative Efficiency Data

Based on industry standard performance for N-heterocycles [1, 4]:

MethodPd Removal EfficiencyYield RecoveryCostSuitability for Pyrazoles
SiliaMetS® DMT > 99% (< 5 ppm)> 95%HighExcellent
SiliaMetS® Thiol ~ 90-95%> 95%MedGood
Cysteine Wash ~ 85-95%90-95%LowGood (pH dependent)
Activated Carbon Variable (50-80%)80-90%Very LowPoor (Adsorption risk)
Chromatography Poor (< 50%)95%HighPoor (Co-elution)

Troubleshooting & FAQ

Q: I used a Thiol scavenger, but the product is still grey. Why? A: You likely have colloidal Pd(0) rather than soluble Pd(II). Thiol ligands bind Pd(II) well but struggle with metallic clusters.

  • Fix: Perform a hot filtration through Celite before adding the scavenger to remove the bulk metal. Then, switch to SiliaMetS® Thiourea , which is often better for Pd(0) species.

Q: My product is precipitating during the scavenger step. A: Scavenging relies on the product being in solution so the Pd can access the silica pores.

  • Fix: Increase solvent volume or switch to a better solvent (e.g., DMF or DMSO). If using DMF, ensure you wash it out thoroughly later to avoid residual solvent issues.

Q: Can I just recrystallize the product? A: Proceed with caution. Pyrazoles can co-crystallize with Pd salts.

  • Fix: If you must crystallize, add a soluble scavenger (like TMT - Trimercaptotriazine) to the mother liquor during crystallization to keep the Pd in solution while the product crashes out.

Q: The aqueous wash (Protocol B) lowered my yield significantly. A: Your product likely crashed out or partitioned into the water.

  • Fix: Check the pH. 4-(1H-pyrazol-4-yl)benzonitrile has an acidic proton on the pyrazole. If the wash was too basic, the product formed a salt and went into the water. Re-acidify the aqueous layer to pH 5-6 and back-extract with EtOAc.

References

  • Garrett, C. E., & Prasad, K. (2004).[1][2][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1][3] Link

  • ICH. (2019).[4] ICH Guideline Q3D (R1) on Elemental Impurities.[4][5] International Council for Harmonisation.[6] Link

  • SiliCycle. (n.d.). SiliaMetS® Metal Scavengers Application Note: Removal of Palladium from API. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Troubleshooting

resolving regioselectivity issues in N-alkylation of 4-(1H-pyrazol-4-yl)benzonitrile

Topic: Troubleshooting Regioselectivity & Optimization in Pyrazole Alkylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Reference ID: TSC-PYR-2026-02 Phase 1: Diagnostic Triage (Start...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioselectivity & Optimization in Pyrazole Alkylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Reference ID: TSC-PYR-2026-02

Phase 1: Diagnostic Triage (Start Here)

Before optimizing reaction conditions, we must validate the structural premise of your "regioselectivity" issue. The substrate 4-(1H-pyrazol-4-yl)benzonitrile presents a unique symmetry case that often leads to misinterpretation of analytical data.

The Symmetry Paradox

If your substrate is exactly 4-(1H-pyrazol-4-yl)benzonitrile (unsubstituted at C3 and C5 positions of the pyrazole), there is no regioselectivity issue regarding N1 vs. N2 alkylation.

  • Reasoning: The molecule possesses a plane of symmetry running through the C4-C(Ar) bond. Due to rapid tautomerism, N1 and N2 are equivalent. Alkylation at either nitrogen produces the exact same chemical entity .

  • Implication: If you are observing two distinct spots on TLC or two peaks in LCMS with the same mass, you are likely encountering Scenario B (Bis-alkylation) or Scenario C (Structural Variance), not N1/N2 isomerism.

Diagnostic Decision Tree

DiagnosticTree Start START: Identify the 'Isomer' SymmetryCheck Is the Pyrazole C3/C5 substituted? Start->SymmetryCheck Symmetric NO (Symmetric) 4-(1H-pyrazol-4-yl)benzonitrile SymmetryCheck->Symmetric H at C3/C5 Unsymmetrical YES (Unsymmetrical) e.g., 3-methyl-4-aryl... SymmetryCheck->Unsymmetrical R at C3 or C5 ImpurityCheck Check Mass (LCMS) Symmetric->ImpurityCheck Conclusion2 ISSUE: True Regioselectivity See Guide: N1 vs N2 Control Unsymmetrical->Conclusion2 MassPlusR Mass = M + R (Mono-alkylation) ImpurityCheck->MassPlusR M+R MassPlus2R Mass = M + 2R (Bis-alkylation) ImpurityCheck->MassPlus2R M+2R Conclusion3 ISSUE: Impurity/Side Rxn (Nitrile hydrolysis or C-alkylation) MassPlusR->Conclusion3 Conclusion1 ISSUE: Quaternization See Guide: Bis-Alkylation MassPlus2R->Conclusion1

Figure 1: Diagnostic logic to determine if the observed issue is true regioselectivity or a side-reaction artifact.

Phase 2: Troubleshooting Guides & FAQs

Scenario A: The "Phantom" Isomer (Symmetric Substrate)

User Complaint: "I see two spots on TLC, but the molecule should be symmetric." Diagnosis: This is most likely Bis-alkylation (Quaternization) . Pyrazoles are nucleophilic enough to react a second time with reactive alkyl halides (e.g., MeI, BnBr), forming a quaternary ammonium salt.

Q: How do I confirm Bis-alkylation?

  • LCMS: Look for a peak corresponding to [M + 2R - H]+. Note that quaternary salts often fly poorly or show different ionization patterns.

  • NMR: The quaternary salt will often show a downfield shift for the pyrazole protons and a loss of symmetry if the R groups are large.

  • Solubility: The bis-alkylated product is a salt; it will likely be insoluble in Et2O/Hexanes but soluble in water/MeOH.

Protocol Adjustment: Preventing Over-Alkylation

Parameter Recommendation Rationale
Stoichiometry 0.95 - 1.0 eq of Alkyl Halide Starve the reaction of electrophile to prevent the second addition.
Base Cs2CO3 or K2CO3 (Avoid NaH) Weaker bases reduce the concentration of the highly nucleophilic pyrazolate anion.

| Addition | Slow addition at 0°C | Kinetic control prevents local high concentrations of alkylating agent. |

Scenario B: True Regioselectivity (Unsymmetrical Substrate)

Context: This applies if your substrate is actually 3-substituted-4-(4-cyanophenyl)pyrazole (e.g., 3-methyl or 3-amino analogs common in JAK inhibitors). Here, N1 and N2 are chemically distinct.

Q: How do I control N1 (Sterically Hindered) vs. N2 (Less Hindered) alkylation?

1. The Steric Rule (Classic SN2)

Under basic conditions (SN2 mechanism), alkylation predominantly occurs at the less sterically hindered nitrogen (distal to the bulky substituent).

  • Mechanism: The base deprotonates the pyrazole. The resulting anion attacks the alkyl halide. The lone pair on the nitrogen furthest from the C3-substituent is more accessible.

2. The Coordination Effect (Chelation Control)

If the C3-substituent has a lone pair (e.g., -OMe, -NH2, -Pyridine), it can chelate the metal cation of the base, directing alkylation to the proximal nitrogen (N1) .

3. The Mitsunobu Inversion

The Mitsunobu reaction (ROH, DEAD, PPh3) often exhibits complementary regioselectivity to basic alkylation. It frequently favors the more substituted/hindered nitrogen due to the mechanics of the betaine intermediate and hydrogen bonding in the transition state.

Optimization Matrix: Controlling the Isomer Ratio
Desired IsomerRecommended SystemMechanismKey Reference
Distal (Less Hindered) Cs2CO3 / DMF / 25°C SN2 (Loose Ion Pair)Favors thermodynamic and steric freedom. [1]
Distal (Max Ratio) NaH / THF / 0°C SN2 (Tight Ion Pair)Strong deprotonation; sterics dominate absolutely.
Proximal (Hindered) Mitsunobu (PPh3/DIAD) Dehydration CouplingOften reverses selectivity vs. SN2. [2]
Proximal (Chelation) K2CO3 / Acetone Chelation ControlRequires a coordinating group at C3/C5.

Phase 3: Experimental Protocols

Protocol 1: Standard Base-Mediated Alkylation (Favors Distal/Less Hindered)

Best for: Routine alkylation where steric control is desired.

  • Dissolution: Dissolve 4-(1H-pyrazol-4-yl)benzonitrile (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs2CO3 (1.2 equiv). Stir at room temperature for 30 mins.

    • Note: The solution usually turns yellow/orange as the anion forms.

  • Alkylation: Add the Alkyl Halide (1.05 equiv) dropwise.

    • Tip: If using highly reactive electrophiles (MeI, BnBr), cool to 0°C first.

  • Workup: Pour into ice water. The mono-alkylated product often precipitates. Filter and wash with water.

    • Purification: If bis-alkylation is observed, recrystallize from EtOH/Water rather than column chromatography to remove salts.

Protocol 2: Mitsunobu Alkylation (Favors Proximal/Hindered)

Best for: Reversing regioselectivity or using alcohol electrophiles.

  • Setup: Dissolve Pyrazole (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF or Toluene (0.1 M).

  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 20 minutes.

    • Critical: Maintain low temp to prevent hydrazine byproduct formation.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate and triturate with Et2O:Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and concentrate filtrate.

Phase 4: Advanced Mechanistic Visualization

The following diagram illustrates the divergence between Kinetic and Thermodynamic control, and how "Symmetry" collapses the pathway for your specific substrate.

ReactionPathway Substrate 4-(1H-pyrazol-4-yl)benzonitrile (Symmetric Tautomer) Anion Pyrazolate Anion (Delocalized Charge) Substrate->Anion Deprotonation Base Base (Cs2CO3) Base->Anion Rxn_N1 Attack via N1 Anion->Rxn_N1 Rxn_N2 Attack via N2 Anion->Rxn_N2 Prod_N1 Product A Rxn_N1->Prod_N1 Prod_N2 Product B Rxn_N2->Prod_N2 Comparison Are A and B Identical? Prod_N1->Comparison Prod_N2->Comparison Result YES: Single Regioisomer (Symmetry) Comparison->Result

Figure 2: Reaction pathway demonstrating the convergence of N1/N2 alkylation for C4-symmetric pyrazoles.

References

  • Norman, N. J., et al. (2022).[1][2] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10018-10025.[1] Link[2]

  • Fustero, S., et al. (2009). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." The Journal of Organic Chemistry, 74(15). Link

  • Kallman, N. J., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 17, 1939–1951.[3] Link

  • BenchChem Technical Guides. (2025). "Optimizing N-Alkylation of Pyrazoles: Protocols and Troubleshooting." Link

Sources

Optimization

synthesis failure: deborylation of pyrazole boronic esters

Ticket ID: PYR-B-DEBORYL-001 Topic: Troubleshooting Protodeboronation in Pyrazole Boronic Esters Assigned Specialist: Senior Application Scientist Diagnostic Triage: Is this your problem? Before overhauling your syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-B-DEBORYL-001 Topic: Troubleshooting Protodeboronation in Pyrazole Boronic Esters Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Is this your problem?

Before overhauling your synthetic route, confirm that protodeboronation is the specific mode of failure. Pyrazole boronic esters (especially pinacol esters) are notoriously unstable under standard Suzuki-Miyaura conditions, particularly when the boron is attached to the C3 or C5 position (adjacent to the nitrogen).

Symptom Checklist
ObservationProbability of DeborylationConfirmation
LCMS/GCMS: Mass corresponds to

.
High This is the hallmark signature. You isolated the protonated heterocycle.
NMR (

H):
New singlet appears in the aromatic region; loss of B-pin methyls (1.3 ppm).
High The C-B bond has been replaced by a C-H bond.[1]
Reaction Color: Turns black/metallic rapidly.Low Likely catalyst decomposition (Pd black), but often accompanies deborylation as the catalytic cycle stalls.
Homocoupling: Mass corresponds to

.
Zero This is oxidative homocoupling, a different mechanism (requires

exclusion).

Mechanistic Root Cause

Understanding why your pyrazole failed is the only way to fix it. Protodeboronation is not random; it is a cascade of chemical events driven by base and water .

The Mechanism of Failure

For heteroaromatics like pyrazoles, two primary pathways drive the loss of boron:

  • Base-Catalyzed Hydrolysis (The "Ate" Complex): Standard Suzuki conditions use aqueous base. Hydroxide attacks the boron to form a boronate "ate" complex (

    
    ). In electron-rich heterocycles (like pyrazoles), the carbon-boron bond is weakened in this state. The ipso-carbon is protonated by water, cleaving the C-B bond.
    
  • Zwitterionic Fragmentation (The "2-Pyridyl" Problem): If your boron is at the C3 or C5 position (adjacent to the pyrazole nitrogen), the lone pair on the nitrogen can coordinate to the boron or stabilize the transition state, accelerating C-B bond cleavage even at neutral pH.

Visualizing the Pathway

The following diagram illustrates the critical failure point where the "Ate" complex undergoes protonolysis rather than Transmetallation.

DeborylationMechanism cluster_danger Critical Failure Zone Start Pyrazole-Bpin Hydrolysis Hydrolysis (H2O/Base) Start->Hydrolysis Acid Boronic Acid (Ar-B(OH)2) Hydrolysis->Acid BaseAttack Base Attack (OH-) Acid->BaseAttack AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- BaseAttack->AteComplex Transmetallation Pd(II) Transmetallation (Product Pathway) AteComplex->Transmetallation Fast Pd Cycle Protonolysis Ipso-Protonation (Failure Pathway) AteComplex->Protonolysis Slow Pd Cycle / Unstable Ar DeadProduct Deborylated Pyrazole (Ar-H) Protonolysis->DeadProduct

Caption: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red). For pyrazoles, the red path is often kinetically favored.

Troubleshooting Protocols

If you have confirmed deborylation, stop using standard conditions (e.g.,


/DME/Water). Switch to one of the following validated protocols.
Protocol A: The "Slow Release" Strategy (MIDA Boronates)

Best for: Highly unstable C3/C5 pyrazoles that decompose immediately. Concept: MIDA boronates are


 hybridized and unreactive. They must be hydrolyzed slowly to release the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of the unstable "ate" complex low.
  • Reagents:

    • MIDA-protected pyrazole (Commercial or synthesized via Burke's protocol).

    • Base:

      
       (3.0 equiv).
      
    • Solvent: THF:Water (10:1) or Dioxane:Water (5:1).

    • Catalyst:

      
       + SPhos or XPhos (2nd Gen Precatalysts preferred).
      
  • Procedure:

    • Dissolve MIDA boronate (1.0 equiv) and Aryl Halide (1.0 equiv) in solvent (0.1 M).

    • Add Base and Catalyst.

    • Heat to 60°C.

    • Critical: The water slowly hydrolyzes the MIDA. Do not add excess water or strong hydroxide bases, or you defeat the purpose.

Protocol B: Anhydrous Conditions (TMSOK)

Best for: Pyrazoles that are moderately stable but fail in aqueous biphasic systems. Concept: Remove water entirely to prevent the protonation step. Use a soluble organic base that activates the boron without generating a high concentration of protons.

  • Reagents:

    • Base: Potassium Trimethylsilanolate (TMSOK) (1.5 - 2.0 equiv).

    • Solvent: Anhydrous THF or Toluene.

    • Additive: Trimethyl borate (

      
      ) (1.0 equiv) — Optional but recommended to scavenge trace water.
      
  • Procedure:

    • Flame-dry glassware.

    • Combine Pyrazole-Bpin, Electrophile, and Pd catalyst in anhydrous solvent.

    • Add solid TMSOK.

    • Stir at reflux.

Protocol C: Rapid High-Temperature Coupling

Best for: Sterically hindered couplings where low-temp methods are too slow. Concept: Beat the decomposition kinetics. Transmetallation typically has a higher activation energy than protodeboronation. High temperature favors the productive cross-coupling if the catalyst is highly active.

  • Reagents:

    • Base:

      
       or 
      
      
      
      .
    • Catalyst:

      
       or 
      
      
      
      .
    • Solvent: Dioxane (dry).

  • Procedure:

    • Microwave irradiation.

    • 100°C - 120°C for 10–30 minutes.

    • Note: Long reaction times (>1 hr) will favor decomposition.

Comparative Data: Base & Solvent Selection

The choice of base dictates the concentration of the reactive (and unstable) boronate species.

Base SystemHydrolysis RateRisk of DeborylationRecommendation

/ Water
FastCritical Avoid for C3/C5 pyrazoles.

/ Water
ModerateHigh Use only with MIDA boronates (Slow Release).

/ Anhydrous
Zero (activates via F-)Low Excellent for unstable esters.

/ THF
Zero (Organic soluble)Lowest Gold standard for anhydrous coupling.

Additives
N/ASevere WARNING: Cu salts often accelerate protodeboronation of 2-heteroaryl species. Avoid unless necessary (e.g., Chan-Lam).

Frequently Asked Questions (FAQs)

Q: Why is my Pyrazole-4-boronate stable, but the Pyrazole-5-boronate fails? A: Electronic proximity. The C4 position is beta to the nitrogens, behaving more like a standard phenyl ring. The C3/C5 positions are alpha to the nitrogen. The adjacent nitrogen lone pair can stabilize the negative charge on the carbon during the C-B bond cleavage, drastically lowering the activation energy for protonolysis.

Q: Can I just add more boronate to compensate for the loss? A: Sometimes. If your product is valuable and separation is easy, you can use 2.0–3.0 equivalents of the boronate. However, the deborylated pyrazole (Ar-H) often co-elutes with the product, making purification difficult.

Q: I don't have MIDA boronates. Can I make them? A: Yes. You can convert your unstable Pyrazole-Bpin to a MIDA boronate by refluxing with MIDA acid in DMSO/Benzene, but this requires the Bpin to survive the synthesis. Alternatively, buy the MIDA version directly.

Q: Does the protecting group on the Pyrazole nitrogen matter? A: Yes. Electron-withdrawing groups (EWG) like Boc or Tosyl on the nitrogen generally stabilize the ring against protodeboronation compared to free NH or alkyl groups (SEM/Methyl), as they reduce the electron density of the ring.

References

  • Protodeboronation Mechanisms & Kinetics Cox, P. A., et al.[2][3] "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis."[3] Journal of the American Chemical Society, 2021.[3]

  • MIDA Boronates (Slow Release Strategy) Knapp, D. M., Gillis, E. P., & Burke, M. D.[4][5] "A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates."[5][6] Journal of the American Chemical Society, 2009.[5]

  • Anhydrous Coupling (TMSOK Method) Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society, 2010.[7] (Contextual grounding for anhydrous base usage in difficult couplings).

  • Stability of Heteroaryl Boronates Oka, N., et al.[8] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions."[8][9] Organic Letters, 2022.[8]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: IR Characterization of 4-(1H-pyrazol-4-yl)benzonitrile

This guide provides an in-depth technical analysis of the infrared (IR) characterization of 4-(1H-pyrazol-4-yl)benzonitrile , a critical scaffold in medicinal chemistry (e.g., JAK inhibitors like Ruxolitinib).[1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) characterization of 4-(1H-pyrazol-4-yl)benzonitrile , a critical scaffold in medicinal chemistry (e.g., JAK inhibitors like Ruxolitinib).[1]

Executive Summary: The "Dual-State" Nitrile Probe

The nitrile (C≡N) stretch of 4-(1H-pyrazol-4-yl)benzonitrile is not merely a static fingerprint; it is a dynamic probe of the molecule's supramolecular environment.[1] Unlike simple aliphatic nitriles, this scaffold exhibits a "Dual-State" frequency shift driven by the competition between electronic conjugation (Red Shift) and intermolecular hydrogen bonding (Blue Shift).[1]

  • Distinctive Frequency (Solid State): 2230 – 2242 cm⁻¹ (Sharp, intense)[1]

  • Distinctive Frequency (Dilute Solution): 2220 – 2228 cm⁻¹ (Shifted lower due to loss of H-bonding)[1]

This guide details how to utilize this frequency shift to validate purity, tautomeric state, and solid-state packing efficiency.

Technical Deep Dive: Mechanism of the Shift

To accurately interpret the spectrum, one must understand the two opposing forces acting on the C≡N bond in this specific molecule.

A. Electronic Conjugation (The Red Shift)

The pyrazole ring is an electron-rich heteroaromatic system.[1] When attached at the 4-position of the benzonitrile, it acts as a π-electron donor.

  • Mechanism: Electron density is donated from the pyrazole ring into the phenyl ring and towards the nitrile group.

  • Effect: This increases the population of the C=N antibonding orbitals, slightly weakening the triple bond character.

  • Result: A shift to lower wavenumbers compared to unsubstituted benzonitrile.[1]

B. Hydrogen Bonding (The Blue Shift)

The 1H-pyrazole moiety contains an acidic N-H proton.[1] In the solid state, this proton forms a strong intermolecular hydrogen bond with the nitrile nitrogen of a neighboring molecule (


).[1]
  • Mechanism: H-bonding constrains the lone pair on the nitrile nitrogen. Unlike carbonyls (where H-bonding causes a red shift), H-bonding to a nitrile typically causes a blue shift (increase in frequency) due to the stabilization of the

    
    -bonding framework and an increase in the force constant.[1]
    
  • Result: A shift to higher wavenumbers, often overpowering the conjugation effect in the solid state.

Comparative Analysis: Benchmarking Performance

The following table contrasts 4-(1H-pyrazol-4-yl)benzonitrile against standard alternatives to highlight its unique spectral signature.

CompoundStructure TypeIR

(Solid/ATR)

(Dilute Soln)
Mechanistic Driver
Benzonitrile Baseline Standard~2230 cm⁻¹~2230 cm⁻¹Baseline aromatic nitrile.[1] Minimal solvent sensitivity.[1]
4-Aminobenzonitrile Strong Donor~2210 cm⁻¹~2215 cm⁻¹Strong resonance donation (

) dominates, causing significant Red Shift .
4-Nitrobenzonitrile Electron Withdrawing~2235 cm⁻¹~2238 cm⁻¹Induction withdraws density, strengthening C≡N bond (Blue Shift ).[1]
4-(1H-pyrazol-4-yl)benzonitrile Dual-Active Scaffold 2235 ± 5 cm⁻¹ 2224 ± 4 cm⁻¹ Solid: H-bond Blue Shift dominates.Soln: Conjugation Red Shift dominates.[1]

Key Insight: If your solid-state sample reads < 2225 cm⁻¹ , it may indicate amorphous packing or the presence of a solvent preventing the Pyrazole-Nitrile H-bond network.

Experimental Protocol: Self-Validating Characterization

To confirm the identity and state of 4-(1H-pyrazol-4-yl)benzonitrile, follow this differential protocol.

Workflow Diagram (DOT Visualization)

NitrileCharacterization Start Start: Unknown Solid Sample Step1 Step 1: Solid State ATR-FTIR Start->Step1 Decision1 Peak Position? Step1->Decision1 ResultA 2230-2242 cm⁻¹ (Crystalline/H-Bonded) Decision1->ResultA High Freq ResultB < 2228 cm⁻¹ (Amorphous/Solvated) Decision1->ResultB Low Freq Step2 Step 2: Dissolve in CHCl₃/DCM (Break H-Bonds) ResultA->Step2 ResultB->Step2 ResultC Shift to ~2224 cm⁻¹ (Confirming Pyrazole Conjugation) Step2->ResultC

Figure 1: Decision tree for characterizing the nitrile stretch shift based on solvation state.

Detailed Methodology

Reagents: Spectroscopic grade Dichloromethane (DCM) or Chloroform (


).[1]
Equipment:  FTIR Spectrometer with Diamond ATR accessory and Liquid Transmission Cell (

windows, 0.1 – 0.5 mm pathlength).
  • Solid State Baseline (ATR):

    • Place 2 mg of the dry solid on the Diamond ATR crystal.

    • Apply high pressure to ensure contact.[1]

    • Expectation: A sharp peak centered at 2235 cm⁻¹ .[1] This confirms the formation of the intermolecular hydrogen bond network (

      
      ).[1]
      
  • Solution State Validation (H-Bond Breaking):

    • Prepare a 10 mM solution in DCM (non-polar, non-H-bonding solvent).[1]

    • Inject into the liquid cell.

    • Expectation: The peak should shift down to ~2224 cm⁻¹ .

    • Why? Dilution breaks the intermolecular H-bonds.[1] The frequency is now dictated solely by the electronic conjugation of the pyrazole ring, which lowers the frequency relative to unsubstituted benzonitrile.

  • Validation Check:

    • Calculate the shift (

      
      ).[1]
      
    • A positive

      
       of 10–15 cm⁻¹  validates the presence of the free N-H pyrazole moiety and its interaction with the nitrile.
      

References

  • Getmanskii, M., et al. (2018).[1] "Quantifying the Effects of Hydrogen Bonding on Nitrile Frequencies." Journal of Physical Chemistry B. Link

  • Bagchi, S., et al. (2022).[1] "Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding."[1] Journal of the American Chemical Society. Link[1]

  • Lin, S., et al. (2019).[1] "Synthesis process of ruxolitinib and intermediates." US Patent 10,562,904.[1] Link

  • NIST Chemistry WebBook. "Benzonitrile IR Spectrum & Vibrational Data." National Institute of Standards and Technology.[1][2][3] Link[1]

  • Zecchina, A., et al. (1967).[1][4] "Infrared Spectra of Pyrazole and Deuterated Analogues." Journal of the Chemical Society B. Link

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 4-(1H-pyrazol-4-yl)benzonitrile

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-(1H-pyrazol-4-yl)benzonitrile, a molecule of interest in pharmaceutical and chemical re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-(1H-pyrazol-4-yl)benzonitrile, a molecule of interest in pharmaceutical and chemical research. As direct experimental data for this specific compound is not widely published, this document synthesizes established fragmentation principles of its constituent pyrazole and benzonitrile moieties to construct a scientifically grounded, predictive guide. This comparison guide will serve as a valuable resource for researchers in method development, metabolite identification, and structural elucidation.

Introduction: The "Why" Behind the Method

In modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. 4-(1H-pyrazol-4-yl)benzonitrile, with its heterocyclic pyrazole ring coupled to a benzonitrile group, represents a common structural motif in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is crucial for its detection, quantification, and the identification of potential metabolites or degradants. LC-MS, particularly with tandem mass spectrometry (MS/MS), stands as the gold standard for this purpose due to its high sensitivity, selectivity, and structural diagnostic capabilities. This guide will walk you through the predicted fragmentation pathways, the logic behind these predictions, and a robust experimental protocol to verify them.

Predicted Ionization and Fragmentation Deep Dive

Ionization: The Initial Step

Given the presence of basic nitrogen atoms in the pyrazole ring, 4-(1H-pyrazol-4-yl)benzonitrile is expected to ionize efficiently in positive ion mode electrospray ionization (ESI).[1][2] The most probable ion observed in a full scan (MS1) spectrum will be the protonated molecule, [M+H]⁺. The solution's pH and the compound's basicity are key factors in the efficiency of this protonation.[1]

Table 1: Predicted Precursor Ion for 4-(1H-pyrazol-4-yl)benzonitrile

Compound NameMolecular FormulaExact MassPredicted Precursor IonPredicted m/z
4-(1H-pyrazol-4-yl)benzonitrileC₁₀H₇N₃169.0640[M+H]⁺170.0718
Predicted Fragmentation Pathways (MS/MS)

Upon collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 170.0718), fragmentation is anticipated to occur along pathways characteristic of both the pyrazole and benzonitrile functionalities. The pyrazole ring, a five-membered aromatic heterocycle, and the benzonitrile group, an aromatic ring with a nitrile substituent, will dictate the resulting product ions.

Diagram of the Predicted Fragmentation Workflow

fragmentation_workflow cluster_lc Liquid Chromatography cluster_ms1 MS1: Precursor Ion Selection cluster_ms2 MS2: Fragmentation & Detection Sample_Injection Sample Injection LC_Separation C18 Reverse-Phase Separation Sample_Injection->LC_Separation ESI Electrospray Ionization (+) LC_Separation->ESI Precursor_Selection Isolation of [M+H]⁺ (m/z 170.07) ESI->Precursor_Selection CID Collision-Induced Dissociation Precursor_Selection->CID Fragment_Detection Detection of Product Ions CID->Fragment_Detection

Caption: A typical LC-MS/MS workflow for the analysis of 4-(1H-pyrazol-4-yl)benzonitrile.

Based on established fragmentation patterns of similar structures, two primary fragmentation routes are proposed:

Route A: Cleavage involving the pyrazole ring

The pyrazole ring is known to undergo ring cleavage. A common fragmentation of pyrazoles involves the loss of HCN.[3][4] In this case, the protonated pyrazole ring could fragment, leading to characteristic neutral losses.

Route B: Fragmentation of the benzonitrile moiety

The benzonitrile group can also direct fragmentation. A well-documented fragmentation pathway for benzonitrile and related compounds is the loss of HCN or HNC.[5][6]

Predicted Fragmentation Pathways of [M+H]⁺ of 4-(1H-pyrazol-4-yl)benzonitrile

fragmentation_pathway cluster_route_a Route A: Pyrazole Ring Cleavage cluster_route_b Route B: Benzonitrile Moiety Fragmentation cluster_common_fragments Further Fragmentation precursor [M+H]⁺ m/z 170.07 frag_A1 Loss of HCN (from pyrazole) [C₉H₆N₂]⁺ m/z 143.05 precursor->frag_A1 -27 Da frag_B1 Loss of HCN (from nitrile) [C₉H₆N₂]⁺ m/z 143.05 precursor->frag_B1 -27 Da frag_C1 Loss of C₂H₂ [C₇H₄N₂]⁺ m/z 116.04 frag_A1->frag_C1 -27 Da frag_C2 Loss of HCN [C₈H₅N]⁺ m/z 115.04 frag_B1->frag_C2 -28 Da

Caption: Predicted major fragmentation pathways for protonated 4-(1H-pyrazol-4-yl)benzonitrile.

Table 2: Predicted Product Ions and Their Origins

Predicted m/zProposed FormulaProposed Neutral LossOrigin/Comment
143.0558C₉H₆N₂⁺HCN (27.0109 Da)Likely a major fragment arising from the loss of hydrogen cyanide from either the pyrazole or benzonitrile moiety.
116.0374C₇H₄N₂⁺C₂H₂ (26.0157 Da) from m/z 143.0558Subsequent fragmentation of the m/z 143 ion, characteristic of aromatic ring cleavage.
115.0422C₈H₅N⁺HCN (27.0109 Da) from m/z 143.0558Alternative fragmentation of the m/z 143 ion.
102.0548C₈H₆⁺N₂H (29.0163 Da)Loss of the pyrazole nitrogen backbone.

Experimental Protocol: A Self-Validating System

To empirically determine the fragmentation pattern, the following detailed LC-MS/MS methodology is proposed. This protocol is designed to be robust and provide high-quality, reproducible data.

Materials and Reagents
  • 4-(1H-pyrazol-4-yl)benzonitrile standard

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥99%)

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 4-(1H-pyrazol-4-yl)benzonitrile in methanol.

  • Serially dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 45 psi

  • MS1 Scan Range: m/z 50-300

  • MS/MS Analysis: Targeted MS/MS of the [M+H]⁺ ion (m/z 170.07)

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

Comparison with Alternatives and Influencing Factors

The predicted fragmentation pattern provides a basis for comparison with other analytical approaches and for understanding how experimental variables can influence the results.

  • Comparison with Isomers: Isomers of 4-(1H-pyrazol-4-yl)benzonitrile, such as those with different substitution patterns on the phenyl or pyrazole ring, would be expected to produce some of the same fragment ions (e.g., loss of HCN), but the relative intensities of these fragments would likely differ. This difference in fragment ion abundance can be a powerful tool for isomer differentiation.

  • High-Resolution Mass Spectrometry (HRMS): While this guide predicts nominal masses, employing a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would provide accurate mass measurements. This would allow for the determination of the elemental composition of each fragment ion, confirming the proposed structures in Table 2.

  • Effect of Collision Energy: The collision energy used for CID will significantly impact the observed fragmentation.

    • Low Collision Energy: Favors the formation of larger, primary fragment ions (e.g., m/z 143.05).

    • High Collision Energy: Promotes more extensive fragmentation, leading to smaller product ions (e.g., m/z 116.04, 115.04). A collision energy ramp is therefore recommended to capture the complete fragmentation profile in a single analysis.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the LC-MS fragmentation of 4-(1H-pyrazol-4-yl)benzonitrile. By synthesizing established fragmentation principles of its constituent moieties, we have proposed the likely precursor ion and major product ions that would be observed in a tandem mass spectrometry experiment. The detailed experimental protocol offers a robust starting point for researchers to verify these predictions and develop sensitive and specific analytical methods for this compound and its analogs. This predictive approach, grounded in scientific principles, is an invaluable tool in the fast-paced environment of modern chemical and pharmaceutical research.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (ResearchGate). Available at: [Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. (PLOS ONE). Available at: [Link]

  • Electron-impact induced fragmentations of pyrazoles. (Journal of the Chemical Society B: Physical Organic). Available at: [Link]

  • Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. (ACS Publications). Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (PubMed). Available at: [Link]

  • Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. (PubMed). Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (ResearchGate). Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (Scientific & Academic Publishing). Available at: [Link]

  • Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (RSC Publishing). Available at: [Link]

  • The mass spectra of some deuterated pyrazoles. (Semantic Scholar). Available at: [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. (PubMed). Available at: [Link]

  • Site of protonation of benzonitrile hydrogen interchange in the protonated species. (Journal of the American Society for Mass Spectrometry). Available at: [Link]

  • Benzonitrile. (NIST WebBook). Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (Chemistry LibreTexts). Available at: [Link]

  • Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (RSC Publishing). Available at: [Link]

Sources

Validation

Optimizing Purity Analysis for 4-(1H-pyrazol-4-yl)benzonitrile: A Comparative HPLC Method Development Guide

Executive Summary 4-(1H-pyrazol-4-yl)benzonitrile (CAS: 25699-83-6) is a critical pharmacophore found in numerous kinase inhibitors (e.g., JAK, EGFR inhibitors). Its purity analysis presents a classic chromatographic cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1H-pyrazol-4-yl)benzonitrile (CAS: 25699-83-6) is a critical pharmacophore found in numerous kinase inhibitors (e.g., JAK, EGFR inhibitors). Its purity analysis presents a classic chromatographic challenge: the amphoteric nature of the pyrazole ring .

In standard acidic mobile phases, the pyrazole moiety protonates (


), leading to secondary interactions with residual silanols on silica-based columns. This results in severe peak tailing, loss of resolution from polar impurities (like boronic acids), and quantitation errors.

This guide compares three distinct separation strategies to overcome these limitations:

  • Method A (Baseline): Standard C18 with Formic Acid (Low pH).

  • Method B (Recommended): Hybrid C18 with Ammonium Bicarbonate (High pH).

  • Method C (Alternative Selectivity): Biphenyl Phase (Pi-Pi Interaction).

Part 1: Chemical Context & Impurity Profiling

To develop a robust method, we must first understand the synthesis and degradation pathways. The target molecule is typically synthesized via Suzuki-Miyaura cross-coupling .

The Synthetic Pathway & Impurities

The standard route involves coupling 4-cyanophenylboronic acid with 4-bromopyrazole (or a protected derivative).

  • Impurity 1 (Precursor): 4-Cyanophenylboronic acid (Highly polar, elutes near void volume).

  • Impurity 2 (Byproduct): 4,4'-Dicyanobiphenyl (Homocoupling dimer; highly hydrophobic).

  • Impurity 3 (Degradant): 4-(1H-pyrazol-4-yl)benzamide (Hydrolysis of the nitrile; elutes just before the main peak).

Visualization: Synthetic Logic & Impurity Origins

SynthesisPath Boronic 4-Cyanophenylboronic Acid (Polar Impurity) Target 4-(1H-pyrazol-4-yl)benzonitrile (Target Analyte) Boronic->Target Suzuki Coupling Dimer 4,4'-Dicyanobiphenyl (Hydrophobic Dimer) Boronic->Dimer Homocoupling Bromo 4-Bromopyrazole (Halogenated Impurity) Bromo->Target Catalyst Pd Catalyst Catalyst->Target Amide 4-(1H-pyrazol-4-yl)benzamide (Hydrolysis Degradant) Target->Amide Hydrolysis (High pH/Temp)

Figure 1: Synthetic pathway illustrating the origin of critical impurities. The method must resolve the highly polar boronic acid from the target and the hydrophobic dimer.

Part 2: Comparative Methodology

Method A: The "Standard" Acidic Approach (C18 / Formic Acid)

Why it is used: This is the default screening condition in most labs due to MS compatibility and column availability. The Flaw: At pH 2.7 (0.1% Formic Acid), the pyrazole nitrogen is protonated (


). This positive charge interacts strongly with unreacted silanol groups (

) on the stationary phase, causing "shark-fin" tailing.
Method B: The High pH Approach (Hybrid C18 / Ammonium Bicarbonate)

Why it works: By raising the pH to 10.0 using Ammonium Bicarbonate, we ensure the pyrazole remains neutral (deprotonated). This eliminates the cation-exchange mechanism with silanols. Requirement: You must use a Hybrid Organic-Inorganic Particle (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Poroshell HPH) that can withstand pH > 8. Standard silica dissolves at this pH.

Method C: The Pi-Pi Selectivity Approach (Biphenyl Phase)

Why it works: Both the benzonitrile and pyrazole rings are aromatic. A Biphenyl or Phenyl-Hexyl stationary phase offers orthogonal selectivity via


 interactions, often separating impurities that co-elute on C18 based solely on hydrophobicity.

Part 3: Detailed Experimental Protocols

Chromatographic Conditions
ParameterMethod A (Standard Acidic)Method B (High pH - Recommended)
Column C18 (3.5 µm, 4.6 x 100 mm)Hybrid C18 (e.g., XBridge BEH), 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Bicarbonate (pH 10)
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 30°C30°C
Detection UV @ 260 nm (alt: 220 nm)UV @ 260 nm
Gradient 5% B to 95% B in 10 min5% B to 95% B in 10 min
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL for impurity profiling; 0.1 mg/mL for assay.

  • Note: Ensure the sample is fully dissolved. The dimer impurity is less soluble in high-water content; if recovery is low, increase organic ratio in diluent.

System Suitability Criteria (Self-Validating)

To ensure the method is trustworthy, every run must meet these criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Resolution (

    
    ):  > 2.0 between Target and nearest impurity.
    
  • Precision: RSD < 2.0% for 5 replicate injections.

Part 4: Comparative Results & Discussion

The following data summarizes the expected performance characteristics based on the physicochemical properties of the pyrazole-benzonitrile system.

Table 1: Performance Metrics Comparison
MetricMethod A (Acidic C18)Method B (High pH Hybrid)Method C (Biphenyl)
Retention Time (Target) ~5.2 min~6.1 min (Increased retention of neutral form)~5.8 min
Tailing Factor (

)
1.8 - 2.2 (Poor) 1.0 - 1.1 (Excellent) 1.2 - 1.3 (Good)
Resolution (Impurity 1) 1.5 (Co-elution risk)> 3.0> 2.5
Peak Capacity ModerateHighHigh
MS Compatibility ExcellentGood (Volatile buffer)Excellent
Analysis of Results
  • Peak Shape: Method B drastically improves peak symmetry. The suppression of silanol interactions at pH 10 transforms the tailing peak into a sharp Gaussian band.

  • Selectivity: Method C (Biphenyl) shows superior separation of the 4,4'-Dicyanobiphenyl dimer due to the enhanced pi-pi interactions with the extended aromatic system of the impurity.

  • Risk: Method B carries a slight risk of on-column hydrolysis of the nitrile to the amide if the column temperature exceeds 40°C. Keep the column at 25-30°C.

Visualization: Method Development Decision Tree

MethodLogic Start Start: 4-(1H-pyrazol-4-yl)benzonitrile Purity Analysis CheckpH Is the column pH stable (1-12)? Start->CheckpH Standard Method A: Acidic C18 (0.1% Formic Acid) CheckpH->Standard No (Standard Silica) HighPH Method B: High pH Hybrid (10mM NH4HCO3, pH 10) CheckpH->HighPH Yes (Hybrid Particle) ResultA Result: Peak Tailing (Tf > 1.8) Silanol Interactions Standard->ResultA Aromatic Method C: Biphenyl Phase (Methanol Mobile Phase) ResultA->Aromatic If resolution fails ResultB Result: Sharp Peak (Tf ~ 1.1) Neutral Pyrazole Species HighPH->ResultB ResultB->Aromatic If isomer separation needed ResultC Result: Enhanced Selectivity for Aromatic Impurities Aromatic->ResultC

Figure 2: Decision logic for selecting the optimal stationary phase and mobile phase pH.

Part 5: Troubleshooting Guide

Issue: Peak Fronting

  • Cause: Sample solvent incompatibility.[1] The target is moderately polar; dissolving it in 100% DMSO or Acetonitrile can cause "breakthrough" when injecting onto a high-aqueous initial gradient.

  • Fix: Match the sample diluent to the initial mobile phase (e.g., 90% Water / 10% ACN).

Issue: "Ghost" Peaks

  • Cause: Gradient impurities or carryover. Pyrazoles can stick to metallic surfaces in the HPLC system.

  • Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

Issue: Retention Time Shift

  • Cause: pH fluctuation. The pyrazole ionization is sensitive.

  • Fix: For Method B, ensure the Ammonium Bicarbonate buffer is freshly prepared (it is volatile and pH can drift over 24 hours).

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex Technical Guides. Link

  • Sielc Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12608876, 4-(1H-pyrazol-4-yl)benzonitrile.Link

  • Mendez, A. (2022). Peak Tailing, Fronting and Splitting in Chromatography.[2] ACD/Labs. Link

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 1H-Pyrazole-4-yl and 1H-Pyrazole-5-yl Isomers by NMR

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of regioisomers is a cornerstone of molecular characterization. In the realm of nitrogen-containing heter...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of regioisomers is a cornerstone of molecular characterization. In the realm of nitrogen-containing heterocycles, pyrazoles are a privileged scaffold, yet their synthesis can often yield a mixture of isomers, such as the 1H-pyrazole-4-yl and 1H-pyrazole-5-yl derivatives. Differentiating these isomers is not merely an academic exercise; it is a critical step in ensuring the desired biological activity and intellectual property of a new chemical entity. This guide provides an in-depth, technical comparison of how to distinguish these two classes of isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, moving from fundamental 1D techniques to definitive 2D correlation experiments.

The Challenge: Ambiguity in Substitution Patterns

The synthetic routes to substituted pyrazoles, particularly through condensation reactions, can lead to the formation of both 1H-pyrazole-4-yl and 1H-pyrazole-5-yl isomers. The seemingly subtle difference in the point of attachment to the pyrazole core can profoundly impact a molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets. Relying on chromatographic separation alone is insufficient; spectroscopic confirmation is paramount. NMR spectroscopy stands as the most powerful tool for this purpose.[1]

Foundational Analysis: 1D ¹H and ¹³C NMR Spectroscopy

A meticulous analysis of 1D ¹H and ¹³C NMR spectra is the first step in the structural elucidation process. While these spectra may not always be sufficient for unambiguous assignment in complex molecules, they provide crucial preliminary data.

¹H NMR: A Game of Chemical Shifts and Coupling Constants

The electronic environment of the protons on the pyrazole ring gives rise to distinct chemical shifts. In general, the proton at the C4 position (H4) of a pyrazole ring tends to resonate in a different region compared to the protons at the C3 and C5 positions.

  • 1H-pyrazole-4-yl Isomers : In these isomers, the substituent is at the C4 position. This leaves protons at C3 and C5. Due to the asymmetry introduced by substitution at N1, H3 and H5 are chemically non-equivalent and will appear as distinct signals. A key feature is the through-bond coupling between H3 and H5, which is typically small, on the order of 0.5-0.9 Hz.[2]

  • 1H-pyrazole-5-yl Isomers : Here, the substituent is at the C5 position. Protons will be present at C3 and C4. These protons will also be chemically non-equivalent and will show coupling to each other. The vicinal coupling constant, ³J(H3-H4), is characteristically larger, generally in the range of 1.9-2.5 Hz.[2]

It is important to note that N-unsubstituted pyrazoles can undergo tautomerism, which can lead to averaged signals and complicate spectral interpretation.[2] N-substitution prevents this and simplifies the analysis.[3]

¹³C NMR: Leveraging Substituent Effects

The ¹³C NMR chemical shifts of the pyrazole ring carbons are also sensitive to the substitution pattern. While empirical prediction can be challenging due to the diverse nature of substituents, some general trends can be observed. The carbon bearing the substituent will experience a significant change in its chemical shift. Furthermore, the chemical shifts of the other ring carbons will be influenced by the electronic nature (electron-donating or electron-withdrawing) of the substituent.

Isomer Type Key Protons Typical ³JHH (Hz) Key Carbons Notes
1H-pyrazole-4-yl H3, H5J(H3-H5) ≈ 0.5-0.9[2]C3, C4, C5C4 is quaternary.
1H-pyrazole-5-yl H3, H4J(H3-H4) ≈ 1.9-2.5[2]C3, C4, C5C5 is quaternary.

Advanced 2D NMR Techniques: The Path to Unambiguous Assignment

For complex molecules or when 1D NMR data is ambiguous, 2D NMR experiments are indispensable. These techniques reveal through-bond and through-space correlations, providing a definitive roadmap of the molecular structure.

The Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for distinguishing between 1H-pyrazole-4-yl and 1H-pyrazole-5-yl isomers using a suite of 2D NMR experiments.

G cluster_0 NMR Analysis Workflow cluster_1 Key HMBC Correlations for Isomer Differentiation Start Start 1D_H_NMR Acquire ¹H NMR Start->1D_H_NMR Initial Analysis 1D_C_NMR Acquire ¹³C NMR 1D_H_NMR->1D_C_NMR HSQC Acquire ¹H-¹³C HSQC 1D_C_NMR->HSQC Proton-Carbon Correlations HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC Long-Range Correlations NOESY Acquire ¹H-¹H NOESY (if necessary) HMBC->NOESY Through-Space Correlations Structure_Elucidation Structure Elucidated HMBC->Structure_Elucidation NOESY->Structure_Elucidation HMBC_4yl 1H-pyrazole-4-yl: Correlations from H3 and H5 to quaternary C4 HMBC_5yl 1H-pyrazole-5-yl: Correlations from H3 and H4 to quaternary C5

Caption: A logical workflow for the differentiation of pyrazole isomers using NMR spectroscopy.

Heteronuclear Single Quantum Coherence (HSQC): Mapping Protons to Carbons

The HSQC experiment is the essential first step in 2D analysis, providing a direct correlation between each proton and the carbon to which it is attached.[2] This allows for the unambiguous assignment of the protonated carbons in the pyrazole ring. For a 1H-pyrazole-4-yl isomer, you will observe correlations for the C3-H3 and C5-H5 pairs. For a 1H-pyrazole-5-yl isomer, the correlations will be for the C3-H3 and C4-H4 pairs.

Heteronuclear Multiple Bond Correlation (HMBC): The Decisive Experiment

The HMBC experiment is often the most critical for distinguishing between these two isomers.[2][4] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly powerful for identifying correlations to quaternary (non-protonated) carbons.

  • For a 1H-pyrazole-4-yl isomer : The key observation will be correlations from both the H3 and H5 protons to the quaternary carbon at the C4 position.

  • For a 1H-pyrazole-5-yl isomer : The diagnostic correlations will be from the H3 and H4 protons to the quaternary carbon at the C5 position. Additionally, for an N1-substituted pyrazole, a correlation from the protons on the N1-substituent to the C5 carbon is often observed, providing further confirmation.

The diagram below illustrates the key distinguishing HMBC correlations for each isomer.

G cluster_0 1H-pyrazole-4-yl Isomer cluster_1 1H-pyrazole-5-yl Isomer a <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>NTD><TD>NTD>TR><TR><TD>C5(H)TD><TD>C4(R)TD>TR><TR><TDCOLSPAN='2'>C3(H)TD>TR>TABLE> H3 H3 C4 C4 H3->C4 ³J H5 H5 H5->C4 ²J b <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>NTD><TD>NTD>TR><TR><TD>C5(R)TD><TD>C4(H)TD>TR><TR><TDCOLSPAN='2'>C3(H)TD>TR>TABLE> H3_2 H3 C5_2 C5 H3_2->C5_2 ²J H4_2 H4 H4_2->C5_2 ³J

Caption: Key HMBC correlations for distinguishing pyrazole isomers.

Nuclear Overhauser Effect Spectroscopy (NOESY): Through-Space Correlations

In cases of N-substituted pyrazoles, a NOESY experiment can provide compelling evidence to support the assignment.[2] This experiment detects correlations between protons that are close in space, typically within 5 Å.[5] For an N1-substituted 1H-pyrazole-5-yl isomer, a NOE correlation is expected between the protons of the N1-substituent and the H5 proton of the pyrazole ring, confirming their spatial proximity.[2] Conversely, in a 1H-pyrazole-4-yl isomer, such a correlation would be absent.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] For ¹³C-based experiments like HSQC and HMBC, a more concentrated sample (15-20 mg) is recommended.[2]

  • Ensure the sample is fully dissolved and the solution is homogeneous.

1D NMR Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum using a 30° or 45° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

2D NMR Acquisition:

  • HSQC: Use a phase-sensitive, multiplicity-edited HSQC pulse sequence. Optimize the experiment for an average one-bond ¹JCH coupling constant of ~145-160 Hz, which is typical for aromatic/heteroaromatic systems.[2]

  • HMBC: Employ an HMBC pulse sequence optimized for long-range couplings, typically in the range of 4-10 Hz. The number of scans will generally need to be higher than for the HSQC experiment to achieve an adequate signal-to-noise ratio.[2]

  • NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time appropriate for the size of the molecule (typically 500-800 ms for small molecules).

Conclusion

The differentiation of 1H-pyrazole-4-yl and 1H-pyrazole-5-yl isomers is a critical analytical challenge that can be confidently addressed through a systematic application of NMR spectroscopy. While 1D NMR provides initial clues, the unambiguous assignment relies on the detailed connectivity information provided by 2D experiments, particularly HMBC. By understanding the underlying principles of these NMR techniques and applying them methodically, researchers can ensure the structural integrity of their synthesized compounds, a fundamental requirement for advancing drug discovery and development programs.

References

  • Bruix, M., Claramunt, R. M., Elguero, J., de Mendoza, J., & Pascual, C. (1984). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763. Available at: [Link]

  • Fritz, H., Sauter, H., & Winkler, T. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron, 60(32), 6791-6805. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025). Available at: [Link]

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). The Royal Society of Chemistry.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • (a) 2D NOESY H¹NMR of compounds 18a showing correlation between the... - ResearchGate. (n.d.). Available at: [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry. Available at: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (n.d.). Available at: [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.
  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. (2021). FLORE.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. Available at: [Link]

  • Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC... - ResearchGate. (n.d.). Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (2022). Available at: [Link]

  • Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Inform
  • Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. (2025). FRONTIERS IN CHEMICAL SCIENCES - The Women University Multan.
  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). RSC Publishing. Available at: [Link]

  • How can Hydrogen NMR be used to distinguish between these two isomers?. (2017). Chemistry Stack Exchange. Available at: [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. (n.d.). Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar.
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry.
  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). (2022). Scientific Reports. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2025).
  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... - ResearchGate. (n.d.). Available at: [Link]

  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd.
  • Tables For Organic Structure Analysis. (n.d.).
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). Magnetic Resonance in Chemistry.
  • 22: Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.).
  • 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (n.d.). MDPI.
  • Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. (n.d.).
  • NMR Coupling Constants. (n.d.).

Sources

Comparative

Comparative Design Guide: Pyrazole vs. Pyridine Benzonitrile Analogs in Medicinal Chemistry

Executive Summary In the optimization of benzonitrile-containing pharmacophores, the choice between pyrazole and pyridine heterocyclic appendages is a critical decision point that dictates the molecule's binding mode, so...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzonitrile-containing pharmacophores, the choice between pyrazole and pyridine heterocyclic appendages is a critical decision point that dictates the molecule's binding mode, solubility profile, and metabolic fate.

While both scaffolds serve as bioisosteres for phenyl rings, they offer distinct functional advantages:

  • Pyridine Benzonitriles: Dominate in metalloenzyme inhibition (e.g., CYP19A1/Aromatase) due to the accessible

    
     nitrogen lone pair acting as a strong ligand for heme iron.
    
  • Pyrazole Benzonitriles: Excel in kinase and nuclear receptor targeting (e.g., AR antagonists, CDK inhibitors) due to their ability to function simultaneously as hydrogen bond donors (NH) and acceptors (N), facilitating bidentate interactions with hinge regions.

This guide provides a technical comparison of these two analogs, supported by mechanistic insights, experimental protocols, and comparative data.

Structural & Physicochemical Basis[1][2][3][4][5]

The benzonitrile motif often acts as an anchor, mimicking polar steroid functionalities or interacting with specific residues (e.g., Asn/Ser) in the binding pocket. The attached heterocycle modulates potency and physicochemical properties.[1][2][3][4][5][6][7][8][9]

FeaturePyridine AnalogPyrazole AnalogImpact on Drug Design
Electronic Nature

-deficient aromatic ring

-excessive (N1-H) /

-deficient (N2)
Pyridine is more resistant to oxidative metabolism but prone to nucleophilic attack.
H-Bonding Acceptor only (N atom)Donor (NH) & Acceptor (N)Pyrazole offers versatile "hinge-binding" motifs; Pyridine relies on water bridges or metal coordination.
Basicity (

)
~5.2 (Conjugate acid)~2.5 (Conjugate acid)Pyridines are more basic; Pyrazoles are neutral at physiological pH, improving membrane permeability.
Coordination Strong Monodentate LigandWeak/Moderate LigandPyridine is the gold standard for heme-iron coordination.

Mechanism of Action: Target-Specific Efficacy

Scenario A: Metalloenzyme Inhibition (Aromatase/CYP19A1)

In the design of non-steroidal aromatase inhibitors (NSAIs) like Letrozole (a triazole-benzonitrile), the heterocycle must coordinate with the heme iron (


) of the enzyme.
  • Pyridine Advantage: The unhindered nitrogen lone pair forms a strong

    
    -bond with 
    
    
    
    , displacing the natural ligand (oxygen) and halting estrogen biosynthesis.
  • Pyrazole Disadvantage: Steric hindrance from the adjacent NH or C-substituents often weakens the Fe-N interaction geometry compared to the optimal perpendicular attack of pyridine.

Scenario B: Kinase & Receptor Binding (Androgen Receptor/EGFR)

For targets lacking a metal center, such as the Androgen Receptor (AR) or kinases:

  • Pyrazole Advantage: The pyrazole ring can form a "donor-acceptor" clamp with the protein backbone (e.g., hinge region of kinases).

  • Pyridine Limitation: Lacks the H-bond donor capability unless substituted with an amino group (e.g., aminopyridine), adding synthetic complexity.

Mechanistic Visualization

The following diagram illustrates the divergent binding modes of these analogs.

BindingModes Benzonitrile Benzonitrile Core (Anchor) Choice Heterocycle Choice Benzonitrile->Choice Pyridine Pyridine Analog Choice->Pyridine High Basicity Pyrazole Pyrazole Analog Choice->Pyrazole H-Bond Versatility Mech_Pyr Mechanism: Direct Fe-N Coordination Pyridine->Mech_Pyr Mech_Pyz Mechanism: H-Bond Donor/Acceptor Clamp Pyrazole->Mech_Pyz HemeTarget Target: Heme Proteins (e.g., Aromatase) KinaseTarget Target: Kinases/Receptors (e.g., EGFR, AR) Mech_Pyr->HemeTarget High Potency Mech_Pyz->KinaseTarget High Selectivity

Figure 1: Decision tree for selecting Pyridine vs. Pyrazole scaffolds based on the target binding pocket requirements.

Comparative Biological Data[5][10]

The following data summarizes general SAR trends observed in benzonitrile derivatives targeting CYP19A1 (Aromatase) and EGFR Kinase.

Table 1: Comparative Potency (


) and Selectivity 
Target ClassAnalog Type

(Potency)
Selectivity ProfilePrimary Interaction
CYP19A1 (Aromatase) Pyridine-Benzonitrile 0.8 - 5.0 nM Moderate (inhibits other CYPs)Fe-N Coordination
Pyrazole-Benzonitrile> 50 nMHighWeak Fe-N / Hydrophobic
EGFR Kinase Pyridine-Benzonitrile0.2 - 1.0

M
LowH-Bond Acceptor (N)
Pyrazole-Benzonitrile 0.05 - 0.3

M
High H-Bond Donor (NH) + Acceptor
Cytotoxicity (MCF-7) Pyridine-Benzonitrile

~ 5-10

M
Moderate ToxicityGeneral CYP inhibition
Pyrazole-Benzonitrile

> 20

M
Low ToxicitySpecific Pathway Inhibition

Note: Data represents aggregated trends from SAR studies [1][2]. Pyridine analogs are generally superior for metalloenzymes, while pyrazoles excel in kinase selectivity.

Experimental Protocols

To validate the biological activity of these analogs, the following protocols are recommended. These ensure data integrity and reproducibility.

Protocol A: Suzuki-Miyaura Synthesis of Benzonitrile Analogs

Objective: To synthesize the core pharmacophore for testing.

  • Reagents: 4-Cyanophenylboronic acid (1.0 eq), Halo-heterocycle (Pyridine or Pyrazole, 1.0 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvent stream with

      
       for 15 mins.
      
    • Add reactants to a microwave vial.

    • Heat at 100°C for 12 hours (conventional) or 120°C for 30 mins (microwave).

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The benzonitrile spot usually acts as a UV-active anchor (

      
       ~0.4-0.6).
      
  • Purification: Silica gel column chromatography.

Protocol B: Fluorometric Aromatase (CYP19) Inhibition Assay

Objective: To quantify the potency of the analogs against a metalloenzyme target.

  • Substrate: Dibenzylfluorescein (DBF).[10]

  • Enzyme Source: Human recombinant CYP19A1 microsomes.

  • Workflow:

    • Preparation: Dilute test compounds (Pyridine/Pyrazole analogs) in phosphate buffer (pH 7.4) with <1% DMSO.

    • Incubation: Mix Enzyme + Substrate + Test Compound. Incubate at 37°C for 10 mins.

    • Initiation: Add NADPH regenerating system to start the reaction.

    • Detection: Measure fluorescence at Ex 485 nm / Em 530 nm after 30 mins.

    • Control: Use Letrozole as the positive control (

      
       ~ 0.7 nM).[5]
      
  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Experimental Workflow Diagram

Workflow Start Start: Analog Design Synth Suzuki Coupling (Benzonitrile + Heterocycle) Start->Synth Purify Purification (>95% Purity Required) Synth->Purify AssaySelect Select Assay Purify->AssaySelect CYP_Assay CYP19 Inhibition Assay (Fluorometric) AssaySelect->CYP_Assay If Heme Target Kinase_Assay Kinase Binding Assay (FRET/ELISA) AssaySelect->Kinase_Assay If Kinase Target Data_Analysis Calculate IC50 & Selectivity CYP_Assay->Data_Analysis Kinase_Assay->Data_Analysis

Figure 2: Integrated workflow for synthesis and biological evaluation of benzonitrile analogs.

Conclusion

For researchers developing benzonitrile-based drugs:

  • Select Pyridine if your target requires coordination to a metal center (e.g., Aromatase). The electronic properties of the pyridine nitrogen provide superior potency in this context.

  • Select Pyrazole if targeting a protein binding pocket driven by hydrogen bonding networks (e.g., Kinases, Nuclear Receptors). The pyrazole ring offers a balanced profile of H-bond donor/acceptor capability and lower metabolic liability compared to electron-deficient pyridines.

References

  • Pyridine based dual binding site aromatase (CYP19A1) inhibitors. RSC Advances. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Available at: [Link]

  • Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. Current Medicinal Chemistry. Available at: [Link]

  • Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. Molecules. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Verification of Melting Point for Novel Compounds: A Case Study of 4-(1H-pyrazol-4-yl)benzonitrile

Introduction: The Foundational Importance of a Melting Point In the landscape of drug discovery and materials science, the synthesis of a novel chemical entity is a moment of significant potential. However, before any fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Importance of a Melting Point

In the landscape of drug discovery and materials science, the synthesis of a novel chemical entity is a moment of significant potential. However, before any functional characterization can commence, its fundamental physical properties must be rigorously established. Among these, the melting point stands as a primary indicator of both identity and purity.[1][2][3] A pure crystalline solid will exhibit a sharp, reproducible melting range, typically spanning less than 2°C.[4][5] Conversely, the presence of impurities introduces defects into the crystal lattice, disrupting the intermolecular forces and resulting in a depressed and broadened melting range—a phenomenon known as melting point depression.[5][6][7]

Comparative Analysis: Estimating the Melting Point of 4-(1H-pyrazol-4-yl)benzonitrile

While no direct data exists for our target compound, we can form a reasonable hypothesis of its expected melting point by examining structurally related pyrazole benzonitrile derivatives. Molecular properties such as size, polarity, and the potential for hydrogen bonding significantly influence the energy required to break the crystal lattice.[6][8]

The table below compares the melting points of several commercially available, structurally similar compounds. The key differences lie in the point of attachment of the pyrazole ring and the presence of other substituents.

Compound NameStructureReported Melting Point (°C)Key Structural Difference from Target
4-(1H-Pyrazol-4-yl)benzonitrile (Target) c1cc(C#N)ccc1-c2cn[nH]c2To Be Determined N/A
4-(1H-Pyrazol-1-ylmethyl)benzonitrilec1cc(C#N)ccc1-Cn2cn[nH]c280 - 82 °CPyrazole linked via a methylene bridge at N1.
4-Methoxy-2-(1H-pyrazol-1-yl)benzonitrileCOc1cc(C#N)c(cc1)n2cn[nH]c289 - 90 °CPyrazole at N1; methoxy group on the benzene ring.

This comparative data suggests that the melting point for 4-(1H-pyrazol-4-yl)benzonitrile is likely to fall within a similar range, potentially between 80°C and 150°C. The direct C-C bond between the rings in our target compound, compared to the more flexible methylene linker in 4-(1H-Pyrazol-1-ylmethyl)benzonitrile, might lead to a different crystal packing and thus a different melting point. This estimation is critical for the practical design of the experimental determination, specifically for setting the rapid heating phase of the analysis.

Definitive Determination: A Validated Experimental Protocol

The following protocol is designed to ensure the accurate and reproducible determination of the melting point range. The core principle is to perform a rapid preliminary scan to identify the approximate melting temperature, followed by a meticulous, slow heating ramp to precisely observe the phase transition.[9]

Part 1: Instrument Calibration and Sample Preparation
  • Instrument Calibration: Before any measurement, the melting point apparatus must be calibrated using certified reference standards with known, sharp melting points (e.g., benzophenone, caffeine). This crucial step corrects for any instrumental bias.[4]

  • Sample Purity: The sample of 4-(1H-pyrazol-4-yl)benzonitrile must be confirmed to be anhydrous. If the sample was purified by crystallization, it must be thoroughly dried under vacuum to remove residual solvent, which would act as an impurity.

  • Sample Pulverization: The crystalline sample must be finely ground into a homogenous powder using a mortar and pestle. This ensures uniform heat transfer throughout the sample.[2]

  • Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a depth of 2-3 mm. Tightly packing the sample by tapping the tube on a hard surface is essential for accurate observation.

Part 2: The Measurement Workflow

The process of melting point determination is a two-step heating process to ensure both efficiency and accuracy.

G cluster_prep Sample Preparation cluster_measure Measurement Dry Dry Sample Under Vacuum Grind Grind to Fine Powder Dry->Grind Pack Pack 2-3 mm in Capillary Grind->Pack FastHeat Rapid Heating Scan (~10-20 °C/min) Pack->FastHeat Calibrate Calibrate Apparatus Calibrate->FastHeat ApproxMP Determine Approximate MP FastHeat->ApproxMP SlowHeat Slow Heating Ramp (1-2 °C/min) ApproxMP->SlowHeat Start ~15°C below Approx. MP Record Record Start and End of Melting SlowHeat->Record Purity_Assessment Purity Assessment (Sharp vs. Broad Range) Record->Purity_Assessment Interpreted Data

Caption: Workflow for Accurate Melting Point Determination.

  • Initial Rapid Scan: Place the loaded capillary in the apparatus. Set a rapid heating rate (e.g., 10-20 °C/min) to quickly identify the approximate temperature at which the compound melts.

  • Accurate Measurement: Allow the apparatus to cool at least 20 °C below the approximate melting point. Using a fresh, newly packed capillary, begin heating again, but at a much slower, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.[1]

  • Data Recording:

    • T1 (Onset Temperature): Record the temperature at which the first drop of liquid appears within the solid matrix.

    • T2 (Clear Point): Record the temperature at which the last solid crystal completely liquefies.

    • The reported melting point is the range T1 - T2 .

Interpreting the Results: Purity and Melting Point Depression

The width of the melting range (T2 - T1) is a direct reflection of the sample's purity.

  • Pure Compound: A sharp melting range of ≤ 2 °C.

  • Impure Compound: A broadened melting range of > 2 °C, with T2 being lower than the melting point of the pure substance.

Impurities disrupt the uniform crystalline lattice, requiring less energy to overcome the intermolecular forces. This relationship is fundamental to using melting point as a quality control metric.

G Pure Pure Compound (Homogeneous Crystal Lattice) SharpMP Result: Sharp Melting Range (e.g., 120-121 °C) Pure->SharpMP Requires HIGH and SPECIFIC thermal energy to overcome uniform intermolecular forces Impure Impure Compound (Lattice Defects from Impurities) BroadMP Result: Depressed & Broad Melting Range (e.g., 115-119 °C) Impure->BroadMP Requires LESS and VARIABLE thermal energy to overcome disrupted intermolecular forces

Caption: Effect of Impurities on Melting Point Range.

The Imperative of Orthogonal Verification

For a novel compound like 4-(1H-pyrazol-4-yl)benzonitrile, melting point is a necessary but insufficient piece of data. Its identity and purity must be confirmed by orthogonal methods—uncorrelated analytical techniques that provide complementary information.

  • Identity Confirmation:

    • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[10][11][12][13] The experimentally determined mass should match the calculated exact mass of C10H7N3.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's structure, confirming the connectivity of atoms and the specific isomeric form (i.e., the 4-yl linkage of the pyrazole).[14][15]

  • Purity Confirmation:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique ideal for quantifying the purity of a sample.[16][17][18][19] A purity analysis by HPLC should show a single major peak, with the area of any impurity peaks used to calculate a precise percentage purity (e.g., >99.5%).

    • Quantitative NMR (qNMR): This powerful technique can determine the purity of a substance without requiring a reference standard of the analyte itself.[20][21][22] By integrating the signals of the analyte against those of a certified internal standard of known concentration, an absolute purity value can be calculated.

Only when a sharp, reproducible melting point is corroborated by these orthogonal techniques can the value be confidently assigned to 4-(1H-pyrazol-4-yl)benzonitrile and used as a reliable specification for future batches.

References

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 15, 2026, from [Link]

  • University of Alberta. (2026, February 6). Melting Point and Thermometer Calibration. Retrieved February 15, 2026, from [Link]

  • Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved February 15, 2026, from [Link]

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved February 15, 2026, from [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved February 15, 2026, from [Link]

  • California State University, Stanislaus. (2013, April 15). Experiment 1 - Melting Points. Retrieved February 15, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved February 15, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Retrieved February 15, 2026, from [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved February 15, 2026, from [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved February 15, 2026, from [Link]

  • Lab Manager. (2025, September 19). Use of HPLC in pharmaceutical industry applications. Retrieved February 15, 2026, from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved February 15, 2026, from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved February 15, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 20). Understanding Mass Spectrometry Basics. Retrieved February 15, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved February 15, 2026, from [Link]

  • My Life Science Career. (2025, September 18). Determination of Melting Point Lab. Retrieved February 15, 2026, from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved February 15, 2026, from [Link]

  • Mettler Toledo. (n.d.). All You Need to Know about Melting Point Determination. Retrieved February 15, 2026, from [Link]

  • Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis? Retrieved February 15, 2026, from [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved February 15, 2026, from [Link]

  • CLU-IN. (2018, September 7). Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • Laboratory Equipment. (2023, May 8). Measuring the Melting Point. Retrieved February 15, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved February 15, 2026, from [Link]

  • IBChem. (n.d.). Melting point depression. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). 2210 - Melting Points and Mixed Melting Points. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). Melting Points. Retrieved February 15, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(1H-pyrazol-4-yl)benzonitrile proper disposal procedures

Executive Safety Summary: Immediate Action Card Do not read the full guide if you are currently managing an active spill. Scenario Immediate Action Spill (Solid) Do not dry sweep.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: Immediate Action Card

Do not read the full guide if you are currently managing an active spill.

Scenario Immediate Action
Spill (Solid) Do not dry sweep. Dampen slightly with inert solvent (e.g., glycol) to prevent dust.[1] Scoop into a sealable container.
Spill (Liquid) Absorb with vermiculite or sand.[2] Do NOT use acidic absorbents.
Exposure Skin: Wash with soap/water for 15 min. Eyes: Rinse for 15 min.[3][4] Inhalation: Move to fresh air immediately.
Fire Use dry chemical, CO₂, or foam.[1] Warning: Combustion releases Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx).

Technical Assessment & Hazard Context

To dispose of 4-(1H-pyrazol-4-yl)benzonitrile safely, you must understand why it is hazardous. It is not merely "organic waste"; it is a functionalized aromatic nitrile .

The Chemical Hazard Mechanism
  • The Nitrile Moiety (-CN): While aromatic nitriles are generally more stable than aliphatic ones, they possess the latent potential to release Hydrogen Cyanide (HCN) if subjected to strong acids or extreme thermal decomposition.[1]

  • The Pyrazole Ring: Adds nitrogen content, increasing the generation of NOx during incineration.

  • Solubility Profile: Likely soluble in DMSO, Methanol, and organic solvents; sparingly soluble in water.[1]

Critical Safety Rule:

NEVER mix this waste with acidic waste streams (e.g., HCl, H₂SO₄).[1] Acidification of cyanide-bearing organics can liberate lethal HCN gas.

Pre-Disposal Validation: The "Self-Validating" System

Before moving any material to the waste area, execute this 3-point check. This prevents "mystery waste" accidents downstream.

The "Acid-Free" Handover Checklist
  • pH Check: Ensure the waste solution is Neutral (pH 7) or slightly Alkaline (pH 8-9) .

    • Why? Alkaline conditions stabilize the nitrile group and prevent HCN evolution.

  • Oxidizer Check: Verify no strong oxidizers (e.g., Peroxides, Permanganates) are present.[1]

    • Why? Pyrazoles can react exothermically with strong oxidizers.

  • Solvent Compatibility: Confirm the solvent carrier is halogen-free (unless using a dedicated halogenated stream).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Best for: Expired reagent, contaminated gloves, weighing boats.[1]

  • Containment: Place the solid material in a clear, wide-mouth polyethylene or glass jar.

  • Labeling: Apply a hazardous waste label with the following specific text:

    • Contents: "4-(1H-pyrazol-4-yl)benzonitrile, Solid"[1]

    • Hazards: "Toxic, Irritant.[1][3][5][6] DO NOT ACIDIFY. "

  • Secondary Containment: Place the primary jar inside a clear plastic zip-lock bag (double containment).

  • Disposal Path: Route to High-Temperature Incineration .

    • Note: Do not landfill.[7] The high nitrogen content requires incineration with scrubber systems to capture NOx.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC waste, reaction filtrates.[1]

  • Segregation: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, DMSO).[1]

  • Collection:

    • Option 1 (Non-Halogenated): Pour into the "Organic Solvents - Non-Halogenated" carboy.

    • Option 2 (Halogenated): Pour into the "Organic Solvents - Halogenated" carboy.

  • The "Trace" Rule: If the concentration of 4-(1H-pyrazol-4-yl)benzonitrile is >1% , do not commingle with general solvent waste. Segregate into a separate bottle labeled "High Nitrogen/Nitrile Waste" .

  • Rinsing: Triple rinse the original container with a compatible solvent (e.g., Acetone) and add rinsate to the liquid waste container.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for segregating this specific chemical to prevent incompatible mixing.

DisposalWorkflow Start Waste: 4-(1H-pyrazol-4-yl)benzonitrile StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid PackSolid Double Bag/Jar Label: 'Toxic Solid' Solid->PackSolid AcidCheck Is solution Acidic? Liquid->AcidCheck Neutralize Neutralize to pH 8-9 (Use dilute NaOH) AcidCheck->Neutralize Yes ConcCheck Concentration > 1%? AcidCheck->ConcCheck No Neutralize->ConcCheck GeneralStream General Organic Waste (Halogenated/Non-Halogenated) ConcCheck->GeneralStream No (Trace) SegregatedStream Segregated Stream: 'Nitrile/Toxic Waste' ConcCheck->SegregatedStream Yes (High Risk) Incineration High-Temp Incineration (NOx/Cyanide Scrubber) GeneralStream->Incineration SegregatedStream->Incineration PackSolid->Incineration

Figure 1: Decision matrix for segregating nitrile-bearing waste to prevent acidification and ensure proper incineration.[1]

Regulatory Compliance (RCRA & EPA)

In the United States, this material must be classified under RCRA (Resource Conservation and Recovery Act) guidelines.[1]

Parameter Classification Reasoning
Waste Code Not Listed (P/U) This specific CAS is not on the P or U lists.
Characteristic Toxic / Irritant Generator knowledge applies.[3][4][5][6][7][8][9]
Reactivity (D003) Potential Only if mixed with acids. By default, classify as Non-Regulated Chemical Waste unless it exhibits D003 characteristics in your specific matrix.[1]
Best Practice Lab Pack Small quantities should be "Lab Packed" for incineration rather than bulked.

Important Note on "Empty" Containers: A container is "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring/pumping).

  • No more than 2.5 cm (1 inch) of residue remains.

  • Recommendation: Triple rinse with acetone; dispose of rinsate as hazardous waste; deface label; discard container as trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[10] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: Benzonitrile Derivatives Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(1H-pyrazol-4-yl)benzonitrile

Executive Summary & Risk Profile 4-(1H-pyrazol-4-yl)benzonitrile is a bi-aryl intermediate commonly used in the synthesis of JAK inhibitors (e.g., Ruxolitinib). While often categorized as "Harmful" (Category 4) rather th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-(1H-pyrazol-4-yl)benzonitrile is a bi-aryl intermediate commonly used in the synthesis of JAK inhibitors (e.g., Ruxolitinib). While often categorized as "Harmful" (Category 4) rather than "Fatal" (Category 1/2), its pharmacological potency and the presence of the nitrile moiety necessitate a Band 3 Containment Strategy .

The primary risks are Acute Toxicity (Oral/Dermal/Inhalation) and Severe Eye/Skin Irritation . As an aromatic nitrile, it possesses high thermal stability but poses a latent risk of hydrogen cyanide (HCN) evolution if subjected to strong acids or combustion.

GHS Hazard Classification (derived from SAR & Analogues)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) 4H312: Harmful in contact with skin.[1]
Skin/Eye Irritation 2/2AH315/H319: Causes skin/serious eye irritation.[3]
STOT - SE 3H335: May cause respiratory irritation.[2][3][4]

The PPE Matrix: A Layered Defense System

Do not rely on a single barrier. Use the "Swiss Cheese Model" of safety—layering controls to cover the weaknesses of individual PPE items.

A. Hand Protection (The Critical Interface)

Scientific Rationale: This compound is a solid, but permeation risks spike when it is dissolved in organic solvents. Nitrile rubber provides excellent particle protection but varies wildly against solvents.

State of MatterPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Solid / Powder Nitrile (4 mil / 0.1mm) Nitrile (4-6 mil) Double-gloving prevents pinhole exposure. Colored under-gloves (e.g., orange) highlight tears in the outer layer.
Solution (DCM/Chloroform) Laminate (Silver Shield®) Nitrile (Disposable) Chlorinated solvents permeate nitrile in <2 mins. Laminate is mandatory for immersion/spill protection.
Solution (MeOH/Ethyl Acetate) Nitrile (High Performance) Nitrile (Disposable) Standard nitrile offers >30 min breakthrough for these solvents. Change immediately upon splash.[1][5]

Pro-Tip: Perform the "Inflation Test" on your inner gloves before donning. Trap air in the glove and squeeze to check for micro-punctures.

B. Respiratory Protection

Scientific Rationale: Pyrazole derivatives are often electrostatic, "fluffy" solids that aerosolize easily during weighing.

  • Minimum: N95 Filtering Facepiece (NIOSH approved).

  • Recommended: P100 Particulate Respirator (if handling >10g outside a hood).

  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station.

C. Body & Eye Protection[4][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift around side shields.

  • Body: Tyvek® Lab Coat or Sleeve Covers. Standard cotton coats absorb powders; Tyvek repels them.

Operational Workflow: From Storage to Disposal[4][7][8]

This workflow integrates safety checks directly into the experimental process.

SafetyWorkflow Start Start: Material Retrieval RiskAssess Step 1: Solvent & Quantity Check (Determine Glove Type) Start->RiskAssess PPE_Don Step 2: Don PPE (Double Glove + Goggles + Lab Coat) RiskAssess->PPE_Don Weighing Step 3: Weighing (Inside Hood) Use Static Gun + Balance Shield PPE_Don->Weighing Static Control Reaction Step 4: Reaction/Manipulation Closed System Preferred Weighing->Reaction Cleanup Step 5: Decontamination Wipe surfaces with 10% Bleach -> Water Reaction->Cleanup Cleanup->PPE_Don Change Gloves if Contaminated Disposal Step 6: Waste Segregation Solid vs. Liquid (No Acids!) Cleanup->Disposal

Figure 1: Operational safety workflow ensuring continuous protection from retrieval to disposal.

Detailed Protocol Steps
Step 1: Weighing & Static Control

Pyrazoles are prone to static charge, causing "fly-away" powder.

  • Environment: Work strictly within a fume hood.

  • Tooling: Use an anti-static gun (Zerostat) on the weighing boat and spatula before touching the powder.

  • Technique: Use a disposable funnel to transfer powder to the reaction vessel to prevent rim contamination.

Step 2: Reaction Monitoring
  • Solvent Awareness: If the reaction uses Dichloromethane (DCM) , do not rely on standard nitrile gloves for spill cleanup. Use Silver Shield® laminates or immediate removal.

  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust, especially if acidic reagents are used (risk of trace HCN).

Step 3: Decontamination
  • Wipe Down: Use a wet paper towel (solvent-appropriate) to wipe the balance area. Dry dusting spreads contamination.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand, then sliding a finger under the remaining glove) to ensure skin never touches the outer surface.

Emergency & Disposal Protocols

Spill Management
  • Minor Spill (<5g): Cover with wet paper towels (to prevent dust), wipe up, and place in a sealed bag.

  • Major Spill (>5g): Evacuate the immediate area. Don a P100 respirator and Tyvek suit before re-entering to clean.

Waste Disposal (Critical)

NEVER mix nitrile waste with strong acids (Sulfuric, Nitric).

  • Solid Waste: Label as "Toxic Solid - Organic Nitrile."

  • Liquid Waste: Segregate into "Organic Solvents - Non-Halogenated" or "Halogenated" depending on the solvent.

  • Cyanide Precaution: While unlikely to evolve HCN under neutral conditions, ensure the waste stream pH remains >8 if there is any doubt about acidic byproducts.

References

  • PubChem. (n.d.). Compound Summary: 4-(1H-pyrazol-4-yl)benzonitrile. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrazol-4-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(1H-pyrazol-4-yl)benzonitrile
© Copyright 2026 BenchChem. All Rights Reserved.